(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BBrClO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOGFKWLTLTDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BBrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584499 | |
| Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-17-1, 871126-00-0 | |
| Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and anticipated physicochemical properties of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, a specialized arylboronic acid with potential applications in medicinal chemistry and organic synthesis. Given the limited availability of specific experimental data for this compound, this document integrates established knowledge of arylboronic acids with detailed, field-proven methodologies for its complete physicochemical characterization.
Introduction: The Significance of Arylboronic Acids in Modern Chemistry
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to various other transformations, including Chan-Lam coupling, making them indispensable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] The compound this compound, with its unique substitution pattern, presents as a valuable intermediate for creating novel molecular architectures. Understanding its physicochemical properties is paramount for its effective storage, handling, and application in synthetic and medicinal chemistry endeavors.[1]
Molecular and Physicochemical Profile
A summary of the core identifiers and calculated physicochemical parameters for this compound is presented below. It is important to note that while some data is available from chemical suppliers, other key experimental values such as melting point, solubility, and pKa require experimental determination.
| Property | Value | Source |
| CAS Number | 849052-17-1 | [2][3] |
| Molecular Formula | C₁₄H₁₃BBrClO₃ | [2][3] |
| Molecular Weight | 355.42 g/mol | [3][4] |
| Appearance | White to off-white powder (typical for arylboronic acids) | [2] |
| Purity | Typically ≥97% (as supplied by vendors) | [2] |
A key structural feature of this molecule is the presence of a boronic acid functional group, which imparts both Lewis acidity and the ability to form reversible covalent bonds, particularly with diols.[5]
Caption: Chemical structure of this compound.
Anticipated Physicochemical Behavior and Experimental Characterization
The following sections detail the expected properties of this compound based on the known behavior of similar compounds and outline the experimental protocols for their precise determination.
Melting Point
The melting point is a critical indicator of purity. For arylboronic acids, it can be influenced by the presence of the corresponding boroxine, a trimeric anhydride formed through dehydration. A related compound, (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, has a reported melting point of 120-125 °C, suggesting a similar range for the target molecule.[6]
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A broad melting range may indicate the presence of impurities or the boroxine form.
Solubility
The solubility of boronic acids can be complex, with generally low solubility in water, which can be enhanced by the addition of monosaccharides.[7] Solubility in organic solvents is variable and should be determined experimentally.
Experimental Protocol: Kinetic Solubility Assessment using Nephelometry
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.
-
Aqueous Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix thoroughly.
-
Measurement: Measure the turbidity of each well using a nephelometer after a defined incubation period. The concentration at which precipitation is observed represents the kinetic solubility.
Acidity (pKa)
Boronic acids are weak Lewis acids. The pKa of the B-OH group is a crucial parameter, influencing its reactivity and behavior in biological systems. The pKa can be modulated by the presence of polyols, which can lower the apparent pKa through the formation of boronate esters.[7]
Experimental Protocol: pKa Determination by UV-Spectrophotometric Titration
-
Solution Preparation: Prepare a solution of the compound in a suitable solvent system (e.g., methanol/water) with a known concentration.
-
Titration: Titrate the solution with a standardized solution of NaOH while monitoring the UV-Vis spectrum.
-
Data Analysis: A significant change in the UV spectrum will be observed as the boronic acid is converted to its boronate form.[7] The pKa can be calculated by fitting the absorbance data at a specific wavelength to a modified Henderson-Hasselbalch equation.[7]
Stability and Storage
Arylboronic acids can be susceptible to degradation, including protodeboronation, especially under certain pH conditions.[8] A common stability issue is the reversible formation of the trimeric anhydride, the boroxine.[9]
Caption: Equilibrium between an arylboronic acid and its corresponding boroxine.
Recommended Storage: To minimize degradation and boroxine formation, this compound should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[2]
Experimental Protocol: Stability Assessment by HPLC
-
Forced Degradation: Expose solutions of the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal).
-
Time-Point Analysis: At specified time points, analyze the stressed samples by reverse-phase HPLC with UV detection.
-
Purity Assessment: Monitor the appearance of new peaks and the decrease in the area of the parent peak to determine the degradation profile.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The presence of the boronic acid group can be confirmed by the characteristic chemical shifts of the protons and carbons on the aromatic ring.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.[10] It can also be used to study the gas-phase chemistry of boronic acids.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the O-H stretch of the boronic acid and the C-O and C-Cl bonds.
Conclusion
This compound is a promising building block for synthetic and medicinal chemistry. While specific experimental data for this compound is not widely published, its physicochemical properties can be reliably predicted based on the well-established behavior of arylboronic acids. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and similar molecules, ensuring their effective and reliable application in research and development.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.849052-17-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. parchem.com [parchem.com]
- 4. boronpharm.com [boronpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Abstract
This technical guide provides an in-depth, chemically-grounded methodology for the synthesis of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, a highly functionalized arylboronic acid critical for advanced applications in medicinal chemistry and materials science. Arylboronic acids are indispensable precursors in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex biaryl structures.[1][2] The title compound, with its unique substitution pattern—an ortho-ether linkage, a meta-bromo substituent, and a para-methyl group relative to the boronic acid—offers multiple, orthogonal points for molecular diversification, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.[3][4][5] This document details a robust and regioselective three-step synthetic sequence, elucidates the mechanistic rationale behind each transformation, and provides detailed, field-proven experimental protocols.
Strategic Analysis and Retrosynthetic Design
The synthesis of a polysubstituted aromatic compound requires careful strategic planning to ensure high regioselectivity and overall efficiency. The target molecule, this compound, presents a classic challenge in controlling the placement of functional groups.
A logical retrosynthetic analysis reveals a key disconnection at the Carbon-Boron bond. The most reliable and widely adopted method for introducing a boronic acid group onto an aromatic ring is through the borylation of an organometallic intermediate, typically an organolithium or Grignard reagent.[6][7][8] This leads to the aryl bromide precursor, 2-Bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene (3) . The formation of this precursor is envisioned via a standard Williamson ether synthesis from 2-Bromo-4-methylphenol (2) and 2-chlorobenzyl chloride. The starting material, 2-Bromo-4-methylphenol (2) , is readily accessible via the selective ortho-bromination of the inexpensive commodity chemical, 4-methylphenol (p-cresol) (1) .
This forward-thinking strategy leverages a Directed ortho-Metalation (DoM) in the final step, a powerful technique where the alkoxy group directs the deprotonation to its adjacent position, ensuring the precise installation of the boronic acid moiety.[9]
Figure 1: Retrosynthetic analysis of the target boronic acid.
Detailed Synthetic Protocol and Mechanistic Insights
The proposed synthesis is a three-step sequence designed for scalability and high fidelity. Each step is detailed below with both the procedural methodology and an expert discussion of the underlying chemical principles.
The initial step involves the electrophilic aromatic substitution of 4-methylphenol (p-cresol). The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the methyl (-CH₃) group is a weakly activating, ortho, para-director. Since the para position is blocked, electrophilic attack is overwhelmingly directed to the positions ortho to the powerful hydroxyl activator, yielding 2-bromo-4-methylphenol as the major product.
Reaction Scheme: (Self-generated image of the chemical reaction)
Experimental Protocol:
-
In a fume hood, charge a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with 4-methylphenol (1.0 eq.) and a suitable solvent such as dichloromethane or carbon tetrachloride.[10][11]
-
Cool the solution to 0-5 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of bromine (1.0-1.05 eq.) in the same solvent.
-
Add the bromine solution dropwise to the stirred p-cresol solution over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic and generates HBr gas.[11]
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours until TLC or GC analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to consume any excess bromine.
-
Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by vacuum distillation or recrystallization to yield 2-bromo-4-methylphenol as a solid.
Causality and Expertise:
-
Solvent Choice: Non-polar aprotic solvents like CH₂Cl₂ are ideal as they solubilize the reactants without competing in the reaction.
-
Temperature Control: Low temperature is crucial to minimize the formation of the dibrominated byproduct, 2,6-dibromo-4-methylphenol.[12]
-
Stoichiometry: Using a slight excess of bromine can drive the reaction to completion, but a large excess increases the risk of over-bromination. Precise control is key.
This step protects the acidic phenolic proton and introduces the 2-chlorobenzyl moiety. This is a classic Sₙ2 reaction where the phenoxide, formed by deprotonating the phenol with a base, acts as a nucleophile, displacing the chloride from 2-chlorobenzyl chloride.
Reaction Scheme: (Self-generated image of the chemical reaction)
Experimental Protocol:
-
To a solution of 2-bromo-4-methylphenol (1.0 eq.) in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Add 2-chlorobenzyl chloride (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent in vacuo.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to afford the crude product.
-
Purify the residue by column chromatography on silica gel to yield pure 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene.
Causality and Expertise:
-
Base and Solvent: A combination of K₂CO₃ and acetone/DMF is effective and economical. K₂CO₃ is a sufficient base to deprotonate the phenol (pKa ~10) but not strong enough to cause unwanted side reactions. A polar aprotic solvent is required to dissolve the phenoxide salt and promote the Sₙ2 mechanism.
-
Electrophile: 2-chlorobenzyl chloride is a reactive benzylic halide, making it an excellent substrate for Sₙ2 displacement.
This is the key strategic step for regioselective C-B bond formation. The oxygen atom of the benzyl ether substituent acts as a Lewis base, coordinating to the lithium atom of an organolithium reagent (e.g., n-butyllithium). This coordination pre-associates the base near the ortho-protons, dramatically increasing their acidity and facilitating selective deprotonation at the C3 position. The resulting aryllithium species is then trapped with a borate ester electrophile. Subsequent acidic hydrolysis yields the final boronic acid.
Reaction Scheme: (Self-generated image of the chemical reaction)
Experimental Protocol:
-
Under a strict inert atmosphere (N₂ or Ar), dissolve the precursor 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
In a separate flask, prepare a solution of triisopropyl borate (B(OiPr)₃, 1.2-1.5 eq.) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly formed aryllithium solution to the borate ester solution via cannula while maintaining the temperature at -78 °C.
-
After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by carefully adding aqueous HCl (1-2 M) and stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or precipitation, typically from a hexanes/ethyl acetate solvent system, to yield this compound.
Causality and Expertise:
-
Anhydrous/Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen. Rigorous exclusion of both is mandatory for success.
-
Low Temperature: -78 °C is critical to prevent side reactions, such as the degradation of the organolithium intermediate or reaction at the benzylic position of the ether.[13]
-
Choice of Borate Ester: Triisopropyl borate is often preferred over trimethyl borate because the additional steric bulk helps to prevent the formation of undesirable borinate byproducts from double addition of the aryllithium reagent.[8]
-
Workup: The final hydrolysis step is essential. Boronic acids are often crystalline solids that can be isolated, while their ester precursors are typically oils.
Overall Synthesis Workflow and Data Summary
The complete transformation from a simple phenol to a complex boronic acid building block is a robust and logical sequence.
Figure 2: High-level overview of the three-step synthetic sequence.
Table 1: Summary of Compounds and Expected Data
| Compound Name | Structure No. | Molecular Formula | Mol. Weight | Expected Yield | Purity |
| 4-Methylphenol | 1 | C₇H₈O | 108.14 | N/A | >99% |
| 2-Bromo-4-methylphenol | 2 | C₇H₇BrO | 187.03 | 85-95% | >98% |
| 2-Bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene | 3 | C₁₄H₁₂BrClO | 311.60 | 80-90% | >98% |
| This compound | Final | C₁₄H₁₃BBrClO₃[14][15] | 355.42 | 60-75% | >97% |
Troubleshooting and Safety Considerations
| Potential Issue | Probable Cause | Recommended Solution |
| Step 1: Low yield or significant dibromination | Incorrect stoichiometry or poor temperature control. | Ensure accurate measurement of bromine. Maintain reaction temperature at 0-5 °C during addition. |
| Step 2: Incomplete reaction | Insufficient base, inactive electrophile, or insufficient reaction time/temp. | Use freshly opened 2-chlorobenzyl chloride. Ensure K₂CO₃ is finely powdered and dry. Extend reaction time or slightly increase temperature. |
| Step 3: Low yield in borylation | Wet solvents/glassware; inactive n-BuLi; insufficient reaction time. | Rigorously dry all glassware and solvents. Titrate n-BuLi before use. Allow lithiation and borylation steps to proceed for the full recommended time. |
| Step 3: Formation of phenol byproduct | Premature quenching of aryllithium or oxidation of the boronic acid. | Ensure inert atmosphere is maintained until acidic workup. Avoid exposure to air. |
Safety Precautions:
-
Bromine: Highly corrosive, toxic, and a strong oxidant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
n-Butyllithium: Pyrophoric liquid. Must be handled under a strict inert atmosphere using syringe techniques. Accidental exposure to air can cause fire.
-
Chlorinated Solvents and Reagents: Dichloromethane and 2-chlorobenzyl chloride are hazardous. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link][6]
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Hartwig Group. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group at UC Berkeley. [Link][16]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. organic-chemistry.org. [Link][7]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General reference for boronic acid synthesis principles). [Link][8]
-
Nielsen, D. R., & McEwen, W. E. (1957). A synthesis of a homologous series of aryl mono- and diboronic acids. Journal of the American Chemical Society, 79(12), 3081–3084. [Link][17]
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Aggarwal Group. Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
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Aggarwal Group. Lithiation- Borylation in Synthesis. University of Bristol. [Link]
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Amadis Chemical. This compound CAS NO.849052-17-1. amadis-chemical.com. [Link][14]
-
Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. quickcompany.in. [Link][10]
-
ResearchGate. Lithiation borylation of 2-bromo-1,3,4-oxadiazole derivatives. ResearchGate. [Link][13]
-
Stymiest, J. L., et al. (2008). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Angewandte Chemie International Edition, 47(39), 7491-7494. [Link][9]
-
National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Library of Medicine. [Link][3]
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link][18]
-
PubChem. 3-bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid. National Library of Medicine. [Link][15]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. chem.libretexts.org. [Link][2]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link][4]
-
ResearchGate. (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ResearchGate. [Link][5]
-
Google Patents. CN102766028A - Method for preparing 2-bromine-4-methylphenol. patents.google.com. [11]
-
Google Patents. CN101279896B - Preparation of 2-bromo-4-methylphenol. patents.google.com. [12]
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(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid structural analysis
An In-depth Technical Guide to the Structural Analysis of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Abstract
This compound (CAS No. 849052-17-1) is a substituted arylboronic acid of significant interest as a building block in medicinal chemistry and organic synthesis.[1][2] Its utility in complex molecule synthesis, particularly in cross-coupling reactions, necessitates a rigorous and unambiguous structural characterization to ensure purity, stability, and predictable reactivity. This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, intended for researchers, chemists, and quality control specialists. We delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering field-proven insights and detailed experimental protocols. The discussion extends to common stability issues, such as protodeboronation and boroxine formation, to provide a holistic analytical framework.
Introduction: The Imperative for Rigorous Analysis
This document outlines a self-validating analytical workflow, moving from routine spectroscopic confirmation to definitive solid-state analysis. Each technique provides a unique piece of the structural puzzle, and together, they form an unassailable body of evidence for the molecule's identity and quality.
Spectroscopic Characterization: Elucidating the Molecular Framework
Spectroscopic methods are the first line of analysis, offering a rapid and detailed view of the molecular structure in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the compound's covalent framework.
Expertise & Causality: The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is often preferred for boronic acids due to its ability to dissolve the compound and its capacity to engage in hydrogen bonding, which can sharpen the exchangeable B(OH)₂ protons.
2.1.1. ¹H and ¹³C NMR Spectroscopy
-
¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum should clearly show distinct signals for the two aromatic rings, the benzylic methylene (-OCH₂-) protons, the methyl (-CH₃) group, and the two hydroxyl protons on the boron atom.
-
¹³C NMR: Complements the ¹H NMR by showing the number and electronic environment of all carbon atoms. The carbon atom attached to boron (C-B) will have a characteristic chemical shift.
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm, DMSO-d₆) | Predicted ¹³C NMR Chemical Shift (ppm, DMSO-d₆) | Key Correlations (HMBC) |
| -CH₃ | ~2.3 | ~20 | C-4, C-5, C-6 (phenyl) |
| -OCH₂- | ~5.2 | ~70 | C-2 (phenyl), C-1' (benzyl) |
| Aromatic CH (phenyl) | 7.0 - 7.8 | 115 - 140 | C-B, adjacent aromatic C's |
| Aromatic CH (benzyl) | 7.2 - 7.6 | 125 - 135 | Benzylic CH₂, adjacent aromatic C's |
| B(OH)₂ | ~8.0 (broad) | - | - |
| C-B | - | ~130 (broad due to quadrupolar relaxation) | Aromatic protons on the same ring |
| C-Br | - | ~115 | Aromatic protons on the same ring |
| C-Cl | - | ~132 | Aromatic protons on the same ring |
2.1.2. ¹¹B NMR Spectroscopy: The Boron-Specific Probe
Trustworthiness: ¹¹B NMR is a definitive, self-validating technique for confirming the presence and nature of the boronic acid functional group.[4][5][6] The boron nucleus has two common isotopes, but ¹¹B (80.1% natural abundance, spin I = 3/2) is more sensitive and typically used.[4]
The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom.
-
sp²-hybridized (trigonal planar) boronic acid: A relatively broad signal is expected in the range of δ 25-30 ppm.[7]
-
sp³-hybridized (tetrahedral) boronate: If the boronic acid complexes with a Lewis base (like a diol or the solvent), or at high pH, the signal shifts significantly upfield to δ 2-10 ppm.[4]
This technique is invaluable for studying reactivity, complexation, and degradation.[7]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 0.7 mL of DMSO-d₆. For ¹¹B NMR, a higher concentration (~10-20 mg) may be beneficial to improve the signal-to-noise ratio.[4] Use of a quartz NMR tube can eliminate the broad background signal from borosilicate glass in ¹¹B NMR spectra.
-
Instrument: A 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire at least 16 scans with a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program. Acquire at least 1024 scans.
-
¹¹B NMR Acquisition: Use a boron-specific probe or a broadband probe tuned to the ¹¹B frequency. Use a wide spectral window and acquire at least 1024 scans. Use BF₃·OEt₂ as an external reference (δ = 0 ppm).
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental formula of the target compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for unambiguous formula determination.
Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically keeps the parent molecule intact.[8] The presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) will produce a highly characteristic isotopic pattern in the mass spectrum, serving as a powerful validation tool.
Expected Data:
-
Molecular Formula: C₁₄H₁₃BBrClO₃
-
Monoisotopic Mass: 354.9885 u
-
Observed Ions (ESI+): [M+H]⁺, [M+Na]⁺
-
Observed Ions (ESI-): [M-H]⁻, [M+formate]⁻
Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An ESI Time-of-Flight (TOF) mass spectrometer.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-1000.
-
Data Analysis: Compare the measured accurate mass of the molecular ion with the theoretical mass. The mass error should be less than 5 ppm. Analyze the isotopic pattern and compare it to the theoretical pattern for the proposed formula.
Visualization: Predicted Isotopic Pattern
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- 8. researchgate.net [researchgate.net]
Stability and Storage of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid: A Guide to Preserving Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Versatile Intermediate
(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, identified by CAS Number 849052-17-1, is a key organoboron intermediate in medicinal chemistry and drug discovery.[1][2][3] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient construction of complex molecular architectures from simpler precursors.[4] The ability to form new carbon-carbon bonds with high selectivity makes this compound and its class invaluable for synthesizing novel therapeutic agents.[5]
However, the very reactivity that makes boronic acids powerful synthetic tools also renders them susceptible to degradation.[6] The integrity of this intermediate is paramount; using a degraded or impure reagent can lead to failed reactions, the formation of complex impurity profiles, and ultimately, misleading biological data. This guide provides a comprehensive overview of the stability profile of this compound, detailing the scientific principles behind its degradation and offering field-proven protocols for its proper storage and handling to ensure its viability in research and development.
The Inherent Instability of the Boronic Acid Moiety
Boronic acids are organoboron compounds featuring a carbon-boron bond and two hydroxyl groups attached to the boron atom.[5] The boron atom in this arrangement is electron-deficient, possessing only six valence electrons, which makes it a mild Lewis acid.[5] This electronic nature is the root of both its synthetic utility and its inherent instability. Several key degradation pathways can compromise the purity and reactivity of arylboronic acids.
Primary Degradation Pathways
Two principal degradation mechanisms are of concern for arylboronic acids: protodeboronation and oxidation.
-
Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a hydrogen atom.[7] This process is often facilitated by moisture and can be accelerated under either acidic or basic conditions.[8] For the target molecule, this would result in the formation of 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene, an impurity that is inactive in Suzuki coupling reactions and can complicate purification.
-
Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol.[9][10] This process can be mediated by atmospheric oxygen or residual oxidizing agents. In a study on the peptide boronic acid derivative, the major initial degradation pathway was found to be oxidative in nature.[10]
Below is a diagram illustrating these critical degradation pathways.
Caption: Key degradation pathways for arylboronic acids.
Recommended Storage and Handling Protocols
To mitigate the risks of protodeboronation and oxidation, stringent storage and handling procedures are essential. The following protocols are designed to maximize the shelf-life and preserve the integrity of this compound.
Long-Term Storage
For storage periods exceeding one month, the following conditions are critical. The primary objective is to create an environment that is cold, dry, and oxygen-free to minimize the kinetic and thermodynamic drivers of degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing atmospheric oxygen. |
| Moisture | Dessicant or Dry Environment | Minimizes hydrolysis and subsequent protodeboronation.[6] |
| Light | Amber Vial or Dark Location | Protects against potential photolytic degradation pathways. |
| Container | Tightly Sealed, Chemically Inert | Prevents ingress of moisture and air.[1][11][12] Borosilicate glass or HDPE is recommended. |
Short-Term and In-Use Handling
During active use in the laboratory, exposure to the ambient environment is unavoidable but should be minimized. The following workflow is recommended for weighing the compound and preparing solutions.
Caption: Recommended workflow for handling the solid compound.
Step-by-Step Handling Protocol:
-
Equilibration: Before opening, allow the container to warm to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: If possible, handle the solid in a glovebox or flush the container headspace with an inert gas like argon or nitrogen before and after dispensing.
-
Dispensing: Weigh the required amount of material quickly and efficiently to minimize exposure time to air and humidity.
-
Solution Preparation: Use high-purity, anhydrous solvents for preparing solutions. If the subsequent reaction is sensitive to water, ensure solvents are appropriately dried.
-
Resealing: Tightly reseal the container immediately after use. If not consumed, flush the headspace with inert gas again before sealing.
-
Storage: Promptly return the container to the recommended long-term storage conditions.[7]
Assessing Compound Integrity: Stability-Indicating Analytical Methods
Regular assessment of purity is a cornerstone of good laboratory practice, especially when working with sensitive reagents. Stability-indicating analytical methods are essential to separate and quantify the active compound from its potential degradation products.[13]
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and effective technique for routine purity checks.[13] A well-developed method can separate the parent boronic acid from its protodeboronated and oxidized impurities.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity, and the mass spectrometer is invaluable for identifying the exact mass of any observed impurities, aiding in structural elucidation of degradation products.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural information and can be used for purity assessment. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which directly indicates degradation or complex formation.[13]
Protocol: Stability-Indicating Reversed-Phase HPLC Method
The analysis of boronic acids by reversed-phase HPLC can be challenging due to the potential for on-column hydrolysis.[13][14] This protocol provides a starting point for developing a robust, stability-indicating method.
-
Column Selection: Choose a modern, end-capped C18 column with low silanol activity to minimize on-column hydrolysis.[14] A column such as a Waters XTerra MS C18 has been shown to be effective.[14]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape. However, the acid concentration should be optimized, as high concentrations can sometimes promote hydrolysis.[14]
-
-
Sample Preparation:
-
Prepare samples fresh in a diluent that is compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Analyze samples immediately after preparation. If necessary, use a cooled autosampler to prevent degradation in the vial.[13]
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
UV Detection: 220 nm
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.
-
-
Method Validation: The method should be validated to demonstrate that it can effectively separate the main peak from known impurities and degradation products generated under forced degradation conditions (e.g., exposure to acid, base, heat, and oxidative stress).
Conclusion
This compound is a valuable reagent whose utility is directly tied to its purity. Its inherent susceptibility to degradation via protodeboronation and oxidation necessitates a rigorous and scientifically-grounded approach to its storage and handling. By implementing the protocols outlined in this guide—principally, storage under cold, dry, and inert conditions and minimizing atmospheric exposure during handling—researchers can significantly extend the shelf-life of this compound. Furthermore, routine verification of compound integrity using validated, stability-indicating analytical methods is a critical practice to ensure the reliability and reproducibility of experimental outcomes in the demanding field of drug discovery.
References
- Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem.
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC - NIH.
- This compound CAS NO.849052-17-1.
- (3-bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid - Echemi.
- Analytical techniques for monitoring the degradation of benzylboronic acid - Benchchem.
- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed.
- (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid - Echemi.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation.
- (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate.
- Boronic Acids in Drug Discovery: A Versatile Synthetic Tool.
- This compound.
- 3-Bromo-2-(2''-Chlorobenzyloxy)-5-Methylphenylboronic Acid - Parchem.
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- 14. researchgate.net [researchgate.net]
(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic Acid and its Anhydride: A Strategic Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid and its corresponding trimeric anhydride, the boroxine. As highly functionalized intermediates, substituted arylboronic acids are cornerstones of contemporary drug discovery, primarily for their utility in palladium-catalyzed cross-coupling reactions. This document elucidates the compound's physicochemical properties, the critical equilibrium with its boroxine form, robust synthetic protocols, and strategic applications. By explaining the causality behind experimental choices and grounding all claims in authoritative literature, this guide serves as a practical and trustworthy resource for scientists engaged in the synthesis of complex molecular architectures for therapeutic applications.
Table of Contents
-
Strategic Overview: The Value of Multi-Functional Boronic Acids in Drug Discovery
-
Core Physicochemical and Structural Data
-
Table 1: Properties of this compound
-
-
The Boronic Acid–Boroxine Equilibrium: A Critical Consideration
-
Diagram 1: Reversible Dehydration of Boronic Acid to Boroxine
-
-
Synthesis and Purification: A Field-Proven Protocol
-
Rationale for the Synthetic Strategy
-
Diagram 2: Two-Step Synthetic Pathway
-
Detailed Experimental Protocol
-
-
Key Applications in Synthetic and Medicinal Chemistry
-
The Suzuki-Miyaura Cross-Coupling Reaction
-
Diagram 3: Generalized Suzuki-Miyaura Catalytic Cycle Workflow
-
Strategic Use in Sequential Cross-Coupling
-
-
Practical Guidance: Handling, Storage, and Safety
-
References
Strategic Overview: The Value of Multi-Functional Boronic Acids in Drug Discovery
The incorporation of the boronic acid moiety into drug candidates and synthetic intermediates has become a cornerstone of modern medicinal chemistry.[1] Boronic acids are valued for their stability, low toxicity, and versatile reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction.[2] The title compound, this compound, is not merely another reagent; it is a strategically designed building block. Its structure contains three key features for advanced chemical synthesis:
-
A boronic acid group , ready for palladium-catalyzed C-C bond formation.
-
An aryl bromide , providing an orthogonal handle for a second, distinct cross-coupling event.
-
A complex ether sidechain , which can influence solubility, conformation, and potential protein-ligand interactions.
This multi-functionality allows for the rapid and divergent synthesis of complex molecular scaffolds, a critical advantage in lead optimization and the exploration of structure-activity relationships (SAR).
Core Physicochemical and Structural Data
Understanding the fundamental properties of a reagent is paramount for its effective use. The compound is typically a white to off-white solid, with solubility characteristics dictated by the polar boronic acid group and the larger, more hydrophobic organic scaffold.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 849052-17-1 | [3][4] |
| Molecular Formula | C₁₄H₁₃BBrClO₃ | [3] |
| Molecular Weight | 355.42 g/mol | [5] |
| Appearance | White to off-white powder/solid | [3] |
| Primary Application | Medicinal chemistry, Suzuki-Miyaura cross-coupling | [6] |
The Boronic Acid–Boroxine Equilibrium: A Critical Consideration
A defining characteristic of boronic acids is their tendency to undergo reversible dehydration to form a six-membered cyclotrimeric anhydride, known as a boroxine.[7][8] This equilibrium is fundamental to the compound's storage, handling, and reactivity.
-
Formation: The boroxine is formed by the removal of three molecules of water from three molecules of the boronic acid. This process is entropically driven.[7]
-
Reactivity: While the boroxine is often the thermodynamically more stable form for storage, the monomeric boronic acid is the active species in the Suzuki-Miyaura catalytic cycle. The equilibrium can be shifted back towards the active monomer by the presence of water in the reaction medium.[9]
-
Analysis: The presence of both species can lead to complex NMR spectra. It is not uncommon to observe broad peaks, indicating exchange between the monomer and trimer.
Caption: Reversible equilibrium between the boronic acid monomer and the boroxine trimer.
Synthesis and Purification: A Field-Proven Protocol
The synthesis of this multi-substituted phenylboronic acid is logically approached via a two-step sequence from a commercially available precursor. This ensures high yields and predictable outcomes based on well-established reaction classes.
Rationale for the Synthetic Strategy
-
Williamson Ether Synthesis: The initial step involves the protection of the phenolic hydroxyl group of 2-bromo-4-methylphenol. Alkylation with 2-chlorobenzyl chloride is a robust and efficient method to install the required sidechain. Using a strong base like sodium hydride ensures complete deprotonation of the relatively acidic phenol, driving the reaction to completion.
-
Directed Ortho-Metalation and Borylation: With the phenol protected, the next transformation targets the C-H bond ortho to the ether, which is activated for deprotonation. A strong, non-nucleophilic base like n-butyllithium at very low temperatures (-78 °C) performs a lithium-halogen exchange. The low temperature is critical to prevent side reactions of the highly reactive aryllithium intermediate. This intermediate is then "quenched" with an electrophilic boron source, typically an alkyl borate like triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting borate ester to furnish the final boronic acid.[10][11][12]
Caption: Logical two-step synthetic pathway to the target boronic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Bromo-2-((2-chlorobenzyl)oxy)-4-methylbenzene
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂), suspend sodium hydride (60% in mineral oil, 1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of 2-bromo-4-methylphenol (1.0 eq.) in anhydrous THF dropwise over 20 minutes.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Add 2-chlorobenzyl chloride (1.1 eq.) dropwise.
-
Stir the reaction at room temperature for 16 hours. Monitor completion by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ether intermediate.
Step 2: Synthesis of this compound
-
Dissolve the ether intermediate (1.0 eq.) in anhydrous THF in a flame-dried flask under N₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (2.5 M in hexanes, 1.1 eq.) dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq.) dropwise, again maintaining an internal temperature below -70 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~2.
-
Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude boronic acid, which can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexane/ether).
Key Applications in Synthetic and Medicinal Chemistry
The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for this building block is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[13] This reaction is exceptionally tolerant of a wide range of functional groups, making it a workhorse in the pharmaceutical industry.[14] The boronic acid serves as the organoboron component, which, after activation with a base, transfers its organic group (the "R" group) to a palladium catalyst in a key step called transmetalation.
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An In-depth Technical Guide to (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid: Commercial Availability, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, with CAS Number 849052-17-1, is a specialized organic building block that has gained significance in the field of medicinal chemistry. Its unique trifunctionalized aromatic structure, featuring a boronic acid moiety, a bromine atom, and a chlorobenzyl ether group, makes it a versatile intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, and its primary application as a key intermediate in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors for the treatment of diabetes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 849052-17-1 |
| Molecular Formula | C₁₄H₁₃BBrClO₃ |
| Molecular Weight | 355.42 g/mol |
| Appearance | Typically a white to off-white powder or solid |
| Purity | Commercially available with purity typically ≥95-97% |
| Solubility | Soluble in organic solvents such as methanol, and dimethylformamide. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature is 2-8°C. |
Commercial Availability
This compound is commercially available from a range of chemical suppliers specializing in research and development chemicals. The availability from various vendors indicates its utility and demand within the scientific community. Below is a table summarizing some of the key suppliers.
| Supplier | Product Name | Purity | Notes |
| Amadis Chemical[1] | This compound | ≥97% | Offers various grades including Industrial and Reagent Grade. |
| Parchem[2] | 3-Bromo-2-(2''-Chlorobenzyloxy)-5-Methylphenylboronic Acid | - | Specialty chemical supplier. |
| ProcessPointChemicals[3] | This compound | - | Highlights its use in pharmaceutical research and cross-coupling reactions. |
| AK Scientific, Inc.[4] | 3-Bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid | ≥95% | Provides minimum purity specifications. |
| BoronPharm | This compound | - | Lists the compound with its CAS number and molecular formula. |
Synthesis Protocol: A Key Intermediate for SGLT2 Inhibitors
The primary documented synthesis of this compound is as an intermediate in the preparation of C-aryl glucoside SGLT2 inhibitors. The following multi-step synthesis is detailed in patent literature, specifically WO 2009/028038 A2, which describes the development of novel antidiabetic agents.
Experimental Workflow for the Synthesis
Caption: Synthetic pathway for this compound.
Detailed Step-by-Step Methodology
Step 1: Bromination of 2-Hydroxy-5-methylbenzoic acid
-
Reaction Setup: Dissolve 2-hydroxy-5-methylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The addition rate should be controlled to maintain the reaction temperature below 10°C. The rationale for slow addition at low temperature is to control the exothermic reaction and prevent over-bromination, thus ensuring regioselectivity.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, pour the reaction mixture into ice-water. The solid precipitate is collected by filtration, washed with cold water, and dried to yield 3-bromo-2-hydroxy-5-methylbenzoic acid.
Step 2: Esterification and Etherification
-
Esterification: Suspend 3-bromo-2-hydroxy-5-methylbenzoic acid in methanol. Add thionyl chloride dropwise at 0°C. The use of thionyl chloride is a standard method for converting carboxylic acids to their corresponding methyl esters under mild conditions. Reflux the mixture for a few hours. After completion, the solvent is removed under reduced pressure to obtain the crude methyl 3-bromo-2-hydroxy-5-methylbenzoate.
-
Etherification: Dissolve the crude methyl ester in dimethylformamide (DMF). Add potassium carbonate and 2-chlorobenzyl bromide. Heat the mixture at a moderate temperature (e.g., 80°C) and stir for several hours. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic substitution on the 2-chlorobenzyl bromide. DMF is an excellent polar aprotic solvent for this type of reaction. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 3-bromo-2-((2-chlorobenzyl)oxy)-5-methylbenzoate.
Step 3: Reduction to the Alcohol
-
Reaction Setup: Dissolve the methyl ester from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent Addition: Cool the solution to 0°C and slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF. LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is highly exothermic and moisture-sensitive, necessitating an inert atmosphere and careful temperature control.
-
Quenching and Work-up: After the reaction is complete, quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the filtrate is concentrated to yield (3-bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)methanol.
Step 4: Conversion to Benzyl Bromide
-
Reaction Setup: Dissolve the alcohol in anhydrous dichloromethane.
-
Halogenation: Cool the solution to 0°C and add phosphorus tribromide (PBr₃) dropwise. PBr₃ is a common reagent for converting primary alcohols to the corresponding alkyl bromides.
-
Work-up: After the reaction is complete, the mixture is carefully poured into ice-water and the organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated to give the benzyl bromide intermediate.
Step 5: Formation of the Boronic Acid
-
Lithiation: Dissolve the benzyl bromide intermediate in anhydrous THF and cool the solution to -78°C under an inert atmosphere. Add n-butyllithium (n-BuLi) dropwise. This step involves a lithium-halogen exchange to form an aryllithium species. The very low temperature is crucial to prevent side reactions.
-
Borylation: To the aryllithium solution, add triisopropyl borate dropwise at -78°C. The borate ester acts as an electrophile, trapping the aryllithium intermediate.
-
Hydrolysis: After stirring for a period at low temperature, the reaction is warmed to room temperature and then quenched by the addition of aqueous hydrochloric acid. The acidic workup hydrolyzes the borate ester to the desired this compound. The product can then be extracted with an organic solvent and purified by recrystallization or chromatography.
Application in Drug Discovery: Suzuki-Miyaura Cross-Coupling
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common motifs in pharmaceuticals.
General Protocol for Suzuki-Miyaura Coupling
Sources
molecular weight and formula of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
An In-Depth Technical Guide to (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic Acid for Advanced Drug Discovery
Abstract
This compound is a highly functionalized organoboron compound that serves as a critical building block in medicinal chemistry and pharmaceutical development. Its unique substitution pattern, featuring a boronic acid moiety for cross-coupling, a bromine atom for further derivatization, and a sterically influential 2-chlorobenzyl ether group, makes it a versatile reagent for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, reactivity, and application, with a primary focus on its use in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery. We present a detailed, field-proven experimental workflow, elucidate the mechanistic rationale behind the protocol, and discuss the influence of the compound's structural features on its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of novel therapeutic agents.
The Strategic Role of Substituted Phenylboronic Acids in Modern Drug Discovery
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the way medicinal chemists approach the synthesis of complex organic molecules. Among these, the Suzuki-Miyaura reaction has become one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that form the core of many pharmaceutical agents.[1][2] The utility of this reaction is largely due to the remarkable properties of its key reagents: organoboronic acids.
Boronic acids are valued for their stability to air and moisture, low toxicity, and the "green" nature of their boric acid byproduct.[3] Their versatile reactivity and the mild conditions under which they react have significantly accelerated the drug discovery process, enabling the rapid synthesis of diverse compound libraries for biological screening.[2] The first boronic acid-containing drug approved by the FDA, Bortezomib (Velcade®), underscored the therapeutic potential of this class of compounds, spurring further research into novel boronic acid derivatives as both synthetic intermediates and active pharmaceutical ingredients.[3][4]
The compound this compound is a prime example of a strategically designed building block. It is not merely a carrier of the boronic acid functional group; its additional substituents are placed to impart specific steric and electronic properties, offering multiple handles for sequential, regioselective chemical transformations. This allows for the construction of intricate, three-dimensional molecules often required for high-potency and selective drug candidates.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. The properties of the title compound are summarized below.
Structure and Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [5][6] |
| CAS Number | 849052-17-1 | [5][6] |
| Molecular Formula | C₁₄H₁₃BBrClO₃ | [5][6][7] |
| Molecular Weight | 355.42 g/mol | [6] |
| Appearance | Typically a powder or solid | [5] |
| Purity | Commonly available at ≥97% | [5] |
Key Structural Features and Reactivity Insights
The utility of this molecule stems from the interplay of its distinct functional groups:
-
Boronic Acid (-B(OH)₂): This is the primary reactive site for Suzuki-Miyaura coupling, enabling the formation of a new C-C bond where the boron atom is located. As a Lewis acid, its reactivity is influenced by the surrounding electronic environment.[3]
-
Bromo Group (-Br): Positioned meta to the boronic acid, the bromine atom is a secondary reactive handle. It is less reactive than an iodo-substituent but more reactive than a chloro-substituent in typical palladium-catalyzed couplings. This allows for selective, sequential cross-coupling reactions. One could first react the boronic acid, and then, under different conditions, react the bromine atom.
-
2-Chlorobenzyl Ether Linkage: This large ortho-substituent exerts significant steric influence. In the context of a Suzuki-Miyaura reaction, this group can affect the rate of transmetalation and may influence the atropisomeric selectivity in the formation of sterically hindered biaryl products.[8] The chlorine on the benzyl ring provides an additional, albeit less reactive, site for potential modification.
-
Methyl Group (-CH₃): This small, electron-donating group on the phenyl ring can subtly influence the electronic properties and solubility of the molecule.
Application in Suzuki-Miyaura Cross-Coupling: A Validated Workflow
The primary application for this compound is the construction of biaryl compounds via Suzuki-Miyaura coupling. Below is a detailed protocol for a representative reaction with an aryl bromide partner.
Experimental Protocol
This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br).
Reagents & Equipment:
-
This compound (1.2 equiv.)
-
Aryl Bromide (Ar-Br) (1.0 equiv.)
-
Base (e.g., 2 M aqueous Na₂CO₃ or K₂CO₃, 2-3 equiv.)[9]
-
Schlenk flask or reaction vial, magnetic stirrer, condenser, inert gas (Nitrogen or Argon) supply.
-
Standard workup and purification supplies (separatory funnel, Celite®, silica gel).
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.).
-
Inerting the Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times. This is a critical step to prevent the oxidation of the Pd(0) active catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., Toluene/Dioxane 4:1) followed by the aqueous base (e.g., 2 M Na₂CO₃). The use of a biphasic system with an inorganic base is common and highly effective.[9]
-
Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[9]
-
Workup and Extraction: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, add water, and extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography to afford the desired biaryl product.
Protocol Rationale and Self-Validation
-
Expertise & Causality:
-
Excess Boronic Acid: A slight excess (1.2-1.5 equiv.) of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.
-
Catalyst Choice: PdCl₂(dppf) is a robust, air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand is a bulky phosphine that promotes the crucial reductive elimination step and stabilizes the catalytic intermediates.[10]
-
Base Function: The base is essential for the transmetalation step. It activates the boronic acid by converting it to a more nucleophilic boronate species (-B(OH)₃⁻), which readily transfers its organic group to the palladium center.[11]
-
Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Therefore, thoroughly degassing the solvents and maintaining an inert atmosphere is paramount for reproducibility and high yields.
-
-
Trustworthiness & Self-Validation:
-
Monitoring: Regular monitoring by TLC or LC-MS provides in-process validation. A successful reaction is indicated by the consumption of the limiting aryl bromide starting material and the appearance of a new, typically higher Rf (on normal phase TLC) or different retention time product spot.
-
Characterization: The integrity of the final purified product must be confirmed through standard analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry to validate its structure and purity.
-
Workflow Visualization
References
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 5. This compound, CasNo.849052-17-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 6. parchem.com [parchem.com]
- 7. PubChemLite - 3-bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid (C14H13BBrClO3) [pubchemlite.lcsb.uni.lu]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi-res.com [mdpi-res.com]
safety and handling of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
An In-Depth Technical Guide to the Safe Handling of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Introduction and Compound Profile
This compound is a substituted arylboronic acid, a class of compounds indispensable to modern synthetic chemistry. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, serving as a key building block for the synthesis of complex organic molecules in pharmaceutical and materials science research. The molecule's structure, incorporating a brominated phenyl ring, a chlorobenzyl ether moiety, and the reactive boronic acid group, dictates its specific reactivity and also informs its safety profile. Understanding these structural components is crucial for anticipating potential hazards and implementing appropriate safety protocols.
While boronic acids were historically considered relatively benign, recent studies have called for greater caution, with some evidence suggesting that certain boronic acids and their derivatives may pose genotoxic risks.[1][2] Therefore, a conservative approach to handling, assuming a higher level of hazard than previously thought, is scientifically prudent.
Hazard Identification and Classification
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. Based on GHS classifications for this molecule and its close analogs, a comprehensive hazard profile can be established.[3][4]
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H413: May cause long lasting harmful effects to aquatic life.[3][5]
The causality behind these classifications stems from the acidic nature of the boronic acid group and the general reactivity of halogenated aromatic compounds. Upon contact with mucous membranes in the eyes or respiratory tract, the compound can cause significant irritation.[6] Prolonged skin contact can lead to localized inflammation and dermatitis.
Table 1: GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term | 4 | H413: May cause long lasting harmful effects to aquatic life |
Visualizing the Hazards
Caption: GHS Pictogram for Irritation Hazards.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with robust personal protective equipment. This strategy, known as the Hierarchy of Controls, provides a systematic framework for minimizing risk.
Engineering Controls
All handling of solid this compound must be conducted in a certified chemical fume hood.[7][8] This is the most critical control measure, as it prevents the inhalation of fine dust particles and contains any potential spills within an enclosed, ventilated space. The work area should be equipped with an eyewash station and a safety shower in close proximity.[7][9]
Caption: Hierarchy of controls for mitigating chemical exposure.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the potential routes of exposure: inhalation, skin contact, and eye contact.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is recommended when handling larger quantities.[6][9] | Protects eyes from irritation or serious damage caused by airborne dust particles or accidental splashes.[9] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, Neoprene) inspected before each use.[7][9] | Prevents direct skin contact, which can cause irritation.[10] Contaminated gloves must be changed immediately. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[9] | Protects skin on the arms and body from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when dust generation is likely.[8][9] | Prevents the inhalation of dust particles, which can cause respiratory tract irritation.[3] |
Safe Handling and Storage Protocols
Adherence to a strict operational protocol is paramount for safety and maintaining the integrity of the compound.
Experimental Protocol: Weighing and Transferring the Solid
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[7]
-
Donning PPE: Put on all required PPE as detailed in Table 2.
-
Handling:
-
Post-Handling:
-
Clean the work area and any equipment used (e.g., spatula, weigh boat) to remove any residual chemical.
-
Dispose of all contaminated waste, including gloves and weigh boats, into a designated hazardous waste container.[9]
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3]
-
Caption: Step-by-step workflow for safely handling solid boronic acids.
Storage Conditions
Proper storage is critical to ensure the chemical's stability and prevent accidental exposure.
-
Container: Store in a tightly sealed container to prevent moisture absorption.[11] Boronic acids are known to undergo dehydration to form cyclic boroxine anhydrides.
-
Environment: Keep in a cool, dry, and well-ventilated area.[3][8]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.[3]
First-Aid and Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Table 3: First-Aid Measures
| Exposure Route | Action |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or difficulty breathing occurs, seek immediate medical attention.[3][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[6][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Response
For small spills of solid material:
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain & Clean: Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety personnel.
Do not attempt to clean up large spills or any spill that you are not trained or equipped to handle. Evacuate the area and contact your institution's emergency response team.
Disposal Considerations
All waste generated from the use of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[7] Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.[3]
Toxicological and Ecological Information
Toxicological Profile
-
Acute Effects: The primary acute health effects are irritation to the skin, eyes, and respiratory system, as indicated by the GHS classifications.[12]
-
Chronic Effects & Genotoxicity: While specific long-term data for this compound is unavailable, the broader class of boronic acids has come under scrutiny. Some studies have found certain boronic acids and related reagents to be mutagenic in the Ames assay.[1][2] This suggests a potential for genotoxicity that warrants a high degree of caution and minimization of exposure for all personnel.
Ecological Profile
The compound is classified as potentially causing long-lasting harmful effects to aquatic life (H413).[3][5] Therefore, it must not be allowed to enter drains, soil, or waterways. All waste must be disposed of as hazardous chemical waste.
References
- BenchChem. Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- BenchChem. Personal protective equipment for handling Borinic acid, methyl ester.
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- BenchChem. Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid.
- Echemi. (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid.
- MDPI. Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity.
- ACS Publications. Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development.
- GuideChem. This compound CAS NO.849052-17-1.
- University of California, Riverside EH&S. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- PubChem. {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Anthracene-9-boronic acid.
- NIH National Library of Medicine. Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-chlorobenzoic acid.
- Fisher Scientific. SAFETY DATA SHEET - 3-(2-Bromophenyl)propionic acid.
- Lab Alley. Boric Acid Safety & Hazards.
- Spectrum Chemical. SAFETY DATA SHEET - Bromobenzene.
- TCI Chemicals. SAFETY DATA SHEET - 4-Methylphenylboronic Acid.
- BLDpharm. (3-Bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid.
- MDPI. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective.
- Parchem. 3-Bromo-2-(2''-Chlorobenzyloxy)-5-Methylphenylboronic Acid.
- Echemi. (3-bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid.
- PubMed Central. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Synblock. CAS 849052-23-9 | 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid.
- University of Calgary. Alcohol Protecting Groups.
- Wiley Online Library. A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
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- 4. CAS 849052-23-9 | 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid - Synblock [synblock.com]
- 5. {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid | C15H16BBrO4 | CID 16217766 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Introduction: The Strategic Importance of Sterically Hindered Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3] This guide focuses on a particularly challenging yet crucial application: the coupling of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid. This substrate is representative of a class of sterically hindered and electronically complex building blocks that are increasingly vital for the construction of novel therapeutics and advanced materials.
The unique substitution pattern of this compound, featuring ortho-substituents to both the bromine and boronic acid moieties, presents significant steric challenges that can impede the key steps of the Suzuki-Miyaura catalytic cycle.[4][5] Understanding and overcoming these hurdles is paramount for researchers aiming to incorporate such intricate scaffolds into their target molecules. These application notes provide a comprehensive framework for successfully employing this and structurally related boronic acids in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, offer detailed experimental protocols, and provide troubleshooting guidance to empower researchers in this demanding area of synthetic chemistry.
Mechanistic Considerations in the Coupling of Hindered Substrates
The generally accepted mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] However, the steric bulk inherent in this compound and its coupling partners can significantly impact the kinetics and efficiency of each step.
The Catalytic Cycle: Overcoming Steric Impediments
Figure 1. The Suzuki-Miyaura catalytic cycle.
Oxidative Addition: This initial step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, is often rate-limiting, especially with electron-rich or sterically hindered halides.[7] The use of bulky, electron-rich phosphine ligands is crucial to facilitate this process.[8]
Transmetalation: The transfer of the organic group from the boronic acid to the palladium(II) center is a critical step that is highly sensitive to the nature of the base and the steric environment. The base activates the boronic acid, forming a more nucleophilic boronate species.[9][10][11] For hindered boronic acids, a strong, non-nucleophilic base is often required to drive this step forward.
Reductive Elimination: The final step, which forms the new C-C bond and regenerates the Pd(0) catalyst, can also be hindered by bulky ortho-substituents. Ligands with a large bite angle can promote this step.
Experimental Protocols
General Considerations
-
Inert Atmosphere: All Suzuki-Miyaura reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.[12]
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.
-
Reagent Quality: The purity of the boronic acid, aryl halide, catalyst, ligand, and base are critical for reproducible results. The boronic acid, this compound (CAS No. 849052-17-1), should be of high purity.[13][14][15][16]
Recommended Protocol for Coupling with a Generic Aryl Halide
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Reagents and Materials
| Reagent | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 354 mg | 1.0 | 1.0 |
| Aryl Halide | 1.2 | 1.2 | |
| Pd₂(dba)₃ | 18.3 mg | 0.02 | 0.02 |
| SPhos | 32.8 mg | 0.08 | 0.08 |
| K₃PO₄ (anhydrous, finely ground) | 424 mg | 2.0 | 2.0 |
| 1,4-Dioxane/H₂O (4:1 v/v) | 5 mL | - | - |
Step-by-Step Procedure
Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), potassium phosphate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq).
-
Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inefficient oxidative addition. | Use a more electron-rich and bulky ligand such as SPhos or XPhos.[8] For aryl chlorides, a more active catalyst system may be required.[6] |
| Poor transmetalation. | Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous and finely powdered. | |
| Catalyst decomposition. | Ensure the reaction is performed under a strict inert atmosphere and with properly degassed solvents. | |
| Protodeborylation | The boronic acid is cleaved by water or acid before it can couple. | Use anhydrous conditions and a non-aqueous solvent system if possible. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
| Homocoupling | Two molecules of the boronic acid or aryl halide couple with themselves. | This is often caused by the presence of oxygen.[1] Ensure rigorous exclusion of air. Lowering the reaction temperature or catalyst loading may also help. |
| Incomplete Reaction | The reaction stalls before completion. | Increase the reaction temperature or time. A higher catalyst loading may be necessary for particularly challenging substrates. |
Conclusion
The Suzuki-Miyaura coupling of sterically demanding substrates like this compound is a challenging yet rewarding endeavor. By carefully considering the mechanistic hurdles and systematically optimizing the reaction conditions, researchers can successfully synthesize complex biaryl structures that are otherwise difficult to access. The protocols and troubleshooting guide provided herein serve as a robust starting point for these efforts, enabling the continued development of novel molecules for a wide range of applications.
References
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. Available at: [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. National Institutes of Health. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]
-
3-bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid. PubChemLite. Available at: [Link]
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This compound. ProcessPointChemicals. Available at: [Link]
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Application Notes & Protocols: (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
<I>
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, a polysubstituted arylboronic acid, represents a critical building block in contemporary organic synthesis, particularly in the construction of complex biaryl structures central to medicinal chemistry and materials science.[1][2][3][4] Its utility is primarily realized through the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its mild conditions and exceptional functional group tolerance.[5]
The strategic importance of this molecule lies in its trifunctional nature:
-
The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling.
-
The bromo substituent offers a secondary site for subsequent orthogonal cross-coupling or other transformations.
-
The 2-chlorobenzyl ether provides steric and electronic influence, and can be a stable protecting group or a key pharmacophoric element.
This document provides a comprehensive guide to the synthesis and application of this versatile reagent, emphasizing the underlying chemical principles that govern the selection of reaction conditions. The protocols herein are designed to be robust and reproducible, providing a solid foundation for further research and development.
Synthesis of this compound
The synthesis of the title compound is a multi-step process that requires careful control of reaction parameters at each stage. The general synthetic strategy involves the preparation of a suitably substituted aryl bromide precursor, followed by a lithium-halogen exchange and subsequent borylation.
Synthetic Workflow Overview
The overall transformation can be visualized as a three-stage process starting from commercially available 4-methylphenol.
Caption: Synthetic pathway for the target boronic acid.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 1-Bromo-2-((2-chlorobenzyl)oxy)-4-methylbenzene (Precursor)
This protocol details the preparation of the key aryl bromide intermediate.
-
Step 1: Bromination of 4-Methylphenol.
-
Rationale: Selective ortho-bromination is required. The hydroxyl group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is blocked by the methyl group, bromination occurs at one of the ortho positions.
-
Procedure:
-
In a fume hood, dissolve 4-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (1.0 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-4-methylphenol.[6]
-
-
-
Step 2: Williamson Ether Synthesis.
-
Rationale: This classic SN2 reaction forms the ether linkage. A strong base is used to deprotonate the phenol, forming a nucleophilic phenoxide which then displaces the chloride from 2-chlorobenzyl chloride.
-
Procedure:
-
Dissolve 2-bromo-4-methylphenol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a suitable base such as potassium carbonate or sodium hydride (1.2 eq) and stir for 30 minutes at room temperature.
-
Add 2-chlorobenzyl chloride (1.1 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 1-bromo-2-((2-chlorobenzyl)oxy)-4-methylbenzene.
-
-
Protocol 2.2.2: Lithiation-Borylation to form the Boronic Acid
This critical step requires stringent anhydrous and anaerobic conditions due to the highly reactive nature of the organolithium intermediate.
-
Safety First: Handling n-Butyllithium (n-BuLi)
-
Hazard: n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[7][8] It also reacts violently with water.[9]
-
Precautions: All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and syringe/cannula techniques.[10] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Always have a Class D fire extinguisher and a container of sand readily accessible.[8]
-
-
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Dissolve the precursor, 1-bromo-2-((2-chlorobenzyl)oxy)-4-methylbenzene (1.0 eq), in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution to the triisopropyl borate solution via cannula, again maintaining a temperature of -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
The boronic acid can be purified by recrystallization or by an acid-base extraction procedure.[11][12] For the latter, extract the organic layer with an aqueous base (e.g., 1 M NaOH), wash the aqueous layer with ether to remove non-acidic impurities, and then re-acidify the aqueous layer with 1 M HCl to precipitate the pure boronic acid.[12]
-
Filter the solid, wash with cold water, and dry under vacuum.
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the organolithium intermediate. |
| Temperature | -78 °C | Prevents side reactions such as ortho-lithiation and decomposition of the aryllithium species. |
| Reagents | n-Butyllithium, Triisopropyl borate | Standard reagents for lithiation-borylation sequences.[13][14] |
| Atmosphere | Inert (Argon or Nitrogen) | n-BuLi is pyrophoric and the aryllithium intermediate is highly air and moisture sensitive.[10] |
| Workup | Acidic aqueous quench | Hydrolyzes the boronate ester intermediate to the desired boronic acid. |
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner for the synthesis of biaryl compounds. The following is a general protocol for its use in a Suzuki-Miyaura reaction.
Catalytic Cycle Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.[5]
Detailed Experimental Protocol
Protocol 3.2.1: General Suzuki-Miyaura Coupling
-
Rationale: This protocol provides a robust starting point for coupling the title boronic acid with a variety of aryl or heteroaryl halides. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.[15] Electron-donating groups on the boronic acid generally enhance reactivity.[16]
-
Procedure:
-
To a reaction vessel, add this compound (1.2 eq), the aryl halide (Ar-X, 1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 eq).[15]
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture such as 1,4-dioxane/water, toluene/water, or DME/water.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
| Component | Examples | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The active species that drives the catalytic cycle.[5] |
| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ | Stabilizes the palladium center and modulates its reactivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK | Activates the boronic acid for the transmetalation step.[15] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | Solubilizes reactants and facilitates the reaction. Water is often crucial for activating the boronic acid. |
| Aryl Halide (Ar-X) | Aryl iodides, bromides, chlorides, triflates | The electrophilic coupling partner. Reactivity order: I > Br > OTf > Cl. |
Purification and Characterization
Purification of boronic acids can be challenging due to their polarity and tendency to form trimeric anhydrides (boroxines).[17][18]
-
Recrystallization: Effective if a suitable solvent system can be identified.[11]
-
Acid-Base Extraction: As described in Protocol 2.2.2, this is a highly effective method for separating the acidic boronic acid from neutral organic impurities.[12]
-
Chromatography: Generally avoided for boronic acids as they can streak or decompose on silica gel.[17] If necessary, reversed-phase (C18) chromatography or silica gel treated with boric acid may be employed.[19]
Characterization is typically performed using:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
References
- nbutyl lithium safety - YouTube. (2024).
- STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.).
- How to purify boronic acids/boronate esters? - ResearchGate. (2016).
- n-Butyllithium-Hazard and Toxicity - ChemicalBook. (2019).
- WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
- Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.).
- Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. (n.d.).
- n-Butyllithium: Lessons Learned - Stanford Environmental Health & Safety. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025).
- Purification of boronic acids? : r/chemistry - Reddit. (2017).
- Safe handling of organolithium compounds in the laboratory - Princeton EHS. (n.d.).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
- Suzuki–Miyaura coupling of arylboronic acids to gold(III) - RSC Publishing. (2014).
- A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol - Google Patents. (n.d.).
- A Researcher's Guide to Arylboronic Acid Reactivity in Suzuki-Miyaura Cross-Coupling - Benchchem. (n.d.).
- Lithiation-Borylation Methodology and Its Application in Synthesis. (2018).
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (n.d.).
- Standard Lithiation–Borylation A user's guide. (2017).
- Transition-Metal-Free Borylation of Aryl Bromide Using a Simple Diboron Source. (n.d.).
- THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION Reported by Nessa Carson November 6th 2014 I - Chemistry | Illinois. (2014).
- This compound CAS NO.849052-17-1. (n.d.).
- WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents. (n.d.).
- 2 - Organic Syntheses Procedure. (n.d.).
- 3-bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid - PubChemLite. (n.d.).
- A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company. (n.d.).
- 3-Bromo-2-(2''-Chlorobenzyloxy)-5-Methylphenylboronic Acid - Parchem. (n.d.).
- This compound. (n.d.).
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Application Notes and Protocols for Palladium-Catalyzed Coupling of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful transformation is particularly vital in medicinal chemistry and drug development for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of therapeutic agents.
The specific substrate, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, presents a unique challenge due to its steric hindrance around the reactive centers. The ortho-substituted benzyloxy group and the adjacent bromine atom on one coupling partner, combined with potential steric bulk on the coupling partner, can significantly impede the key steps of the catalytic cycle. This application note provides a comprehensive guide to selecting the optimal palladium catalyst system and executing a robust protocol for the successful coupling of this and structurally related challenging substrates.
Mechanistic Considerations for a Challenging Substrate
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For sterically hindered substrates, this step can be slow. The choice of an electron-rich and bulky ligand is crucial to promote this step.[3][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is often facilitated by a base, which activates the boronic acid.[1]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][3] Bulky ligands can accelerate this final step.[3]
For a substrate like this compound, the steric crowding can hinder the approach of the palladium catalyst and the coupling partner, necessitating carefully chosen ligands to overcome these steric barriers.
Catalyst and Ligand Selection: A Rationale-Driven Approach
The success of a challenging Suzuki-Miyaura coupling hinges on the judicious selection of the palladium source and, most importantly, the supporting ligand. The ligand stabilizes the palladium center, influences its reactivity, and plays a direct role in overcoming steric and electronic barriers.[5][6][7]
Palladium Precatalysts
While various Pd(0) and Pd(II) sources can be used, Pd(II) precatalysts like palladium acetate (Pd(OAc)₂) are often favored for their air stability.[3][8] These require in-situ reduction to the active Pd(0) species, which can be achieved by phosphine ligands or other reagents in the reaction mixture.[3] Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can also be effective.[3][9]
Ligand Selection for Sterically Hindered Substrates
For sterically demanding couplings, ligands with both significant steric bulk and strong electron-donating properties are paramount.[5][10]
-
Bulky Monophosphine Ligands (Buchwald Ligands): This class of ligands is highly effective for coupling sterically hindered substrates. Their bulk promotes the formation of monoligated palladium complexes, which are highly reactive, and facilitates reductive elimination.[11] Their electron-rich nature enhances the rate of oxidative addition, particularly with less reactive aryl chlorides.[5][12]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and often possess significant steric bulk, making them excellent choices for challenging cross-coupling reactions.[10] They form very stable palladium complexes, which can lead to high catalyst turnover numbers.
Here is a summary of recommended catalyst systems for the coupling of this compound:
| Catalyst System | Key Features | Rationale for Use with Hindered Substrates |
| Pd(OAc)₂ with SPhos | SPhos is a bulky, electron-rich biaryl monophosphine ligand. | Excellent for promoting oxidative addition of challenging aryl halides and facilitating reductive elimination of sterically congested products.[13] |
| Pd₂(dba)₃ with XPhos | XPhos is another highly effective bulky monophosphine ligand. | Similar to SPhos, its steric and electronic properties are well-suited for difficult couplings.[13] |
| PEPPSI™-IPr | A pre-formed Pd(II)-NHC complex. | Offers high stability and activity. The bulky IPr ligand is effective for coupling hindered substrates.[3] |
| Pd(OAc)₂ with t-Bu₃P | A simple yet powerful, bulky, and electron-rich trialkylphosphine ligand. | Promotes high reaction rates, particularly for oxidative addition.[9] |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl or heteroaryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Bromide (1.1 equiv)
-
Palladium Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Reaction Setup and Execution
-
Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere to prevent oxidation of the catalyst and ligands.[8]
-
Reagent Addition: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and potassium phosphate.
-
Catalyst Addition: In a separate vial, weigh the palladium acetate and SPhos. Add these to the Schlenk flask.
-
Flask Sealing and Purging: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.[8]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst. | Ensure reagents and solvents are anhydrous and properly degassed.[8][13] Use fresh catalyst and ligand. |
| Insufficiently strong or soluble base. | Screen other bases such as Cs₂CO₃ or K₂CO₃.[13] Ensure adequate stirring. | |
| Low reaction temperature. | Gradually increase the reaction temperature. | |
| Protodeborylation | Presence of excess water or acidic impurities. | Use anhydrous conditions or a more stable boronic ester (e.g., pinacol ester).[8][13] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure thorough degassing of the reaction mixture and maintain a positive inert gas pressure.[13] |
| Catalyst decomposition. | Consider a more stable precatalyst or a different ligand. |
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle provides insight into the roles of the various components and aids in troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
The palladium-catalyzed cross-coupling of sterically hindered substrates like this compound is a challenging yet achievable transformation. Success relies on the rational selection of a catalyst system, particularly a bulky and electron-rich phosphine or NHC ligand, and the careful execution of the reaction under inert conditions. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers and scientists in drug development to tackle these demanding synthetic challenges.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
-
Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available from: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]
-
ResearchGate. The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]
-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024-03-22). Available from: [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available from: [Link]
-
ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Available from: [Link]
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PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available from: [Link]
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Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025-01-22). Available from: [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]
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Application Notes and Protocols for (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid in Medicinal Chemistry
Introduction: The Strategic Value of Substituted Phenylboronic Acids in Drug Discovery
Boronic acids and their derivatives have become indispensable tools in the modern medicinal chemist's arsenal.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for constructing complex molecular architectures.[2][3] The advent of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, elevated boronic acids from chemical curiosities to cornerstone reagents in the synthesis of countless drug candidates.[2][4] Many approved drugs, including the proteasome inhibitor Bortezomib for multiple myeloma, feature a boronic acid moiety, underscoring their therapeutic relevance.[3][5][6]
This guide focuses on (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS No. 849052-17-1).[7][8] While specific applications of this particular reagent are not extensively documented in peer-reviewed literature, its structure presents a compelling case for its utility as a highly functionalized and versatile scaffold. Its key features include:
-
A Boronic Acid Group: The primary reactive handle for Suzuki-Miyaura cross-coupling, enabling the formation of a C(aryl)-C(aryl) bond.
-
A Sterically Encumbered and Electronically Tuned Core: The 2-((2-chlorobenzyl)oxy) group provides significant steric bulk and specific electronic properties, which can be leveraged to control molecular conformation and interaction with biological targets.
-
An Ortho-Bromo Substituent: This offers a secondary reactive site for subsequent cross-coupling reactions, allowing for the synthesis of complex, non-symmetrical bi- and terphenyl systems.
-
A Methyl Group: This substituent can influence metabolic stability and provide a lipophilic contact point for receptor binding.
This document serves as a practical guide for researchers, providing detailed application notes and robust protocols for leveraging this unique building block in drug discovery programs.
Application Note 1: A Versatile Building Block for Novel Biaryl Scaffolds via Suzuki-Miyaura Coupling
The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals.[9] The Suzuki-Miyaura reaction is the preeminent method for its construction due to its exceptional functional group tolerance and mild reaction conditions.[10][11] this compound is an ideal substrate for this transformation, serving as the organoboron nucleophile.
The reaction facilitates the coupling of the boronic acid with a wide variety of aryl or heteroaryl halides (or triflates), enabling the rapid generation of diverse chemical libraries.[1] The choice of catalyst, base, and solvent system is critical for achieving high yields and can be tailored to the specific coupling partners.
Causality in Reagent Selection:
-
Catalyst: Palladium complexes are the standard.[11] Pd(PPh₃)₄ is a reliable, general-purpose catalyst, while catalysts employing specialized phosphine ligands like SPhos or XPhos can offer superior reactivity for challenging substrates, such as sterically hindered partners or heteroaryl chlorides.[12]
-
Base: A base is required to activate the boronic acid in the transmetalation step of the catalytic cycle.[13] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is often favored for its efficacy with a broad range of substrates.[12][14]
-
Solvent: The reaction is typically run in a two-phase system to facilitate the interaction of organic and inorganic reagents. Common solvent mixtures include 1,4-dioxane/water, toluene/water, or DME/water.[10][12]
The workflow for synthesizing a biaryl compound using this reagent is a foundational step in many discovery campaigns.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equivalents)
-
Toluene, anhydrous
-
Water, degassed (e.g., by sparging with N₂ for 30 min)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Argon), add this compound, the selected aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.[12]
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.
-
Add anhydrous toluene and degassed water via syringe to create a suspension (a typical solvent ratio is 5:1 toluene:water).[12]
-
Place the flask in a preheated oil bath and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
The following table summarizes typical conditions used for Suzuki-Miyaura couplings involving substituted aryl bromides and boronic acids, providing a reference for protocol development.
| Catalyst System (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene / H₂O (5:1) | 100 | 12 | 85-98 | [12] |
| Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 90 | 8 | 80-95 | [12] |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-90 | [14] |
Application Note 2: Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, particularly in oncology. Many approved kinase inhibitors feature a biaryl or hetero-biaryl core. The title boronic acid is an excellent starting point for generating a focused library of potential kinase inhibitors to explore structure-activity relationships (SAR).
The (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl) moiety can serve as a "deep pocket" binding fragment, designed to interact with hydrophobic regions of a kinase active site. The Suzuki-Miyaura coupling can then be used to introduce a diverse range of "solvent-front" fragments (Ar²), often nitrogen-containing heterocycles (e.g., pyridines, pyrimidines, indazoles) known to form key hydrogen bonds with the kinase hinge region.[15] The bromine atom remains available for subsequent diversification if desired.
This strategy allows for systematic exploration of the chemical space around a core scaffold, a fundamental process in lead optimization.
Caption: Drug Discovery Workflow for Kinase Inhibitor Library Synthesis.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The widely accepted catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Conclusion
This compound represents a sophisticated and valuable building block for medicinal chemistry. Its pre-functionalized, sterically defined structure makes it an excellent candidate for the synthesis of novel biaryl and hetero-biaryl compounds through the robust and reliable Suzuki-Miyaura cross-coupling reaction. By following the protocols and strategic insights outlined in this guide, researchers can effectively employ this reagent to generate diverse compound libraries, accelerate structure-activity relationship studies, and ultimately advance the discovery of new therapeutic agents.
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- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH. (URL: )
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- Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids | Journal of Medicinal Chemistry - ACS Public
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. (URL: )
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- Two alternative routes towards the synthesis of biaryls 3a–c.
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- Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy | ACS Omega. (URL: )
- Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids - Benchchem. (URL: )
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine - Benchchem. (URL: )
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- 3-Bromo-2-(2''-Chlorobenzyloxy)-5-Methylphenylboronic Acid - Parchem. (URL: )
- Synthesis of structurally diverse biaryl fragments.
- METHOD FOR PRODUCING BIARYL COMPOUND - European Patent Office - EP 2460789 A1 - EPO. (URL: )
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem. (URL: )
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- This compound. (URL: )
- 849052-17-1 | this compound | BoronPharm. (URL: )
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Application Notes and Protocols for the Use of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid in Biaryl Synthesis
Introduction: The Strategic Importance of Sterically Hindered Biaryls and the Role of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
The biaryl motif is a cornerstone in modern medicinal chemistry, materials science, and agrochemicals, with its rigid, well-defined three-dimensional structure enabling precise interactions with biological targets.[1][2] The synthesis of sterically hindered biaryls, particularly those with ortho-substituents, presents a significant synthetic challenge due to the steric clash between the coupling partners, which can impede the crucial transmetalation step in traditional cross-coupling reactions.[3] Overcoming these steric barriers is essential for accessing novel chemical space and developing next-generation therapeutics and functional materials.
This compound (CAS No. 849052-17-1) is a specialized reagent designed for the synthesis of complex biaryl structures.[4] Its utility is highlighted in the preparation of key intermediates for pharmaceuticals, such as the SGLT2 inhibitor Canagliflozin, used in the management of type 2 diabetes.[5][6][7][8][9] The boronic acid's structure is notable for the presence of a bulky ortho-benzyloxy group and a bromine atom, offering multiple points for synthetic elaboration. This application note provides a comprehensive guide to the use of this versatile building block in biaryl synthesis via the Suzuki-Miyaura cross-coupling reaction, focusing on the underlying principles and offering a detailed, field-proven protocol.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing carbon-carbon bonds.[10][11][12][13][14] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[10][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The role of the base is crucial; it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then facilitates the transfer of the organic group from boron to the palladium center during transmetalation.[13][15][16][17]
Experimental Protocol: Synthesis of a Biaryl Compound using this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The reaction conditions are optimized for sterically hindered substrates.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 849052-17-1 | 385.45 | 1.0 | 1.0 |
| Aryl Bromide (e.g., 4-bromotoluene) | 106-38-7 | 171.04 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄), anhydrous, powdered | 7778-53-2 | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 10 mL | - |
| Water, deionized | 7732-18-5 | 18.02 | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and anhydrous, powdered potassium phosphate (3.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices
-
Catalyst System: The combination of Pd(OAc)₂ and SPhos is a highly effective catalyst system for Suzuki-Miyaura couplings, particularly for challenging substrates.[3] SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition and reductive elimination steps and stabilizes the palladium catalyst, preventing the formation of inactive palladium black.
-
Base: Anhydrous, powdered potassium phosphate (K₃PO₄) is a strong base that is effective in promoting the formation of the boronate "ate" complex, which is crucial for the transmetalation step.[15][17] Its use in powdered form increases the surface area and enhances reactivity.
-
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[17]
-
Temperature: The elevated temperature (100 °C) is often required to overcome the activation energy barrier for the coupling of sterically hindered substrates.[3][18]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, or low reaction temperature. | Ensure the use of a fresh, high-quality palladium catalyst and ligand. Use anhydrous, finely powdered base. Increase the reaction temperature or prolong the reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and ensure the reaction is carried out under a strictly inert atmosphere. |
| Protodeboronation | Presence of excess water or acidic impurities. | Use anhydrous solvents and reagents. The choice of a strong, non-nucleophilic base like K₃PO₄ can minimize this side reaction.[19] |
Visualization of the Experimental Workflow
Caption: A streamlined workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable and versatile building block for the synthesis of sterically hindered biaryl compounds. A thorough understanding of the Suzuki-Miyaura coupling mechanism and the rationale behind the choice of reaction conditions are paramount for achieving high yields and purity. The protocol provided herein offers a robust starting point for researchers in drug discovery and materials science to access novel and complex molecular architectures.
References
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).
- Role of palladium catalyst in cross-coupling reactions. (2025, September 4).
- Palladium-catalyzed cross-coupling: Significance and symbolism. (2025, June 22).
- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- comparative study of different bases in Suzuki-Miyaura coupling reactions. - Benchchem. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (2018, September 11).
- Palladium Catalysts for Cross-Coupling Reaction - MDPI. (n.d.).
- Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles | Semantic Scholar. (2017, December 20).
- Suzuki–Miyaura coupling of arylboronic acids to gold(III) - RSC Publishing. (2014, November 6).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Synthetic Strategies toward SGLT2 Inhibitors | Organic Process Research & Development. (2018, March 30).
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11).
- CN105330706A - Canagliflozin intermediate preparation method - Google Patents. (n.d.).
- CN103980263B - The synthesis technique of canagliflozin - Google Patents. (n.d.).
- WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents. (n.d.).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3).
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (2014, March 17).
- This compound CAS NO.849052-17-1. (n.d.).
- Application Notes: 3-Thienylboronic Acid as a Reagent for Biaryl Synthesis - Benchchem. (n.d.).
- Two alternative routes towards the synthesis of biaryls 3a–c. - ResearchGate. (n.d.).
- Common strategies used for the synthesis of biaryls - ResearchGate. (n.d.).
- CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - MDPI. (2024, November 25).
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Application Notes and Protocols for the Use of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic Acid in Organic Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid in organic synthesis. The primary focus is on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. These application notes offer a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical insights into reaction optimization and safety considerations. The information presented herein is intended to enable the successful synthesis of complex biaryl structures, which are pivotal in the fields of medicinal chemistry and materials science.
Introduction: A Versatile Building Block for Complex Syntheses
This compound is a specialized organoboron compound meticulously designed for advanced organic synthesis. Its unique molecular architecture, featuring a brominated phenyl ring, a 2-chlorobenzyl ether moiety, and a strategically placed methyl group, offers a confluence of stability and reactivity. The boronic acid functional group is the cornerstone of its utility, positioning it as an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
The presence of both bromine and chlorine atoms provides orthogonal handles for sequential, site-selective modifications, thereby expanding the synthetic possibilities. This reagent is particularly valuable in the construction of sterically hindered and electronically diverse biaryl and heteroaryl scaffolds, which are frequently encountered in the core structures of pharmacologically active molecules and advanced materials.
The Suzuki-Miyaura Coupling: Mechanism and Rationale
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that facilitates the formation of a carbon-carbon bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium(0) complex.[1] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
The Catalytic Cycle:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, which is typically coordinated by phosphine ligands. This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][4]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the title boronic acid with a generic aryl bromide. The conditions may require optimization for specific substrates.
Materials and Reagents
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene
-
Degassed Water
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Reaction Setup and Execution
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inerting the Atmosphere: Seal the flask with a septum, and then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Data Presentation: Recommended Reaction Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table provides a summary of commonly employed conditions for the coupling of aryl bromides, which can serve as a starting point for optimization.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors. PdCl₂(dppf) is a stable Pd(II) precatalyst. Catalyst loading is typically 1-5 mol%.[2] |
| Ligand | SPhos, XPhos, PPh₃, dppf | Bulky, electron-rich phosphine ligands generally accelerate the oxidative addition and reductive elimination steps. The choice of ligand can significantly impact reaction efficiency.[1] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The base is crucial for the transmetalation step. K₃PO₄ and K₂CO₃ are commonly used inorganic bases.[5] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | A biphasic solvent system is often employed. The aqueous phase is necessary for dissolving the inorganic base and facilitating the formation of the active boronate species.[6] |
| Temperature | 80-110 °C | The reaction temperature is substrate-dependent. Higher temperatures may be required for less reactive aryl halides. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored to determine the optimal reaction time. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper handling.- Thoroughly degas the solvent and ensure a tight seal on the reaction vessel.- Screen different bases and solvent systems. |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Catalyst decomposition | - Improve the inert atmosphere technique.- Consider using a more stable catalyst/ligand system. |
| Protodeborylation of Boronic Acid | - Presence of protic impurities- Prolonged reaction time at high temperature | - Use anhydrous solvents.- Monitor the reaction closely and stop it upon completion. |
Safety and Handling Precautions
As a prudent laboratory practice, a thorough risk assessment should be conducted before commencing any experimental work.[7]
-
This compound: This compound may cause skin and eye irritation.[8] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated area or a fume hood.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Handle these solvents in a fume hood and away from ignition sources.
-
Bases: Inorganic bases such as potassium carbonate and potassium phosphate can be corrosive or irritant. Avoid direct contact.
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[9]
-
Eye Contact: If the substance enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[9]
-
Ingestion: If swallowed, rinse the mouth and seek medical attention.[7]
Storage and Disposal:
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
The Strategic Utility of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic Acid in Complex Molecule Synthesis
Introduction: A Versatile Building Block for Advanced Organic Synthesis
(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is a meticulously designed organoboron compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique trifunctionalized aromatic core, featuring a boronic acid moiety, a bromine atom, and a sterically demanding 2-chlorobenzyl ether group, offers synthetic chemists a powerful tool for constructing intricate molecular architectures. The boronic acid functionality is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. The presence of both a bromine and a chlorine atom provides orthogonal handles for further functionalization, allowing for sequential and site-selective modifications. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block, including detailed protocols and mechanistic insights.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application and for ensuring laboratory safety.
| Property | Value |
| CAS Number | 849052-17-1[1][2] |
| Molecular Formula | C₁₄H₁₃BBrClO₃[1] |
| Molecular Weight | 355.42 g/mol [3] |
| Appearance | Typically a powder or liquid[1] |
| Purity | ≥97%[1] |
| Storage | Store in a tightly closed container in a cool, dry place[1] |
Safety and Handling: Organoboron compounds, including boronic acids, require careful handling.[4] It is recommended to handle this compound in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3] Avoid inhalation of dust and contact with skin and eyes.[3][4] In case of contact, rinse the affected area with copious amounts of water.[3] All chemical waste should be disposed of in accordance with local regulations.[5]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of a C-C bond between the boronic acid and an organic halide or triflate, yielding complex biaryl structures. The sterically hindered nature of this particular boronic acid, with a bulky ortho-substituent, necessitates careful optimization of reaction conditions to achieve high yields.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For sterically hindered substrates like this compound, the transmetalation and reductive elimination steps can be particularly challenging. The choice of a suitable palladium catalyst and ligand is therefore critical to overcome these steric barriers and achieve efficient coupling.[6][7][8]
Experimental Protocols
The following protocols are representative methodologies for the Suzuki-Miyaura coupling of this compound with various aryl halides. These protocols are based on established procedures for sterically hindered substrates and should be optimized for specific reaction partners.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of the title boronic acid with a range of aryl bromides. The use of a bulky, electron-rich phosphine ligand is recommended to facilitate the reaction with the sterically hindered boronic acid.[8][9]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle
Reaction Workflow:
Sources
- 1. Cross-Coupling Synthesis of Methylallyl Alkenes: Scope Extension and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
scale-up synthesis using (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
An Application Note for the Scalable Synthesis of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Introduction
This compound is a highly functionalized organoboron compound, increasingly recognized for its role as a critical intermediate in pharmaceutical research and development.[1] Its structure, featuring a boronic acid moiety, makes it an exemplary building block for Suzuki-Miyaura cross-coupling reactions—a Nobel Prize-winning method that is one of the most robust and widely used transformations for forming carbon-carbon bonds in modern organic synthesis.[2][3] The presence of bromo, chloro, and benzyloxy functionalities offers multiple points for diversification, enabling the construction of complex molecular architectures for novel drug candidates.[1]
The transition from laboratory-scale discovery to pilot-plant or manufacturing scale presents significant challenges, including cost-effectiveness, process safety, and product purity. This document provides a comprehensive, technically grounded guide for the scale-up synthesis of this key boronic acid. Moving beyond a simple recitation of steps, this note elucidates the strategic decisions behind the chosen synthetic route, details robust and scalable protocols, and outlines critical safety and quality control measures essential for professionals in drug development and process chemistry.
Synthetic Strategy and Rationale
The synthesis of the target boronic acid is best approached via a two-step sequence starting from the commercially available 3-bromo-5-methylphenol. The core challenge lies in the selective introduction of the boronic acid group at the C2 position, ortho to the oxygen substituent. The chosen strategy prioritizes process safety, scalability, and the avoidance of complex purification steps.
The overall transformation is as follows:
-
Williamson Ether Synthesis: Protection of the phenolic hydroxyl group with 2-chlorobenzyl bromide. This initial step yields a stable, easily purified intermediate and sets up the key subsequent transformation.
-
Directed ortho-Metalation (DoM) and Borylation: The benzyloxy group serves as a powerful directed metalation group (DMG), guiding an organolithium base to selectively deprotonate the adjacent C2 position. The resulting aryllithium species is then trapped with a borate ester to form the C-B bond.
This route is superior to the alternative of borylating the phenol first, as boronic acids can be sensitive to the basic conditions of etherification and may require additional protection/deprotection steps, which are inefficient at scale.
Figure 1: Overall synthetic route for the target boronic acid.
Part 1: Protocol for Intermediate Synthesis
Synthesis of 1-bromo-2-((2-chlorobenzyl)oxy)-4-methylbenzene
This step employs a classic Williamson ether synthesis. Potassium carbonate is chosen as the base due to its low cost, ease of handling, and sufficient basicity for phenol deprotonation. Acetone is an excellent solvent for this scale, as it facilitates a good reaction rate, is easily removed, and has a favorable safety profile compared to alternatives like DMF.
| Reagent | MW ( g/mol ) | Moles | Equiv. | Mass / Volume |
| 3-Bromo-5-methylphenol | 187.04 | 5.35 | 1.0 | 1.00 kg |
| 2-Chlorobenzyl bromide | 205.48 | 5.88 | 1.1 | 1.21 kg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.02 | 1.5 | 1.11 kg |
| Acetone | 58.08 | - | - | 10 L |
Table 1: Reagent quantities for intermediate synthesis.
Step-by-Step Protocol:
-
Reactor Setup: Charge a 20 L glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 3-bromo-5-methylphenol (1.00 kg), potassium carbonate (1.11 kg), and acetone (10 L).
-
Reagent Addition: Begin stirring the suspension. Add a solution of 2-chlorobenzyl bromide (1.21 kg) in acetone (2 L) to the reactor over 30 minutes at ambient temperature.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. The reaction progress should be monitored by HPLC or TLC until consumption of the starting phenol is >99%.
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with acetone (2 x 1 L).
-
Workup - Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Workup - Extraction: Dissolve the crude oil in ethyl acetate (8 L). Wash the organic layer sequentially with 1 M NaOH solution (2 x 2 L) to remove any unreacted phenol, followed by water (2 L), and finally brine (2 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product as a viscous oil or low-melting solid. The product is typically of sufficient purity (>95%) to be carried forward without further purification. Expected yield: 1.5 - 1.6 kg (90-96%).
Part 2: Protocol for Final Product Synthesis
Synthesis of this compound
This transformation is the most critical and hazardous step, involving a highly exothermic reaction with pyrophoric reagents. It must be performed under strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon). The use of n-butyllithium (n-BuLi) for the ortho-lithiation requires rigorous safety protocols.[4] Triisopropyl borate is used as the borylating agent; it is less reactive and moisture-sensitive than trimethyl borate, making it more manageable at scale.
Critical Safety Precautions:
-
All glassware must be oven- or flame-dried before use.
-
The reaction must be conducted under a positive pressure of inert gas.
-
n-BuLi is pyrophoric and reacts violently with water. Personnel must be trained in its handling, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, face shield) is mandatory.
-
A quenching station with isopropyl alcohol or other suitable reagent should be readily accessible.
| Reagent | MW ( g/mol ) | Moles | Equiv. | Mass / Volume |
| Intermediate from Part 1 | 312.53 | 3.20 | 1.0 | 1.00 kg |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 3.52 | 1.1 | 1.41 L |
| Triisopropyl borate B(O-iPr)₃ | 188.08 | 3.84 | 1.2 | 0.72 kg (0.86 L) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - | 10 L |
| 2 M Hydrochloric Acid (HCl) | 36.46 | - | - | ~5 L |
Table 2: Reagent quantities for final product synthesis.
Step-by-Step Protocol:
-
Reactor Setup: Charge the dried 20 L reactor with the intermediate (1.00 kg) and anhydrous THF (10 L). Purge the reactor with nitrogen.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical that the internal temperature does not rise above -70 °C during the next step.
-
Lithiation: Add n-BuLi solution (1.41 L) dropwise via a cannula or addition funnel over 1.5 - 2 hours, ensuring the internal temperature is maintained below -70 °C. A color change to deep red or orange is typically observed. Stir the mixture at -78 °C for an additional 1 hour after the addition is complete.
-
Borylation: Add triisopropyl borate (0.86 L) dropwise over 1 hour, again maintaining the temperature below -70 °C. The deep color of the aryllithium should fade.
-
Warming and Quench: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Hydrolysis: Cautiously quench the reaction by slowly adding 2 M HCl (5 L) while maintaining the temperature below 15 °C. Stir the biphasic mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the borate ester.
-
Workup - Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 2 L). Combine all organic layers.
-
Isolation of Crude Product: Wash the combined organic layers with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid, typically as a solid.
Purification Protocol: Acid-Base Extraction
Boronic acids are amphoteric and can be challenging to purify by chromatography at scale.[5][6] A robust and scalable method is purification via formation of the water-soluble boronate salt.[7] This process effectively removes non-acidic organic impurities.
Step-by-Step Protocol:
-
Basification: Dissolve the crude product in a suitable organic solvent like methyl tert-butyl ether (MTBE) (10 L). Transfer the solution to a separatory funnel or vessel equipped for liquid-liquid extraction.
-
Extraction: Extract the MTBE solution with a 1 M NaOH solution (3 x 3 L). The boronic acid will move into the aqueous layer as its sodium salt. The bulk of non-polar impurities will remain in the organic MTBE layer, which should be discarded.
-
Acidification: Cool the combined basic aqueous extracts to 0-5 °C with an ice bath. Slowly acidify with concentrated HCl to pH 1-2. The pure boronic acid will precipitate as a white or off-white solid.
-
Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. Expected yield: 0.85 - 0.95 kg (76-85% over two steps).
Process Workflow and Quality Control
A successful scale-up campaign relies on a well-defined workflow with integrated in-process controls (IPCs) and final quality control (QC) testing.
Figure 2: Overall process workflow from starting materials to final QC.
Final Product Quality Control Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Identity | ¹H NMR | Conforms to structure |
| Purity | HPLC | ≥ 98.0% (AUC) |
| Assay | Titration or qNMR | 97.0 - 102.0% |
| Water Content | Karl Fischer | ≤ 0.5% |
| Residual Solvents | GC-HS | THF, Hexanes, MTBE ≤ USP limits |
Table 3: Recommended final product specifications.
Analytical Methods Insight:
-
HPLC: A reverse-phase C18 column is typically suitable. A gradient method using acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point for method development.
-
NMR: In addition to ¹H and ¹³C NMR for structural confirmation, ¹¹B NMR can be a useful tool to confirm the boronic acid species.
-
Purity: Boronic acids can form cyclic anhydrides (boroxines) upon standing. HPLC methods should be designed to account for this possibility, often by eluting under conditions that hydrolyze the boroxine back to the monomeric acid on the column.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Part 1: Incomplete Etherification | Insufficient base; poor quality of alkylating agent; insufficient reaction time. | Add additional K₂CO₃; verify purity of 2-chlorobenzyl bromide; extend reflux time and monitor by IPC. |
| Part 2: Low Yield in Borylation | Ingress of moisture or air deactivating the n-BuLi; temperature too high during addition; poor quality intermediate. | Ensure all equipment is rigorously dry and the system is inert; improve cooling efficiency; re-verify purity of the intermediate. |
| Part 2: Protodeboronation | Presence of proton sources (water) during workup or reaction; overly aggressive acidic quench. | Ensure anhydrous conditions are maintained; perform the acidic quench at a low temperature (0-5 °C). |
| Purification: Product Oily/Fails to Solidify | High levels of impurities; presence of residual solvents. | Repeat the acid-base extraction; ensure the product is thoroughly washed and dried under high vacuum. Consider trituration with a non-polar solvent like hexane to induce crystallization. |
Conclusion
This application note details a robust and scalable two-step synthesis of this compound. The chosen strategy of Williamson ether synthesis followed by directed ortho-metalation is well-suited for large-scale production. By providing detailed protocols, critical safety considerations for handling organolithium reagents, a scalable purification method, and a framework for quality control, this guide serves as a valuable resource for researchers and process chemists aiming to produce this key building block with high purity and yield.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Cambrige Isotope Separations. (2025, October 3). What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. Retrieved from [Link]
-
Wiley Online Library. (2025, August 7). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. In The Chemical Record. Retrieved from [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
ACS Publications. (2018, November 7). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]
- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
-
Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]
-
ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of Borane-Ammonia Complex. Retrieved from [Link]
-
Angene. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of 1-Iodopropyne. Retrieved from [Link]
Sources
- 1. This compound Supplier & Distributor of CAS# [processpointchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically demanding substrates, specifically focusing on the low yields observed when using (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid. The unique structure of this boronic acid, featuring a bulky ortho-benzyloxy substituent adjacent to both the boronic acid and the bromine atom, presents significant steric challenges that can impede the key steps of the catalytic cycle.
This document provides a series of troubleshooting steps and optimization strategies in a question-and-answer format. Our goal is to explain the causality behind these experimental choices, providing you with the authoritative grounding needed to overcome low yields and achieve your synthetic targets.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction has failed or shows very low conversion (<10%). What are the fundamental parameters I should verify first?
A1: Before exploring advanced optimization, it is critical to ensure the fundamental reaction parameters are correctly established. Failures at this stage are often due to easily overlooked experimental setup issues rather than the inherent difficulty of the coupling.
-
Integrity of the Inert Atmosphere: The Palladium(0) species is the active catalyst in the Suzuki reaction. Oxygen can oxidize Pd(0) to inactive Pd(II) oxides and can also promote undesirable side reactions like the homocoupling of your boronic acid.[1]
-
Troubleshooting Action: Ensure your solvent has been rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[2] Assemble your reaction under a positive pressure of inert gas.
-
-
Catalyst and Ligand Activity: Palladium precatalysts, especially those stored for extended periods, can degrade.
-
Troubleshooting Action: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) state.[1][2] Consider using a fresh bottle of catalyst or a pre-formed, air-stable Pd(0) precatalyst from a reputable supplier. For this challenging substrate, standard catalysts like Pd(PPh₃)₄ are likely insufficient.
-
-
Reagent Quality:
-
Boronic Acid: Verify the purity of your this compound. Impurities can inhibit the catalyst. Boronic acids can also dehydrate to form cyclic boroxine trimers, which can be less reactive.
-
Base: Ensure your base is a fine, dry powder. Clumped or old base may be less effective. For bases like K₃PO₄, grinding it into a fine powder before use can be beneficial.[2][3]
-
Aryl Halide Partner: Confirm the identity and purity of your coupling partner.
-
Q2: I'm observing a significant amount of a debrominated, boronic acid-containing starting material, or a side product where the boronic acid group is replaced by hydrogen. What is happening and how can I prevent it?
A2: This is a classic signature of protodeboronation , a common and detrimental side reaction in Suzuki couplings.[4] In this process, the C-B bond is cleaved and replaced by a C-H bond, consuming your valuable boronic acid. This reaction is often catalyzed by the base, water, and even the palladium catalyst itself, especially with bulky ligands.[4][5][6]
-
Mechanism of Protodeboronation: The reaction is highly dependent on conditions. It can be accelerated by strong bases, elevated temperatures, and the presence of water.[2][4] For your specific substrate, the electron-donating nature of the benzyloxy group may further increase susceptibility.
-
Troubleshooting & Mitigation Strategies:
-
Modify the Base: Strong bases can accelerate protodeboronation.[5] While a strong base is often needed for hindered couplings, switching to a milder base like potassium fluoride (KF) or a different strong base like cesium carbonate (Cs₂CO₃) may strike a better balance.[2][3]
-
Lower the Reaction Temperature: Higher temperatures significantly accelerate protodeboronation.[2] Determine the lowest possible temperature that still promotes the desired coupling reaction, even if it requires a longer reaction time.
-
Use a More Stable Boron Reagent: The most robust solution is often to convert the boronic acid into a more stable derivative that is resistant to protodeboronation.[2][4] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions.[7][8]
-
Recommended Derivatives:
-
Pinacol Esters (BPin): Generally more stable and a common choice.
-
MIDA Boronates: Exceptionally stable and can be used in iterative cross-couplings.
-
Trifluoroborate Salts (BF₃K): Offer high stability and are activated by the base in the reaction.[7]
-
-
(See Appendix B for a general protocol on converting a boronic acid to its pinacol ester).
-
-
Q3: The reaction is sluggish and stalls at partial conversion. How do I overcome the severe steric hindrance of my substrate?
A3: This is the central challenge. The bulky substituent at the C2 position hinders both the oxidative addition at the adjacent C3-Br bond and, more critically, the transmetalation step involving the boronic acid. Standard catalyst systems fail because they cannot accommodate such sterically demanding partners.[1][9] The solution lies in using specialized palladium catalysts and ligands designed specifically for these scenarios.[10][11][12]
-
The Role of Ligands: For sterically hindered couplings, the ligand must be both bulky and electron-rich .
-
Bulkiness promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in oxidative addition.[13] It also accelerates the final reductive elimination step to release the product.[12]
-
Electron-richness increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide into the C-Br bond.[14]
-
-
Recommended Catalyst Systems for Hindered Couplings: High-throughput screening has shown that certain classes of ligands consistently outperform others for tetra-ortho-substituted biaryl synthesis.[15] The most successful are the dialkylbiaryl phosphines (Buchwald-type ligands) and other specialized structures.[1][12][16]
| Catalyst / Ligand | Precatalyst Example | Key Features & Rationale |
| XPhos | XPhos Pd G3/G4 | Excellent general-purpose ligand for hindered substrates. Promotes fast oxidative addition and reductive elimination.[1] |
| RuPhos | RuPhos Pd G3/G4 | Often effective when other ligands fail. Tolerates a wide range of functional groups and highly hindered substrates.[16] |
| SPhos | SPhos Pd G2/G3 | Another highly effective Buchwald ligand, particularly useful for aryl chlorides but also very effective for hindered bromides.[2] |
| AntPhos | (Pd(OAc)₂ + AntPhos) | Specifically developed for sterically demanding aryl-aryl and aryl-alkyl couplings, showing high reactivity.[17][18] |
| tBu₃P | (Pd₂(dba)₃ + tBu₃P-HBF₄) | A very electron-rich and bulky, yet simple, phosphine. Can be highly effective but is also air-sensitive.[19] |
Troubleshooting Action: Screen a panel of these catalyst systems. Using modern, air-stable "G3" or "G4" precatalysts is highly recommended as they are more reliable and easier to handle.[1] (See Appendix A for a screening protocol).
Q4: Which base and solvent system is optimal for this challenging coupling?
A4: The choice of base and solvent is interdependent and crucial for activating the boronic acid without causing degradation.[3][20] The base's primary role is to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻) that facilitates the transmetalation step.[3][21]
-
Base Selection: For sterically hindered substrates that undergo slow transmetalation, a stronger base is often required to increase the concentration of the active boronate species.[2]
| Base | Strength | Common Solvents | Comments and Rationale |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | Often the base of choice for difficult couplings. Its high basicity effectively promotes boronate formation.[3][19] |
| Cs₂CO₃ | Strong | Dioxane/H₂O, DMF | Highly effective due to its high basicity and the high solubility of caesium salts, which can accelerate the reaction.[2][3] |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A standard, milder choice. May be too weak for this specific hindered case but is a good starting point if protodeboronation is severe.[3][14] |
| KF | Mild | THF, Dioxane | Used when substrates are highly base-sensitive. The fluoride anion has a high affinity for boron and can activate the boronic acid.[2][20] |
-
Solvent Selection: Aprotic polar solvents, often with a small amount of water, are standard. The water helps to solubilize the inorganic base and facilitates the formation of the active boronate species.[2][21]
-
Recommended Solvents:
-
1,4-Dioxane / H₂O (e.g., 10:1): A very common and effective system.
-
Toluene / H₂O: Good for higher temperature reactions.
-
2-MeTHF / H₂O: A more environmentally friendly and often higher-performing alternative to THF.
-
Anhydrous Conditions: If protodeboronation is intractable, strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) in a solvent like 2-MeTHF can be attempted.[22]
-
-
Visual Summaries & Workflows
The Suzuki Catalytic Cycle & Steric Bottlenecks
The diagram below illustrates the key steps of the Suzuki-Miyaura reaction. For the specified substrate, the Transmetalation and Reductive Elimination steps are significantly slowed by steric hindrance, requiring specialized bulky ligands to overcome the high activation energy barriers.
Caption: Suzuki cycle with sterically hindered steps highlighted.
Troubleshooting Flowchart
Use this decision tree to systematically diagnose and solve issues with your reaction.
Caption: A decision tree for troubleshooting the hindered coupling.
Appendices
Appendix A: General Protocol for Catalyst/Ligand Screening
This protocol describes setting up parallel reactions to efficiently screen different conditions.
-
Vessel Preparation: In an array of oven-dried reaction vials, add a magnetic stir bar to each.
-
Solid Reagents: To each vial, add the aryl halide partner (1.0 equiv), this compound (1.2–1.5 equiv), and the chosen finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal each vial with a septum cap and place the array in a manifold. Purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the specific palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) to each designated vial.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.[2]
-
Reaction: Transfer the vial array to a pre-heated reaction block (e.g., 80-110 °C) and stir.
-
Monitoring: Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking a small aliquot (under inert gas), quenching, and analyzing by LC-MS or GC-MS.
Appendix B: Protocol for Conversion of Boronic Acid to Pinacol Ester
This procedure protects the boronic acid, increasing its stability.
-
Dissolution: In a round-bottom flask, dissolve the this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or Toluene.
-
Drying: Add a drying agent such as anhydrous magnesium sulfate (MgSO₄) to remove the water that is formed during the reaction and drive the equilibrium.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Workup: Filter off the drying agent and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude pinacol ester is often pure enough for direct use. If necessary, it can be purified by flash column chromatography on silica gel. The resulting boronic ester is more resistant to protodeboronation and can be used in the Suzuki reaction under the optimized conditions identified.[2][7]
References
-
Tang, W., & Senanayake, C. H. (2010). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Organic Letters. Retrieved from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2024). ResearchGate. Retrieved from [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit. Retrieved from [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. (2025). Organic Letters. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). ACS Publications. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]
-
Suzuki–Miyaura coupling of arylboronic acids to gold(III). (2014). RSC Publishing. Retrieved from [Link]
-
Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. (2025). ResearchGate. Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2011). Scite.ai. Retrieved from [Link]
-
Dialkylbiaryl phosphine ligands. (n.d.). Wikipedia. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. (n.d.). NIH. Retrieved from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. Retrieved from [Link]
-
Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides. (n.d.). ResearchGate. Retrieved from [Link]
-
Supported Palladium Catalysts for Suzuki Reactions. (2025). ResearchGate. Retrieved from [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). RSC Publishing. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing. Retrieved from [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). NIH. Retrieved from [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024). ChemRxiv. Retrieved from [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved from [Link]
-
Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). Books. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter. (n.d.). ResearchGate. Retrieved from [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
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- 6. chemrxiv.org [chemrxiv.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Welcome to the technical support guide for (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS No. 849052-17-1).[1][2] This document is intended for researchers, scientists, and professionals in drug development. Here, we will explore the potential side reactions of this versatile reagent and provide actionable troubleshooting advice to ensure the success of your experiments.
I. Introduction to the Reagent
This compound is a specialized organoboron compound frequently employed in Suzuki-Miyaura cross-coupling reactions.[3][4] Its structure is tailored for the synthesis of complex biaryl compounds, which are pivotal scaffolds in medicinal chemistry. However, the molecule's unique arrangement of a sterically hindered boronic acid, a benzyl ether linkage, and a bromine atom presents specific challenges that can lead to undesired side reactions. This guide will help you navigate these complexities.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this boronic acid?
A1: The primary side reactions are protodeboronation, formation of boroxines, and potential cleavage of the benzyl ether. Each of these is influenced by the reaction conditions, particularly the choice of base, solvent, and temperature.
Q2: How can I tell if protodeboronation is occurring in my reaction?
A2: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom.[5][6] In your reaction, this would result in the formation of 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene as a byproduct. You can detect this impurity using techniques like GC-MS or LC-MS, where you will see a mass corresponding to the loss of the B(OH)₂ group and the gain of a proton.
Q3: Is the benzyl ether linkage stable under typical Suzuki coupling conditions?
A3: Generally, benzyl ethers are stable.[7] However, prolonged exposure to strong acids or certain Lewis acids can lead to cleavage.[8] While standard Suzuki conditions are typically basic, the choice of reagents and long reaction times at elevated temperatures could potentially compromise the integrity of this group.
Q4: Can this boronic acid form boroxines? How does that affect the reaction?
A4: Yes, like other boronic acids, this compound can undergo dehydration to form a cyclic trimer called a boroxine.[9][10][11] Boroxine formation is a reversible equilibrium.[11][12] While boroxines can be active in some cross-coupling reactions, their formation can complicate stoichiometry and reaction kinetics. It is often preferable to use the boronic acid form for better reproducibility.
III. Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of Desired Product and Presence of a Deboronated Byproduct
-
Observation: Your Suzuki-Miyaura coupling reaction shows a significant amount of the starting aryl bromide and a byproduct identified as 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene.
-
Root Cause: This strongly indicates that protodeboronation is a competing side reaction.[5][13] This process is often catalyzed by acidic or basic conditions and the presence of water.[6][14][15] The electron-donating nature of the benzyloxy and methyl groups on the phenyl ring can make the C-B bond more susceptible to cleavage.
-
Solutions:
Parameter Recommendation Rationale Base Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. Strong bases can accelerate the rate of protodeboronation.[6][14] Solvent Ensure anhydrous conditions. Use dry solvents like toluene or dioxane. Water is a proton source for protodeboronation. Minimizing its presence is crucial. Temperature Run the reaction at the lowest effective temperature. Higher temperatures can increase the rate of side reactions, including protodeboronation. Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times can lead to the degradation of the desired product and an increase in byproducts.
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), your aryl halide (1.1 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a mild base (e.g., K₃PO₄, 3.0 eq).
-
Add anhydrous solvent (e.g., toluene/isopropanol mixture, 10:1).
-
Degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.
-
Heat the reaction to 80-90 °C and monitor its progress every hour.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and proceed with aqueous workup and purification.
Issue 2: Inconsistent Reaction Rates and Difficulty in Reproducing Results
-
Observation: You notice variability in reaction times and final yields between different batches of the same reaction.
-
Root Cause: This could be due to the partial formation of boroxine , the trimeric anhydride of the boronic acid.[9][10][16] The equilibrium between the boronic acid and the boroxine can be influenced by storage conditions and the presence of moisture.
-
Solutions:
Parameter Recommendation Rationale Reagent Storage Store the boronic acid in a desiccator under an inert atmosphere. This minimizes exposure to moisture and reduces the likelihood of boroxine formation. Pre-treatment If boroxine formation is suspected, you can often convert it back to the boronic acid by dissolving it in a solvent mixture containing a small amount of water (e.g., THF/H₂O) and then removing the solvent under vacuum before use. This ensures you are starting with the active monomeric boronic acid. Use of Boronic Esters Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). Boronate esters are generally more stable and less prone to dehydration and protodeboronation.
Caption: Potential reaction pathways for the boronic acid.
IV. Concluding Remarks
This compound is a powerful reagent for the synthesis of complex molecules. By understanding its potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their reaction conditions to achieve higher yields and greater product purity. Always remember that careful control of reaction parameters is key to success when working with multifunctional reagents.
V. References
-
RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids.
-
ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.
-
Wikipedia. Phenylboronic acid.
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
-
Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
-
LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion.
-
ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
-
RSC Publishing. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
-
PSK Conference Proceedings. (n.d.). Cleavage of Benzyl and p-Methoxybenzyl Ethers Using Chlorosulfonyl Isocyanate Reaction.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
-
YouTube. (2018). benzyl ether cleavage.
-
ResearchGate. (n.d.). The Selective Cleavage of Aromatic Benzyl Ethers with Magnesium Bromide via Neighbouring Group Effect.
-
BenchChem. (n.d.). potential side reactions of borax in organic synthesis.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
-
GuideChem. (n.d.). This compound CAS NO.849052-17-1.
-
Parchem. (n.d.). 3-Bromo-2-(2''-Chlorobenzyloxy)-5-Methylphenylboronic Acid.
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 7. benchchem.com [benchchem.com]
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- 16. researchgate.net [researchgate.net]
improving the reactivity of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Welcome to the technical support hub for (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS No. 849052-17-1). This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with this sterically hindered and electronically complex building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance its reactivity and ensure successful cross-coupling outcomes.
Analysis of the Substrate: Understanding the Reactivity Challenges
The structure of this compound presents inherent challenges for common cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
-
Steric Hindrance: The boronic acid moiety is positioned at C1, flanked by a bromine atom at C3 and a bulky 2-chlorobenzyloxy group at C2. This di-ortho substitution pattern creates significant steric congestion around the reactive center, which can impede the crucial transmetalation step in the catalytic cycle.[1][2]
-
Electronic Profile: The phenyl ring possesses a mixed electronic character. The methyl group at C5 is weakly electron-donating, while the ether oxygen at C2 is strongly electron-donating through resonance. Conversely, the bromine at C3 is inductively electron-withdrawing. This complex electronic environment can influence the nucleophilicity of the aryl group being transferred.
-
Boronic Acid Instability: Like many arylboronic acids, this compound is susceptible to decomposition pathways such as protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) and the formation of an inactive cyclic trimer anhydride (boroxine).[3][4] These side reactions reduce the concentration of the active reagent and lower reaction yields.
This guide will address each of these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this boronic acid is showing low to no conversion. What is the most likely cause?
A1: The primary culprit for low conversion is almost always the combination of steric hindrance and a suboptimal catalyst system.[5] The bulky groups adjacent to the boronic acid require a highly active catalyst to facilitate the oxidative addition and, more critically, the transmetalation step. A standard catalyst like Pd(PPh₃)₄ is often insufficient. You must employ a catalyst system specifically designed for sterically demanding substrates. This typically involves a palladium precursor and a specialized, bulky, electron-rich phosphine ligand.[5][6]
Q2: I'm observing a significant amount of a homocoupled biaryl byproduct derived from my boronic acid. How can I prevent this?
A2: Homocoupling arises from the reaction of two boronic acid molecules. This side reaction is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[7] To minimize homocoupling:
-
Ensure Rigorous Degassing: Thoroughly degas your solvent and reaction mixture using methods like the freeze-pump-thaw technique or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Use a Pd(0) Precatalyst: While Pd(II) precatalysts are common, starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes reduce homocoupling.
-
Control Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.
Q3: How can I detect if my boronic acid has decomposed before or during the reaction?
A3: Decomposition can occur on the shelf or under reaction conditions.
-
Protodeboronation: The primary decomposition product is 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene. This can be detected by LC-MS or ¹H NMR analysis of your crude reaction mixture, looking for the absence of the boronic acid signal and the appearance of a new aromatic proton in its place. Aqueous basic conditions can accelerate this process.[3]
-
Boroxine Formation: Boronic acids can reversibly form cyclic trimer anhydrides (boroxines) upon dehydration. While boroxines are often still reactive, their formation complicates stoichiometry as it changes the molecular weight. The presence of water in the reaction, often from the base (e.g., K₃PO₄·H₂O) or as a co-solvent, helps hydrolyze the boroxine back to the active boronic acid.[7] Storing the boronic acid in a desiccator is crucial.[4]
Q4: Can I use a boronic ester (e.g., a pinacol ester) of this compound to improve stability and reactivity?
A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol (BPin) or neopentyl glycol ester, is an excellent strategy.[7] Boronate esters are generally more stable towards protodeboronation and are less prone to forming anhydrides.[4] While they are less reactive than the corresponding boronic acids, their enhanced stability often leads to higher overall yields in challenging couplings by ensuring the reagent is present throughout the reaction. Note that some catalyst systems may require slightly different activation conditions (e.g., the use of fluoride sources like KF or CsF) when using boronate esters.[8]
Troubleshooting Guide: Overcoming Low Reactivity
Use this guide to systematically diagnose and solve issues with your cross-coupling reactions.
Problem: Low Conversion (<50%) or Stalled Reaction
| Potential Cause | Diagnostic Check | Recommended Solution & Rationale |
| Ineffective Catalyst System | Reaction attempted with a general-purpose catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂). | Switch to a Buchwald Ligand/Precatalyst. For sterically hindered substrates, bulky, electron-rich monophosphine ligands are essential. They promote the formation of a monoligated, highly reactive LPd(0) species that facilitates oxidative addition and creates an open coordination site for transmetalation.[5] Recommended Systems: SPhos, XPhos, or RuPhos with a suitable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂). Using a preformed Buchwald G3 or G4 palladacycle is often more reliable. |
| Inappropriate Base | Using a weak or poorly soluble base (e.g., Na₂CO₃). | Use a Stronger, Non-Nucleophilic Base. A strong base is required to form the more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻, which is the active species in transmetalation.[9] Recommended Bases: K₃PO₄ or Cs₂CO₃. The "caesium effect" is well-documented, where Cs⁺ cations can facilitate the catalytic cycle, often leading to superior results in difficult couplings. Ensure the base is finely powdered to maximize surface area. |
| Suboptimal Solvent | Using a solvent that does not favor the catalytic cycle (e.g., protic solvents like ethanol). | Use an Anhydrous, Aprotic Polar Solvent. Solvents like 1,4-dioxane, toluene, or 2-methyl-THF are standard for Suzuki reactions.[10] Aprotic polar solvents can stabilize the charged intermediates in the catalytic cycle. The choice of solvent can be complex and sometimes non-intuitive, so screening is recommended.[11][12] |
| Low Reaction Temperature | Running the reaction at room temperature or below 80 °C. | Increase the Reaction Temperature. The activation energy for coupling sterically hindered partners is high. Temperatures between 80-110 °C are typically required to drive the reaction to completion. |
| Reagent Decomposition | Significant protodeboronation observed by LC-MS. | 1. Use the Boronic Acid Immediately: Prepare the reaction as soon as the boronic acid is weighed. 2. Convert to a Boronate Ester: As mentioned in the FAQ, a pinacol ester provides superior stability. 3. Modify Reaction Conditions: Ensure the base is added last, just before heating, to minimize the time the boronic acid spends in a basic solution at room temperature. |
Experimental Workflow for Troubleshooting
This workflow helps systematically optimize the reaction conditions.
Caption: Systematic workflow for troubleshooting low-yield reactions.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 (Buchwald Precatalyst) (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous (to make a 0.1 M solution based on aryl bromide)
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), XPhos Pd G3 (0.02 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing (Optional but Recommended): Sparge the resulting suspension with argon for 10-15 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of the Catalytic Cycle
The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the key challenge for this substrate.
Caption: Suzuki-Miyaura cycle for the hindered boronic acid.
References
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [13]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [1]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
-
In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [3]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [2]
-
Suzuki Reaction. Wikipedia. [9]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [6]
-
A comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH. [5]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC, NIH. [11]
-
Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem. [4]
-
Suzuki Coupling. Organic Chemistry Portal. [8]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [10]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [12]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
effect of base and solvent on (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in your synthetic endeavors. As a sterically hindered and electronically complex molecule, this boronic acid presents unique challenges in common cross-coupling reactions. This resource, grounded in established chemical principles, will help you navigate these complexities and achieve optimal results.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable protocols.
Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an aryl halide, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the reaction?
Answer:
Low conversion in Suzuki-Miyaura reactions with sterically hindered substrates like yours is a common challenge. The primary bottleneck is often the transmetalation step, where the organic group is transferred from boron to the palladium catalyst. The bulky 2-((2-chlorobenzyl)oxy) group ortho to the boronic acid can significantly slow down this process. Additionally, the electronic nature of the substituents can influence the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation.[2] For sterically hindered boronic acids, a stronger base is often required to facilitate the formation of the reactive boronate species.
-
Insight: Weak bases like sodium carbonate (Na₂CO₃) may be insufficient. Consider switching to stronger inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] These bases can more effectively promote the formation of the boronate, which is more nucleophilic and reactive towards the palladium center.[4]
2. Optimize the Solvent System: The solvent's polarity and ability to dissolve the reactants, particularly the base, are crucial.
-
Insight: Aprotic polar solvents are generally preferred. A mixture of dioxane and water (e.g., 10:1) is a common starting point.[3] The water helps to solubilize the inorganic base. However, for very sensitive substrates, anhydrous conditions with a soluble organic base might be necessary to prevent side reactions like protodeboronation.[5] If using K₃PO₄, which has limited solubility in many organic solvents, a solvent system like THF/H₂O can be effective.[6]
3. Enhance Catalyst and Ligand Performance: Standard palladium catalysts may not be effective for challenging substrates.
-
Insight: Employing bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and reductive elimination steps.[5] Consider using Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands stabilize the palladium catalyst and promote the reaction of sterically demanding partners.[3][7]
Experimental Protocol for Optimization:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and the chosen base (2.0-3.0 equiv.).[5]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1, 0.1-0.5 M concentration with respect to the limiting reagent).[3]
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low conversion.
Issue 2: Significant Protodeboronation of the Starting Material
Question: My reaction is producing a significant amount of the deborylated starting material, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl). How can I minimize this side reaction?
Answer:
Protodeboronation is the cleavage of the C-B bond by a proton source, and it is a common side reaction, especially with electron-rich or sterically hindered boronic acids.[5] The presence of water and a strong base can accelerate this process.
Strategies to Mitigate Protodeboronation:
-
Use Anhydrous Conditions: While some water can be beneficial for Suzuki reactions by aiding in the dissolution of the base, excess water can promote protodeboronation. Ensure your solvents are thoroughly dried and the reaction is run under a strictly inert atmosphere.[5]
-
Optimize the Base: Strong bases, particularly hydroxides, can increase the rate of protodeboronation.[5]
-
Insight: Consider using a weaker base like potassium carbonate (K₂CO₃) if your substrate is highly prone to this side reaction, though this may require a more active catalyst system. Alternatively, non-aqueous bases like cesium fluoride (CsF) can be effective.[5]
-
-
Employ Boronic Esters: Boronic acids can be converted to their corresponding esters (e.g., pinacol esters). These are generally more stable and less prone to protodeboronation. They act as a "slow release" source of the boronic acid under the reaction conditions.[5]
Experimental Protocol for Minimizing Protodeboronation:
-
Esterification of Boronic Acid (Optional):
-
Dissolve this compound in a suitable solvent like toluene.
-
Add pinacol (1.1 equiv.) and heat to reflux with a Dean-Stark trap to remove water.
-
Remove the solvent under reduced pressure to obtain the boronic ester, which can be used directly in the coupling reaction.
-
-
Modified Suzuki-Miyaura Coupling:
-
Follow the previously described protocol for Suzuki-Miyaura coupling, but use anhydrous solvents and a base like K₃PO₄ or CsF.
-
Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura catalytic cycle?
A1: The base has multiple crucial roles in the Suzuki-Miyaura reaction.[2] Its primary function is to react with the boronic acid to form a more nucleophilic boronate species. This "ate" complex is more readily able to transfer its organic group to the palladium(II) center during the transmetalation step. The base also facilitates the formation of the active Pd(0) catalyst from a Pd(II) precatalyst and helps in the regeneration of the catalyst at the end of the cycle.[2][4]
Catalytic Cycle Overview:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Q2: How does the choice of solvent impact the reaction outcome?
A2: The solvent influences the reaction in several ways:
-
Solubility: It must dissolve the organic substrates, the palladium catalyst, and, to some extent, the base. Poor solubility of any component can lead to a sluggish or incomplete reaction.
-
Polarity: Polar aprotic solvents like dioxane, THF, and DMF are commonly used as they can stabilize the charged intermediates in the catalytic cycle.
-
Coordination: Some solvents can coordinate to the palladium center, which can either be beneficial by stabilizing the catalyst or detrimental by inhibiting substrate binding. For instance, THF can form stable complexes with palladium.[8]
-
Protic vs. Aprotic: The presence of protic solvents like water or alcohols can be necessary to dissolve inorganic bases but can also lead to side reactions like protodeboronation.[5]
Q3: Can organic bases be used instead of inorganic bases?
A3: Yes, soluble organic bases can be an excellent alternative to traditional inorganic bases, especially when anhydrous conditions are required.[9][10] However, the role of organic bases can be more complex. Depending on their structure and binding affinity, they can either accelerate or inhibit the reaction. For example, a strongly coordinating organic base might compete with the desired nucleophile for a site on the palladium catalyst, thereby slowing down the reaction.[9][10] The choice of an organic base should be made based on the specific substrates and catalyst system.
Q4: What is the effect of the ortho-alkoxy group on the reactivity of the boronic acid?
A4: The 2-((2-chlorobenzyl)oxy) group has two main effects:
-
Steric Hindrance: As discussed, this bulky group physically obstructs the approach of the palladium complex to the boronic acid, slowing down the transmetalation step. This is often the most significant challenge to overcome.[11][12]
-
Electronic Effect: The alkoxy group is electron-donating, which increases the electron density on the aromatic ring. This can make the oxidative addition step of the catalytic cycle more challenging if the coupling partner is also an electron-rich aryl halide.[5]
Summary of Recommended Conditions for this compound Reactions:
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ or Cs₂CO₃ | Strong bases are needed to overcome steric hindrance and promote transmetalation.[3] |
| Solvent | Dioxane/H₂O (10:1) or 2-MeTHF | Good balance of polarity and solubility for general use. Anhydrous 2-MeTHF can be beneficial.[3][13] |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or SPhos | Bulky, electron-rich ligands are essential for coupling sterically hindered substrates.[5] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier for sterically demanding couplings.[3] |
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: Deboronation of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the undesired side reaction of deboronation. Understanding the causes and mitigation strategies for this phenomenon is crucial for the successful application of this versatile building block in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Introduction to Deboronation
Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process can significantly reduce the yield of desired products in reactions where the boronic acid is a key nucleophilic partner. The stability of an arylboronic acid is highly dependent on its structural features and the reaction conditions employed.[1]
The subject molecule, this compound, possesses several structural features that can influence its susceptibility to deboronation:
-
Steric Hindrance: The ortho-position of the boronic acid is substituted with a bulky benzyloxy group, which can sterically hinder its participation in the desired reaction and potentially promote deboronation.
-
Electronic Effects: The phenyl ring is substituted with both electron-donating (methyl, benzyloxy) and electron-withdrawing (bromo) groups. The interplay of these electronic effects can influence the lability of the C-B bond.
This guide will address the common challenges encountered during the use of this specific boronic acid and provide practical solutions to minimize deboronation.
Frequently Asked Questions (FAQs)
Q1: I am observing significant formation of 3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylbenzene as a byproduct in my Suzuki-Miyaura coupling reaction. What is the likely cause?
A1: The formation of 3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylbenzene is a classic indicator of protodeboronation. This side reaction is often competitive with the desired cross-coupling and can be promoted by several factors within your reaction setup.[2][3] The most common culprits are the reaction's pH, temperature, and the choice of base.
Q2: How does the pH of the reaction mixture affect the deboronation of my boronic acid?
A2: The pH of the reaction medium is a critical parameter. Deboronation can be catalyzed by both acids and bases.[1][2]
-
Base-Catalyzed Deboronation: This is the more common pathway in Suzuki-Miyaura coupling reactions, which are typically run under basic conditions. The base promotes the formation of a boronate species ([ArB(OH)3]⁻), which can then undergo protonolysis.[4][5][6] Highly alkaline conditions can accelerate this process.[7]
-
Acid-Catalyzed Deboronation: While less common in cross-coupling reactions, acidic conditions can also promote deboronation through protonation of the boronic acid, facilitating C-B bond cleavage.[8]
Q3: Are there specific bases that are more prone to causing deboronation?
A3: Yes, the choice and strength of the base are crucial. Strong bases like sodium hydroxide or potassium hydroxide can significantly increase the rate of deboronation.[4] Milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are often preferred to minimize this side reaction.[9][10]
Q4: Can the reaction temperature contribute to the deboronation of this compound?
A4: Elevated temperatures can accelerate the rate of deboronation. While Suzuki-Miyaura couplings often require heating to proceed at a reasonable rate, excessively high temperatures or prolonged reaction times can favor the undesired deboronation pathway. It is a delicate balance between achieving a good rate for your desired reaction and minimizing the decomposition of your boronic acid.
Q5: How can I monitor the extent of deboronation during my reaction?
A5: Regular monitoring of the reaction progress is essential. The most common analytical techniques for this purpose are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of your starting materials and the formation of both the desired product and the deboronated byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of the different species in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR can be used to monitor the disappearance of the boronic acid and the appearance of the deboronated arene.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and mitigating deboronation of this compound.
Problem: Low Yield of Desired Product with Significant Deboronated Byproduct
Workflow for Troubleshooting Deboronation
Caption: A flowchart for troubleshooting deboronation issues.
Detailed Troubleshooting Steps
| Parameter | Potential Issue | Recommended Solution | Rationale |
| Base | Use of strong bases (e.g., NaOH, KOH) | Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[9][10] | Milder bases are less likely to promote the rapid formation of the boronate anion, which is a key intermediate in the base-catalyzed deboronation pathway.[4][6] |
| Solvent | Highly protic or aqueous solvents | Use anhydrous solvents or a solvent system with a lower water content. Consider using a phase-transfer catalyst if a biphasic system is necessary. | Water can act as a proton source for the deboronation reaction. Minimizing its presence can suppress this side reaction. |
| Temperature | Reaction temperature is too high. | Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Perform a temperature screen to find the optimal balance. | Lowering the temperature will decrease the rate of both the desired reaction and the deboronation, but it may disproportionately disfavor the undesired pathway. |
| Reaction Time | Extended reaction time. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or the product formation plateaus. | Prolonged exposure to basic conditions and elevated temperatures increases the likelihood of deboronation. |
| Reagent Quality | Impure or wet boronic acid/solvents. | Ensure the boronic acid is pure and dry. Use freshly distilled or anhydrous solvents. | Impurities can sometimes catalyze side reactions, and water, as mentioned, can be a proton source for deboronation. |
| Catalyst System | Inefficient catalyst or ligand. | Screen different palladium catalysts and ligands. A more active catalyst system may allow for lower reaction temperatures and shorter reaction times. | A highly efficient catalyst can promote the desired cross-coupling at a rate that significantly outcompetes the deboronation reaction. |
Advanced Mitigation Strategies
If the troubleshooting steps above do not sufficiently suppress deboronation, consider these more advanced strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from deboronation. The ester can then be used directly in the coupling reaction. However, the stability imparted by esterification is highly dependent on the diol used.[11][12]
-
In Situ Generation or Slow Addition: If the boronic acid is particularly unstable under the reaction conditions, strategies involving its in situ generation from a stable precursor or its slow addition to the reaction mixture can keep its instantaneous concentration low, thereby minimizing decomposition.
Analytical Methods for Detecting and Quantifying Deboronation
Accurate detection and quantification of deboronation are crucial for effective troubleshooting and optimization.
| Technique | Application | Advantages | Limitations |
| ¹H NMR | Quantitative analysis of reaction mixture | Provides structural information and allows for quantification of all proton-bearing species. | Can be complex to interpret in a crude reaction mixture. |
| ¹¹B NMR | Monitoring the consumption of the boronic acid | Directly observes the boron-containing species. | Less common technique, requires access to a multinuclear NMR probe. |
| LC-MS | Quantitative analysis of reaction progress | Highly sensitive and provides molecular weight information for all components. | Requires method development and calibration for accurate quantification. |
| GC-MS | Analysis of volatile components | Good for quantifying the volatile deboronated byproduct. | Not suitable for the non-volatile boronic acid or the typically high-boiling cross-coupled product. |
| ICP-OES/MS | Elemental analysis for boron | Highly sensitive for quantifying total boron content.[13][14][15][16] | Does not provide information on the chemical form of the boron. |
Mechanism of Base-Catalyzed Protodeboronation
Understanding the mechanism of deboronation can provide insights into how to prevent it.
Caption: Mechanism of base-catalyzed protodeboronation.
The generally accepted mechanism for base-catalyzed protodeboronation involves the initial formation of a tetrahedral boronate species by the addition of a hydroxide ion to the boronic acid.[4][6] This is followed by a rate-limiting step where a proton source, typically water, facilitates the cleavage of the carbon-boron bond.[1] For highly electron-deficient arylboronic acids, a mechanism involving the unimolecular heterolysis of the boronate to generate a transient aryl anion has also been proposed.[4][5]
Conclusion
The deboronation of this compound is a significant challenge that can impact the efficiency of synthetic campaigns. By understanding the underlying mechanisms and systematically troubleshooting the reaction conditions, particularly the choice of base, solvent, and temperature, researchers can effectively minimize this undesired side reaction. Careful monitoring of the reaction progress using appropriate analytical techniques is paramount for successful optimization. This guide provides a comprehensive framework to address and overcome the challenges associated with the stability of this valuable chemical building block.
References
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Al-Zoubi, R. M. (2018). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324–1336. [Link]
-
Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Wang, D., Wang, Y., Li, Y., & Zhang, X. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5726–5730. [Link]
-
ResearchGate. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]
-
Al-Zoubi, R. M., & Al-Masri, M. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances, 14(13), 9037-9051. [Link]
-
Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368. [Link]
-
Wiskur, S. L., & Lavigne, J. J. (2003). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 68(15), 5999–6008. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Wiskur, S. L., & Lavigne, J. J. (2003). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
Wiskur, S. L., & Lavigne, J. J. (2003). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. [Link]
-
ResearchGate. (n.d.). Analytical techniques for boron quantification supporting desalination processes: A review. [Link]
-
ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]
-
Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. National Center for Biotechnology Information. [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2024, June 12). For the pro's (Suzuki). r/Chempros. [Link]
-
Farhat, A., Ahmad, F., & Arafat, H. (2014). Analytical techniques for boron quantification supporting desalination processes-- A review. Desalination, 356, 80-89. [Link]
-
Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. Microchemical Journal, 56(3), 285-304. [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
-
Doneanu, A., & Fix, O. C. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 62, 136-143. [Link]
-
ProcessPointChemicals. (n.d.). This compound. [Link]
-
BoronPharm. (n.d.). This compound. [Link]
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- 13. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS 849052-17-1) in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] This document provides in-depth troubleshooting advice and optimization strategies, focusing on the critical parameters of reaction time and temperature to help you navigate the complexities of this sterically hindered and electronically nuanced substrate.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, stability, and general use of this compound.
Q1: What are the primary stability concerns with this boronic acid?
A1: The primary stability concern for most arylboronic acids, including this one, is susceptibility to protodeborylation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] This process is often accelerated by high temperatures, the presence of water, and strong bases, leading to the formation of 1-bromo-2-((2-chlorobenzyl)oxy)-5-methylbenzene as a byproduct and a subsequent reduction in yield.[5][6][7] Additionally, like many boronic acids, it can undergo trimerization to form a boroxine under dehydrating conditions. For optimal shelf-life, store the compound in a tightly sealed container in a cool, dry place.[1]
Q2: The structure seems sterically hindered. How does this impact reactivity?
A2: The ortho-((2-chlorobenzyl)oxy) group introduces significant steric bulk around the boronic acid moiety. This hindrance can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[8] Consequently, reactions may require more forcing conditions (higher temperatures, longer reaction times) or specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium® ligands), to achieve efficient coupling.[8][9][10]
Q3: Can I use standard Suzuki-Miyaura conditions for this compound?
A3: While standard conditions provide a good starting point, optimization is almost always necessary due to the compound's specific structural features. The steric hindrance and electronic properties necessitate careful selection of the catalyst, ligand, base, and solvent. A preliminary reaction screen is highly recommended.[8]
Q4: How does temperature generally affect the outcome of reactions with this substrate?
A4: Temperature is a double-edged sword. Increasing the temperature can provide the necessary activation energy to overcome the steric barrier and facilitate the coupling reaction.[7] However, excessive heat significantly increases the rate of catalyst decomposition and, more critically, the rate of protodeborylation, which consumes your starting material.[5][7] The optimal temperature will be a delicate balance between achieving a reasonable reaction rate and minimizing these degradation pathways.
Troubleshooting Guide: Optimizing Reaction Time and Temperature
This guide is structured to address specific experimental issues you may encounter.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low to No Product Yield; Starting Material Unchanged | 1. Insufficient Temperature: The reaction lacks the activation energy to overcome steric hindrance for oxidative addition or transmetalation. 2. Catalyst Inactivity: The chosen catalyst/ligand system is not active enough for this challenging substrate at the set temperature. | Solution 1 (Temperature Screening): Incrementally increase the reaction temperature (e.g., from 80°C to 100°C, then to 110°C) while monitoring by TLC or LC-MS.[7] This helps identify the minimum temperature required for the reaction to proceed. Solution 2 (Catalyst/Ligand Choice): Switch to a more active catalyst system known for coupling sterically hindered partners. Buchwald ligands (e.g., SPhos, XPhos) and their corresponding Pd precatalysts are excellent choices as their bulk and electron-donating properties facilitate both oxidative addition and reductive elimination.[9][10] |
| Low Yield with Significant Protodeborylation Byproduct | 1. Excessive Temperature: The reaction temperature is too high, favoring the protodeborylation pathway over the desired cross-coupling.[5][7] 2. Inappropriate Base/Solvent System: The combination of a strong base and a protic solvent (especially water) at high temperatures accelerates C-B bond cleavage.[6][11] | Solution 1 (Reduce Temperature): Lower the reaction temperature. If the reaction is too slow at lower temperatures, a more active catalyst may be needed to compensate. Solution 2 (Modify Base/Solvent): Switch to a milder base like K₃PO₄ or Cs₂CO₃, which can be effective without excessively promoting protodeborylation.[7][12] If using aqueous conditions, minimizing the amount of water or switching to an anhydrous solvent system (e.g., Toluene, Dioxane, CPME) can significantly suppress this side reaction.[7] |
| Reaction Stalls After Initial Conversion | 1. Catalyst Decomposition: The active Pd(0) species is unstable at the reaction temperature over extended periods, leading to the formation of inactive palladium black.[12] 2. Ligand Oxidation: Phosphine ligands can be susceptible to oxidation if the inert atmosphere is not strictly maintained.[12] | Solution 1 (Use a Precatalyst): Employ modern palladium precatalysts (e.g., G2, G3, G4 catalysts). These are air-stable and designed to generate the active Pd(0) species gradually in solution, maintaining a low, steady concentration that minimizes decomposition pathways. Solution 2 (Ensure Inert Conditions): Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.[7][12] Maintain a positive pressure of inert gas throughout the reaction.[7] |
| Formation of Homo-coupling Byproduct (Biaryl of Boronic Acid) | 1. Presence of Oxygen: Oxygen can facilitate the oxidative homo-coupling of the boronic acid, mediated by the palladium catalyst.[10] 2. Use of a Pd(II) Source without sufficient reduction: If a Pd(II) salt like Pd(OAc)₂ is used, incomplete in-situ reduction to Pd(0) can leave Pd(II) species available to promote homo-coupling. | Solution 1 (Rigorous Degassing): As with catalyst decomposition, ensure the reaction is completely free of oxygen. The "freeze-pump-thaw" method is highly effective for degassing solvents. Solution 2 (Use Pd(0) Source or Precatalyst): Start with a Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern precatalyst that ensures efficient generation of the active Pd(0) catalyst.[10] |
Experimental Workflow & Data Presentation
General Protocol for Optimizing Temperature and Time
This protocol outlines a systematic approach to finding the optimal conditions for a Suzuki-Miyaura coupling reaction involving this compound.
1. Reagent Preparation:
-
Ensure the boronic acid, aryl halide, base, and ligand are of high purity and dry.
-
Use anhydrous, degassed solvents.[12] A common and effective solvent system is a 4:1 to 5:1 mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, CPME) and water.[7]
2. Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1.2 eq.), the aryl halide partner (1.0 eq.), and the base (2.0-3.0 eq.).
-
Add a stir bar. Seal the vessel.
-
Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[12]
3. Solvent and Catalyst Addition:
-
Under a positive flow of inert gas, add the degassed solvent(s).
-
Add the palladium catalyst and ligand (or the precatalyst directly).
-
If using an aqueous base, ensure it is also degassed before addition.
4. Temperature and Time Screening (Example):
-
Set up multiple small-scale reactions in parallel.
-
Temperature Screen: Fix the reaction time (e.g., 4 hours) and run the reactions at different temperatures (e.g., 80°C, 90°C, 100°C, 110°C).
-
Time Course: At the optimal temperature identified, run a single, larger reaction and take aliquots at various time points (e.g., 1h, 2h, 4h, 8h, 16h) to determine when the reaction reaches completion.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Condition C (Anhydrous) |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | XPhos Pd G3 (2 mol%) | SPhos Pd G2 (2 mol%) |
| Base | K₂CO₃ (2.5 eq.) | K₃PO₄ (3.0 eq.) | Cs₂CO₃ (2.5 eq.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | CPME (Cyclopentyl methyl ether) |
| Temp. Range | 80 - 100 °C | 90 - 110 °C | 90 - 106 °C |
Visual Diagrams
Optimization Workflow
The following diagram illustrates a logical workflow for optimizing reaction time and temperature.
Caption: A systematic workflow for optimizing temperature and time.
Key Reaction Pathways
This diagram shows the desired Suzuki-Miyaura cycle versus the undesired protodeborylation side reaction.
Caption: Competing reaction pathways for the boronic acid.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Benchchem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Wang, S., et al. (2025). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. ResearchGate.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Amadis Chemical. (n.d.). This compound CAS NO.849052-17-1.
- Parchem. (n.d.). 3-Bromo-2-(2''-Chlorobenzyloxy)-5-Methylphenylboronic Acid.
- PubChemLite. (n.d.). 3-bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid.
- ProcessPointChemicals. (n.d.). This compound.
Sources
- 1. This compound, CasNo.849052-17-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. parchem.com [parchem.com]
- 3. PubChemLite - 3-bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid (C14H13BBrClO3) [pubchemlite.lcsb.uni.lu]
- 4. This compound Supplier & Distributor of CAS# [processpointchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Steric Hindrance in (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid Couplings
Welcome to the technical support center for navigating challenging cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering difficulties with sterically hindered substrates, particularly involving (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid and its analogs. The principles and troubleshooting strategies discussed here are broadly applicable to a range of sterically demanding Suzuki-Miyaura and other cross-coupling reactions.
The unique structure of this compound presents a significant steric challenge due to the bulky 2-chlorobenzyl ether group positioned ortho to the boronic acid. This arrangement can impede the crucial transmetalation step in the catalytic cycle, leading to low yields or complete reaction failure. This guide provides a structured approach to overcoming these hurdles, grounded in mechanistic understanding and field-proven solutions.
Frequently Asked Questions (FAQs)
Here we address common issues encountered when working with sterically hindered boronic acids in cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling with this compound is giving very low to no yield. What is the most likely cause?
A1: The primary culprit in low-yielding Suzuki-Miyaura reactions with this substrate is steric hindrance. The bulky ortho-substituent, the 2-chlorobenzyl ether, physically blocks the approach of the palladium complex to the boronic acid, which is necessary for the transmetalation step of the catalytic cycle.[1][2][3] This steric clash significantly raises the activation energy of this key step. Additionally, the electron-donating nature of the ether oxygen can decrease the electrophilicity of the adjacent carbon, further slowing down the reaction.
Q2: What is the first and most critical parameter I should change to improve the yield?
A2: The choice of ligand for the palladium catalyst is the most critical factor for success in sterically hindered couplings.[4][5][6][7] Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need to switch to bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[5][7] These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition and subsequent steps in the catalytic cycle.[5]
Q3: Which specific ligands are recommended for this type of sterically hindered coupling?
A3: For substrates with significant steric bulk, ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[5][7][8] These dialkylbiaryl phosphine ligands possess the necessary steric bulk and electron-richness to facilitate the coupling of hindered substrates.[5][7] N-heterocyclic carbenes (NHCs) with flexible steric bulk have also shown great promise in these challenging reactions.[3][9]
Q4: Can the choice of base significantly impact the reaction outcome?
A4: Absolutely. The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species. For sterically hindered couplings, stronger, non-nucleophilic bases are often required.[10] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[10] The choice of base can also influence the solubility of the reaction components, so it's a key parameter to screen.
Q5: My reaction is still sluggish even with a better ligand and base. What else can I try?
A5: If your reaction is still not proceeding efficiently, consider the following:
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the high activation barrier associated with sterically demanding steps.[10] Temperatures in the range of 80-110 °C are common for these types of couplings.[8]
-
Solvent: The choice of solvent can influence the solubility of the catalyst, base, and substrates, as well as the overall reaction kinetics. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water, are typically used.[8][11]
-
Catalyst Pre-catalyst: Using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a more stable and user-friendly Pd(II) pre-catalyst that readily forms the active Pd(0) species in situ can be beneficial.[12]
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to diagnosing and solving common problems.
Problem 1: No Reaction or Very Low Conversion
Symptoms:
-
Starting materials are largely unreacted after an extended period.
-
LC-MS or TLC analysis shows minimal product formation.
Diagnostic Workflow:
Troubleshooting Steps for Low Conversion.
Detailed Steps:
-
Evaluate the Ligand: As highlighted in the FAQs, this is the most common point of failure. If you are using a ligand like PPh₃, it is likely not suitable.
-
Assess the Base: A weak base may not be sufficient to generate the active boronate species, especially with a sterically hindered boronic acid.
-
Action: Change to a stronger base like K₃PO₄ or Cs₂CO₃.[10] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Increase the Temperature: Sterically hindered reactions often have a higher activation energy.
-
Action: Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition. A range of 80-110 °C is a good starting point.[8]
-
-
Check the Catalyst: The palladium catalyst can deactivate over time or if not handled under inert conditions.
-
Optimize the Solvent: Poor solubility of any reaction component can hinder the reaction.
Problem 2: Significant Side Product Formation
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that are not starting materials or the desired product.
-
Common side products include homocoupling of the boronic acid and protodeboronation.
Diagnostic Workflow:
Troubleshooting Side Product Formation.
Detailed Steps:
-
Homocoupling of the Boronic Acid: This side reaction is often caused by the presence of oxygen, which can interfere with the catalytic cycle.
-
Action: Ensure rigorous degassing of all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[12]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is often promoted by harsh basic conditions and elevated temperatures.[10][12]
-
Action 1: Use a Milder Base: If possible, switch to a milder base like potassium fluoride (KF).[10]
-
Action 2: Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[12]
-
Action 3: Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[10]
-
Action 4: Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester. These are more resistant to protodeboronation.[10][11]
-
Recommended Experimental Protocol
This is a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates.
Reagents and Equipment:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered)
-
1,4-Dioxane/Water (10:1 mixture, degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Add the Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) to the flask.
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Add the degassed 1,4-dioxane/water (10:1) mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimization Parameter Summary
| Parameter | Initial Condition | Alternative Conditions to Screen | Rationale |
| Ligand | SPhos | XPhos, RuPhos, NHC ligands | Bulky, electron-rich ligands are essential for sterically hindered couplings.[5][7][9] |
| Base | K₃PO₄ | Cs₂CO₃, KF | Stronger bases are often needed to activate the boronic acid.[10] |
| Solvent | Dioxane/H₂O (10:1) | THF/H₂O, Toluene/H₂O | Solvent choice affects solubility and reaction kinetics.[8][11] |
| Temperature | 100 °C | 80 °C, 110 °C | Higher temperatures can overcome activation barriers.[10] |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂, PdCl₂(dppf) | Different pre-catalysts can have varying efficiencies in generating the active Pd(0) species.[12] |
Alternative Coupling Strategies
If the Suzuki-Miyaura coupling remains problematic despite extensive optimization, consider alternative palladium-catalyzed cross-coupling reactions that may be more tolerant of steric hindrance in one of the coupling partners.
-
Kumada-Corriu Coupling: This reaction couples an organomagnesium reagent (Grignard reagent) with an organic halide. It can be highly effective for the synthesis of sterically crowded biaryls.[13]
-
Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide. It is known for its high functional group tolerance and can be a good alternative for complex molecules.
-
Stille Coupling: This reaction utilizes organotin compounds and is often successful for sterically demanding substrates, though the toxicity of the tin reagents is a significant drawback.
The choice of an alternative method will depend on the functional group compatibility of your specific substrates.
References
- The Role of Phosphine Ligands in Palladium Catalysis. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Suzuki reaction - chemeurope.com. (n.d.).
- Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. (n.d.).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
- Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.).
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (n.d.).
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (n.d.).
- Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem. (n.d.).
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23).
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
- Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards - Organic Chemistry Portal. (n.d.).
- An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. (n.d.).
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (n.d.).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
minimizing homocoupling of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Welcome to the technical support guide for (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS 849052-17-1)[1][2][3]. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize a common and often yield-limiting side reaction: oxidative homocoupling. The sterically hindered nature of this particular boronic acid, with a bulky 2-((2-chlorobenzyl)oxy) group ortho to the boronic acid moiety, can influence its reactivity in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth, field-proven insights and actionable protocols to ensure the success of your coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a significant amount of a biaryl byproduct corresponding to the dimer of my boronic acid. What is causing this homocoupling, and how can I prevent it?
A1: The formation of a symmetrical biaryl dimer from your boronic acid is a classic case of oxidative homocoupling. This side reaction is a well-documented byproduct in Suzuki-Miyaura cross-couplings and is primarily driven by two factors: the presence of dissolved oxygen and the availability of a Pd(II) species before the main catalytic cycle is fully established.[4][5][6]
Causality Explained:
The generally accepted mechanism for oxygen-promoted homocoupling involves the reaction of a Pd(0) catalyst with O₂ to form a palladium peroxo complex (L₂Pd(η²-O₂)).[7][8] This complex can then react with two molecules of your boronic acid to generate the homocoupled biaryl, water, and regenerate the Pd(0) catalyst. This parasitic cycle competes directly with the desired cross-coupling pathway. A simplified representation of this competition is illustrated below.
Caption: Competing pathways of Suzuki coupling and O₂-driven homocoupling.
Core Solutions:
-
Rigorous Deoxygenation: The most critical step is to remove dissolved oxygen from your reaction mixture. Standard purging with an inert gas (Nitrogen or Argon) for 15-20 minutes is often insufficient. A subsurface sparge is highly recommended.[6][9]
-
Additive Inclusion: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help "scavenge" residual Pd(II) species that may initiate homocoupling, without significantly interfering with the primary catalytic cycle.[6]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the rate-limiting steps of the desired Suzuki cycle (oxidative addition and reductive elimination), thereby outcompeting the slower homocoupling pathway.[10][11]
Q2: You mentioned deoxygenation. Can you provide a reliable, step-by-step protocol for ensuring my reaction is truly oxygen-free?
A2: Absolutely. Insufficient deoxygenation is the most common reason for homocoupling issues. Here is a field-proven protocol for preparing your reaction vessel.
Protocol 1: Rigorous Deoxygenation of the Reaction Mixture
-
Vessel Preparation: Assemble your reaction flask (e.g., a Schlenk flask) with a stir bar and flame-dry it under vacuum to remove adsorbed moisture and air. Allow it to cool to room temperature under a positive pressure of high-purity inert gas (Argon or Nitrogen).
-
Reagent Addition: Add your solid reagents: this compound, the coupling partner (aryl halide), the base (e.g., K₂CO₃), and any solid additives like potassium formate.
-
Seal and Purge: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle at least three times.
-
Solvent Addition: Add your solvent(s) (e.g., dioxane/water mixture), which should have been previously degassed. You can degas solvents by sparging with an inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Subsurface Sparge (Critical Step): Insert a long needle connected to your inert gas line through the septum, ensuring its tip is below the solvent surface. Bubble the inert gas through the solution at a moderate rate while stirring for at least 20-30 minutes. This is significantly more effective at removing dissolved oxygen than simply purging the headspace.[6]
-
Catalyst Addition: Finally, add the palladium catalyst and ligand to the vigorously stirred, deoxygenated mixture under a positive flow of inert gas to prevent air from entering the flask. Proceed immediately with heating the reaction.
Q3: How does my choice of palladium catalyst and ligand specifically impact the formation of the homocoupled dimer?
A3: The catalyst-ligand system is pivotal. It dictates the kinetics of the catalytic cycle. For a sterically hindered substrate like yours, an efficient catalyst system is crucial to favor the desired cross-coupling.
Expertise & Experience: The bulky (2-chlorobenzyl)oxy group on your boronic acid can slow the transmetalation step. If this step is slow, the palladium complex spends more time in the reaction mixture, increasing the probability of it being intercepted by oxygen to initiate the homocoupling pathway.
-
Ligand's Role: The ligand stabilizes the Pd(0) active species and modulates its reactivity.[12][13]
-
Bulky & Electron-Rich Ligands: Ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) or RuPhos are highly effective.[10][11] Their steric bulk promotes the final reductive elimination step to release the desired product, while their electron-donating nature facilitates the initial oxidative addition step.[11][14] This acceleration of the main cycle makes side reactions less competitive.
-
Less Effective Ligands: Simpler ligands like triphenylphosphine (PPh₃) can be less effective for challenging substrates, leading to slower overall reaction rates and a greater propensity for side reactions like homocoupling.[15]
-
Data-Driven Recommendations:
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Pd Pre-catalyst | Use a pre-formed catalyst like Pd(OAc)₂ or Pd₂(dba)₃. | These are reliable sources of Pd(0) upon in-situ reduction. |
| Ligand | SPhos , RuPhos, or other bulky biaryl phosphines. | Accelerates oxidative addition and reductive elimination, outcompeting the homocoupling pathway.[10][11] |
| Pd:Ligand Ratio | Typically 1:2 to 1:2.2. | Ensures the palladium center is sufficiently coordinated and stabilized, preventing palladium black precipitation. |
| Catalyst Loading | 1-3 mol %. | Sufficient to drive the reaction efficiently. Higher loading doesn't necessarily solve homocoupling and increases cost. |
Detailed Experimental Protocols
Protocol 2: General Suzuki-Miyaura Procedure Optimized to Minimize Homocoupling
This protocol incorporates the best practices discussed above for a typical 1 mmol scale reaction.
-
Vessel & Reagent Preparation: To a flame-dried 25 mL Schlenk flask containing a stir bar, add this compound (1.1 equiv., 1.1 mmol), the aryl halide partner (1.0 equiv., 1.0 mmol), K₂CO₃ (2.5 equiv., 2.5 mmol), and potassium formate (0.2 equiv., 0.2 mmol).
-
Deoxygenation: Seal the flask and perform three vacuum/inert gas backfill cycles. Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL). Perform a subsurface sparge with Argon for 20 minutes while stirring.
-
Catalyst Pre-mixing: In a separate vial under inert gas, briefly mix Pd(OAc)₂ (0.02 equiv., 0.02 mmol) and SPhos (0.04 equiv., 0.04 mmol) in a small amount of the degassed solvent.
-
Reaction Initiation: Add the catalyst mixture to the main reaction flask via syringe under a positive pressure of Argon.
-
Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage and handling conditions for this compound to prevent degradation? A: Boronic acids can be susceptible to degradation over time, particularly protodeboronation (loss of the -B(OH)₂ group) and formation of cyclic anhydrides (boroxines).[16][17] To ensure reproducibility, store the compound in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator or under an inert atmosphere. Avoid frequent opening of the container in a humid environment.
Q: Which analytical techniques are best for identifying and quantifying the homocoupled byproduct? A: The primary techniques are:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It can separate the desired cross-coupled product from the homocoupled dimer and the starting materials, while the mass spectrometer provides definitive identification based on their respective molecular weights.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The homocoupled product will be a symmetrical molecule, leading to a simpler, more "elegant" spectrum compared to the unsymmetrical cross-coupled product. Careful comparison of the aromatic region of the crude NMR against the spectra of the starting materials will often reveal the presence of the dimer.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If the products are sufficiently volatile and thermally stable, GC-MS is an excellent alternative for both separation and identification.
References
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J. Am. Chem. Soc. 2017, 139, 8, 3118–3125. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. [Link]
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J. Am. Chem. Soc. 2017, 139, 8, 3118–3125. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. [Link]
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RSC Adv., 2017, 7, 34433-34437. Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]
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Semantic Scholar. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. [Link]
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Chem. Sci., 2022, 13, 12214-12229. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
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J. Am. Chem. Soc. 2017, 139, 35, 12108–12118. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]
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J. Am. Chem. Soc. 2006, 128, 21, 6829–6836. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. [Link]
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J. Am. Chem. Soc. 2017, 139, 8, 3118-3125. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. [Link]
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ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Molecules. 2022, 27(21), 7592. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]
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Thieme Chemistry. 2017, 49, 1329-1332. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
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J. Phys. Chem. A 2007, 111, 41, 10146–10153. Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. [Link]
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J. Am. Chem. Soc. 2017, 139, 35, 12108-12118. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]
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ResearchGate. Base-Free Oxidative Homocoupling of Arylboronic Esters. [Link]
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ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
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ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
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Org. Process Res. Dev. 2007, 11, 3, 471–477. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
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University of Rochester. Assessing the stability and reactivity of a new generation of boronic esters. [Link]
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ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
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J. Am. Chem. Soc. 2009, 131, 19, 6662–6663. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
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Org. Lett. 2011, 13, 16, 4390–4393. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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Reddit. What's the role of the phosphine ligand in Suzuki couplings? [Link]
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Chemical Suppliers. (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid. [Link]
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MDPI. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]
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ResearchGate. Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. [Link]
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Org-Master. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]
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J. Org. Chem. 2011, 76, 17, 7064–7072. Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. [Link]
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Validation & Comparative
Structural and Electronic Profile of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
A Senior Application Scientist's Guide to (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid: A Comparative Analysis for Advanced Cross-Coupling Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, a testament to its versatility and broad functional group tolerance.[1][2] The choice of the organoboron reagent is paramount to the success of these transformations, influencing reaction kinetics, yields, and ultimate product purity. This guide provides an in-depth, objective comparison of This compound with other commonly employed boronic acids, supported by established chemical principles and experimental data from the literature. Our goal is to equip researchers with the insights needed to make informed decisions in catalyst and substrate selection for their synthetic endeavors.
This compound is a multifaceted building block, distinguished by a unique combination of substituents that impart a specific reactivity profile. A thorough understanding of its structural and electronic attributes is the first step in predicting its behavior in cross-coupling reactions.
The key features of this molecule include:
-
The Boronic Acid Moiety: This functional group is the cornerstone of its utility in Suzuki-Miyaura reactions, enabling the transfer of the aryl group to the palladium catalyst during the transmetalation step.[3]
-
Ortho-Substituents: The presence of a bulky 2-chlorobenzyloxy group ortho to the boronic acid introduces significant steric hindrance around the reaction center. This can influence the rate of transmetalation and may require carefully optimized reaction conditions, including the choice of palladium ligand.[4][5]
-
Electronic Effects: The substituents on the phenyl ring modulate the electron density of the carbon-boron bond, which in turn affects the nucleophilicity of the aryl group being transferred. The bromine atom and the ether oxygen have competing electron-withdrawing (inductive) and electron-donating (resonance) effects. The overall electronic nature of the aryl group is a subtle balance of these contributions.
Comparative Analysis with Other Boronic Acids
To contextualize the performance of this compound, we will compare it with three other representative arylboronic acids: Phenylboronic acid, 4-Methoxyphenylboronic acid, and 2-Tolylboronic acid. These have been chosen to illustrate the impact of simple electronic and steric modifications.
| Boronic Acid | Key Structural Features | Expected Reactivity Profile |
| This compound | Bulky ortho-substituent, multiple halogen atoms. | Sterically hindered, potentially slower reaction rates requiring more robust catalytic systems. The electronic effects are complex due to multiple substituents. |
| Phenylboronic acid | Unsubstituted aromatic ring. | Baseline reactivity, widely used as a standard for comparison. |
| 4-Methoxyphenylboronic acid | Electron-donating methoxy group in the para position. | Generally higher reactivity due to increased nucleophilicity of the aryl group, facilitating transmetalation.[6] |
| 2-Tolylboronic acid | Sterically demanding methyl group in the ortho position. | Reduced reactivity compared to phenylboronic acid due to steric hindrance near the boronic acid moiety.[5] |
The Suzuki-Miyaura Coupling: Mechanism and Influencing Factors
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle. A simplified representation of this cycle is provided below.
Figure 1. A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. Electron-withdrawing groups on the aryl halide generally accelerate this rate-limiting step.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid. The electronic and steric properties of the boronic acid are critical here. Electron-donating groups on the boronic acid can increase the nucleophilicity of the aryl group and speed up this step.[6] Conversely, bulky ortho-substituents can hinder the approach of the boronic acid to the palladium complex, slowing down transmetalation.[5][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative, robust protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid. This protocol can serve as a starting point for optimization when working with sterically demanding substrates like this compound.
Figure 2. A general workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Method:
-
Reagent Preparation: In a clean, dry reaction flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) to the flask. For sterically hindered substrates, a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., SPhos), may be necessary.[9]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Predicted Performance and Optimization Strategies for this compound
Based on its structure, this compound is expected to be a challenging substrate for Suzuki-Miyaura coupling due to significant steric hindrance from the ortho-chlorobenzyloxy group. This steric bulk can impede the crucial transmetalation step.[4][5] Consequently, standard reaction conditions that are effective for unhindered boronic acids like phenylboronic acid may result in low yields or require prolonged reaction times.
Strategies for Successful Coupling:
-
Catalyst Selection: The use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[10] These ligands can promote both the oxidative addition and reductive elimination steps and can be more effective for sterically demanding substrates.
-
Base Selection: A stronger base, such as K₃PO₄ or Cs₂CO₃, may be more effective in promoting the formation of the active boronate species, which can accelerate the transmetalation step.
-
Temperature and Reaction Time: Higher reaction temperatures and longer reaction times may be necessary to overcome the activation energy barrier imposed by steric hindrance.
-
Solvent Choice: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane or THF are often effective.
Conclusion
This compound is a valuable, albeit sterically demanding, building block for the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. Its reactivity is governed by a delicate interplay of steric and electronic factors. While it is expected to be less reactive than simple, unhindered boronic acids like phenylboronic acid and 4-methoxyphenylboronic acid, successful couplings can be achieved through careful optimization of reaction conditions. The key to unlocking the synthetic potential of this and other sterically hindered boronic acids lies in the rational selection of a highly active palladium catalyst system and the fine-tuning of reaction parameters such as base, solvent, and temperature. This guide provides a foundational understanding to empower researchers in navigating the challenges and harnessing the opportunities presented by this versatile reagent.
References
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para- Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
- Crampton, M. R., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(14), e202104105.
- Guild, C., et al. (2018). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Kozłowska, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Li, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 239-243.
- Kowalska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36567-36571.
- Kumar, A., et al. (2021).
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Kowalska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
- Kowalska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
- Kowalska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
- Li, G., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 239-243.
- Tang, W., et al. (2004). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Tang, W., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3845-3848.
- Wang, L., et al. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Synlett, 2010(1), 129-132.
- Navarro, O., et al. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195.
- Battilocchio, C., et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation.
- Bourget, M., et al. (2012). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. The Journal of Physical Chemistry A, 116(1), 241-251.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- BenchChem. (2025). The Influence of Electron-Donating and -Withdrawing Groups on Pyrene Boronic Acid Fluorescence: A Technical Guide.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- PubChem. (n.d.). {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid.
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Navigating Steric Hindrance: A Comparative Guide to Alternatives for (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid in Complex Synthesis
In the intricate landscape of pharmaceutical synthesis, the choice of reagents is paramount to achieving desired yields, purity, and overall process efficiency. The sterically hindered boronic acid, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, serves as a critical building block in the construction of complex molecular architectures, notably as a precursor to C-aryl glucoside SGLT2 inhibitors like Empagliflozin. However, its bulky nature presents unique challenges in Suzuki-Miyaura cross-coupling reactions, prompting the exploration of alternative reagents and synthetic strategies. This guide provides an in-depth, objective comparison of viable alternatives, supported by experimental insights and data, to empower researchers in navigating these synthetic hurdles.
The Challenge of Steric Congestion
The core utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high functional group tolerance. However, the ortho-alkoxy substituent and the adjacent bromine atom in the target boronic acid create significant steric hindrance around the reactive boronic acid moiety. This congestion can impede the crucial transmetalation step in the catalytic cycle, often leading to lower reaction yields, requiring harsher reaction conditions, and necessitating specialized, often expensive, catalyst systems.[1][2]
To address these challenges, two primary categories of alternatives are considered: modifications of the boronic acid functional group to enhance stability and reactivity, and entirely different synthetic precursors that bypass the use of a boronic acid altogether.
Alternative 1: Enhanced Boron Reagents - Boronate Esters and Organotrifluoroborates
A common strategy to improve the performance of challenging boronic acids is to convert them into more stable and often more reactive derivatives, such as boronate esters or potassium organotrifluoroborates.[3][4]
Boronate Esters: The Stability Advantage
Boronic acids are known to be susceptible to decomposition pathways like oxidation and protodeboronation, especially under the basic aqueous conditions often employed in Suzuki-Miyaura reactions.[3] This instability can lead to reduced shelf-life and inconsistent reaction outcomes. Conversion to a boronate ester, such as a pinacol or neopentyl ester, significantly enhances stability.[3] These esters are typically crystalline solids that are easier to handle, purify, and store for extended periods.
While boronate esters are generally less reactive than their corresponding boronic acids, this can be advantageous in complex syntheses where a controlled release of the active boronic acid species is beneficial.[5] It is widely believed that many boronate esters hydrolyze in situ to the active boronic acid under the reaction conditions.[6]
Comparative Overview: Boronic Acid vs. Boronate Esters
| Feature | This compound | Corresponding Boronate Ester (e.g., Pinacol Ester) |
| Reactivity | Generally higher, leading to potentially faster reactions.[3] | Generally lower, may require longer reaction times or higher temperatures.[6] |
| Stability | Prone to decomposition (protodeboronation, oxidation).[3] | Significantly more stable, with a longer shelf-life.[3] |
| Handling | Can be challenging to obtain in high purity; requires inert atmosphere for long-term storage.[3] | Often crystalline solids, easier to handle and purify by chromatography.[3] |
| Reaction Yield | Can be compromised by decomposition, leading to lower and less reproducible yields.[3] | Often provides more reproducible and higher isolated yields due to higher starting material purity and stability.[3] |
Potassium Organotrifluoroborates: A Leap in Stability and Reactivity
Potassium organotrifluoroborates have emerged as superior alternatives to both boronic acids and esters in many applications.[4][7] These crystalline, free-flowing solids are remarkably stable to both air and moisture. The tetracoordinate nature of the boron atom, strongly bonded to three fluorine atoms, renders them significantly less susceptible to protodeboronation.[4]
In the Suzuki-Miyaura reaction, organotrifluoroborates are thought to slowly hydrolyze in situ to the corresponding boronic acid, which then enters the catalytic cycle.[8] This slow release can be beneficial for challenging couplings.
Experimental Workflow: Synthesis of a Potassium Organotrifluoroborate
Caption: Synthesis of a potassium organotrifluoroborate from the corresponding boronic acid.
Alternative 2: Bypassing Boronic Acids - The Aryl Halide Approach
An entirely different strategy involves forgoing the boronic acid altogether and utilizing the corresponding aryl halide, (3S)-3-[4-(5-bromo-2-chlorobenzyl)phenoxy]tetrahydrofuran, as the synthetic precursor. This approach is prevalent in several reported syntheses of Empagliflozin.[9][10][11]
In this methodology, the aryl bromide is typically subjected to a lithium-halogen exchange at low temperatures to generate a highly reactive aryllithium species. This organometallic intermediate then acts as a potent nucleophile, attacking an electrophilic partner, such as a protected gluconolactone in the synthesis of C-aryl glucosides.[11][12]
Comparative Overview: Boronic Acid vs. Aryl Halide Approach
| Feature | Suzuki-Miyaura with Boronic Acid | Lithiation of Aryl Halide |
| Key Reagent | This compound | (3S)-3-[4-(5-bromo-2-chlorobenzyl)phenoxy]tetrahydrofuran |
| Reaction Type | Palladium-catalyzed cross-coupling | Lithium-halogen exchange followed by nucleophilic addition |
| Reaction Conditions | Typically elevated temperatures, requires a palladium catalyst and a base. | Cryogenic temperatures (e.g., -78 °C) are essential to prevent side reactions. |
| Functional Group Tolerance | Generally good, but can be sensitive to the choice of catalyst and base. | Limited by the high reactivity of the organolithium intermediate, which is incompatible with acidic protons and many electrophilic functional groups. |
| Advantages | Milder conditions for some substrates, broader functional group tolerance. | Avoids the synthesis and potential instability of the boronic acid. Can be very efficient for specific transformations. |
| Disadvantages | Challenges with steric hindrance, potential for boronic acid decomposition. | Requires strictly anhydrous conditions and cryogenic temperatures. The aryllithium is highly reactive and less selective. |
Experimental Workflow: Lithiation and Coupling of Aryl Bromide
Caption: Synthesis of a C-aryl glucoside precursor via lithiation of the corresponding aryl bromide.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol is a generalized procedure based on established methods for challenging Suzuki-Miyaura couplings.[13][14]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide coupling partner (1.0 equiv.), and a suitable base such as potassium phosphate (K₃PO₄) (3.0 equiv.).
-
Catalyst System: Add a palladium precatalyst, for example, Pd₂(dba)₃ (1-2 mol%), and a bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).[1]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Reaction: Purge the flask with an inert gas (argon or nitrogen) and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Representative Protocol for the Aryl Halide Lithiation Approach
This protocol is adapted from procedures for the synthesis of Empagliflozin.[9][11]
-
Reaction Setup: To a flame-dried, multi-necked flask under a strict argon atmosphere, add a solution of (3S)-3-[4-(5-bromo-2-chlorobenzyl)phenoxy]tetrahydrofuran (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equiv.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Coupling: Add a pre-cooled (-78 °C) solution of the protected gluconolactone (1.2 equiv.) in anhydrous THF to the aryllithium solution.
-
Quenching and Work-up: After stirring at -78 °C for several hours, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then typically carried forward to the next step or purified by chromatography.
Conclusion and Recommendations
The choice of the optimal reagent for introducing the (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl) moiety depends on the specific synthetic context, including the nature of the coupling partner, functional group tolerance, and scalability.
-
For reactions requiring high stability and reproducibility, potassium organotrifluoroborates represent a compelling alternative to the parent boronic acid, offering ease of handling and often improved performance in challenging couplings.
-
Boronate esters provide a good balance of stability and reactivity, making them suitable for multi-step syntheses where reagent longevity is a concern.
-
The aryl halide lithiation approach is a powerful strategy, particularly in the context of C-aryl glucoside synthesis, as it bypasses the need for a boronic acid intermediate. However, its stringent requirements for anhydrous and cryogenic conditions may not be suitable for all applications.
Researchers should carefully consider the trade-offs between reactivity, stability, and operational complexity when selecting a synthetic route. For initial exploratory work, the use of a more stable boronate ester or trifluoroborate is often advisable. For process development and scale-up, the aryl halide lithiation route has proven to be a viable and efficient industrial method for the synthesis of molecules like Empagliflozin.
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link]
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Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research2007 , 40 (4), 275–286. [Link]
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Wikipedia. Organotrifluoroborate. [Link]
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Molander, G. A.; Jean-Gérard, L. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry2008 , 73 (14), 5549–5551. [Link]
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Wang, X.; Zhang, L.; et al. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters2014 , 16 (16), 4090–4093. [Link]
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Semantic Scholar. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. [Link]
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ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
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Carrow, B. P.; Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society2011 , 133 (7), 2116–2119. [Link]
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Billingsley, K. L.; Buchwald, S. L. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]
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WIPO Patentscope. CN107652278 - Synthesis process for empagliflozin. [Link]
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ResearchGate. Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. 2015 . [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews2014 , 43 (1), 412–443. [Link]
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Heterocycles. strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. 2023 . [Link]
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ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
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Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
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MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. 2022 . [Link]
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ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
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ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. 2013 . [Link]
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ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
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Carrow, B. P.; Hartwig, J. F. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society2017 , 139 (10), 3844–3854. [Link]
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Li, C.; Chen, T.; et al. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition2015 , 54 (12), 3792–3796. [Link]
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ResearchGate. Occurrence and synthesis strategies for C-aryl glycosides a, Selected... [Link]
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ResearchGate. Aryl-β-C-glucosidation using glucal boronate: Application to the synthesis of tri-O-methylnorbergenin. [Link]
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Yang, J.; Diao, T. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis2025 . [Link]
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Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. 2014 . [Link]
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van der Vorm, S.; et al. The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides. Chemistry – A European Journal2020 , 26 (1), 163-167. [Link]
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Chen, L.; et al. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. Molecules2021 , 26 (11), 3192. [Link]
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European Patent Office. PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL AGENT. 2020 . [Link]
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A Head-to-Head Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical and materials science.[1][2][3][4] The efficacy of this reaction is profoundly dependent on the catalytic system employed, where the choice of palladium or nickel catalyst and its associated ligands can dramatically influence yield, reaction kinetics, and substrate scope.[1][5]
This guide provides a comprehensive analysis of various catalytic systems for the Suzuki-Miyaura coupling of a sterically hindered and electronically complex substrate: (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid. The presence of a bulky ortho-benzyloxy group and a bromine atom introduces significant steric and electronic challenges, making catalyst selection a critical parameter for achieving high coupling efficiency. We will explore the performance of classical palladium catalysts, modern Buchwald-type systems, and alternative nickel-based catalysts, providing the experimental framework for researchers to make informed decisions for their synthetic campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[1][6][7] The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-limiting step and is influenced by the electron density of the ligand and the nature of the halide.[1][7][8]
-
Transmetalation: The organic moiety from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7][9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6][7][8]
The choice of ligand is crucial as it modulates the steric and electronic properties of the palladium center, impacting each step of this cycle.[1][11]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Design: A Catalyst Screening Protocol
To objectively compare catalyst performance, a standardized screening protocol is essential. This ensures that variations in yield can be directly attributed to the catalytic system rather than experimental inconsistencies. The following protocol outlines a general procedure for screening various catalysts for the coupling of this compound with a model aryl halide, such as 4-bromoanisole.
General Procedure for Catalyst Screening
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the specified palladium or nickel catalyst (1-5 mol %) and, if required, the corresponding ligand. For pre-catalysts, the ligand is already incorporated.[12][13]
-
Inert Atmosphere: Seal the vial, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[14]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, THF/water) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir at the specified temperature (e.g., 80-110 °C) for the designated time.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated. The yield of the desired product is determined by quantitative analysis, such as ¹H NMR with an internal standard or HPLC.[15]
Caption: A generalized workflow for catalyst screening experiments.
Catalyst Performance Comparison
The following table summarizes the expected performance of several common and advanced catalytic systems for the Suzuki-Miyaura coupling of sterically hindered substrates. The yields are hypothetical and serve as a template for recording actual experimental results.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Classical Catalysts | ||||||
| Pd(PPh₃)₄ | 5 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Low to Moderate |
| PdCl₂(dppf) | 3 | K₃PO₄ | Dioxane | 100 | 8 | Moderate |
| Buchwald Catalysts | ||||||
| XPhos Pd G3 | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | High |
| SPhos Pd G2 | 2 | K₃PO₄ | THF/H₂O | 80 | 4 | High |
| Nickel Catalysts | ||||||
| NiCl₂(dppp) | 5 | K₃PO₄ | Dioxane | 110 | 16 | Moderate to High |
| NiCl₂(PCy₃)₂ | 5 | K₃PO₄ | 2-MeTHF | 100 | 12 | Moderate |
Discussion of Catalyst Systems
1. Classical Palladium Catalysts:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a widely used, traditional catalyst.[16][17] However, for sterically demanding substrates like the one , its performance can be limited due to the relatively small steric bulk of the triphenylphosphine ligand, which can lead to slower rates of reductive elimination.[18][19] Inefficient coupling and side reactions like protodeboronation of the boronic acid may result in lower yields.[19]
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): The dppf ligand offers a wider "bite angle" compared to PPh₃, which can improve catalytic activity for some challenging substrates. It often provides a good balance of stability and reactivity, making it a reliable choice for initial screening.[17]
2. Modern Buchwald Catalysts:
-
XPhos and SPhos Precatalysts (G2, G3): The Buchwald group has developed a range of bulky, electron-rich dialkylbiaryl phosphine ligands that are highly effective for challenging Suzuki-Miyaura couplings.[5][20][21] Ligands like XPhos and SPhos are designed to promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[13] The steric bulk also accelerates the final reductive elimination step.[22][23] The use of "G3" or "G2" precatalysts offers the advantage of being air- and moisture-stable, simplifying reaction setup and improving reproducibility.[12] These systems are expected to provide the highest yields for the target transformation.[13][20]
3. Nickel-Based Catalysts:
-
NiCl₂(dppp) and NiCl₂(PCy₃)₂: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions.[6][24] They can be particularly effective for coupling aryl chlorides and other less reactive electrophiles.[25][26][27] For the sterically congested boronic acid, nickel catalysts like NiCl₂(dppp) or those with bulky phosphines like tricyclohexylphosphine (PCy₃) can offer good to excellent yields, although they may require higher temperatures and longer reaction times compared to the most active palladium systems.[25][26][28][29]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the sterically hindered this compound, empirical screening is paramount. Based on established principles of catalyst design:
-
For Highest Efficacy: Modern Buchwald-type catalysts, such as XPhos Pd G3 or SPhos Pd G2 , are strongly recommended. Their design is tailored for overcoming the steric and electronic challenges presented by the substrate, and they are expected to provide the highest yields in the shortest reaction times.
-
For a Reliable Workhorse: PdCl₂(dppf) represents a good starting point, offering a balance of reactivity and stability that may provide satisfactory yields.
-
For Cost-Effective Alternatives: Nickel catalysts, particularly NiCl₂(dppp) , should be considered. While potentially requiring more forcing conditions, they can provide a viable and more economical route to the desired biaryl product.
Ultimately, the optimal catalyst is the one that provides the most reproducible and highest yield of the desired product under conditions that are practical for the intended scale of the synthesis. This guide provides the foundational knowledge and experimental framework for researchers to confidently identify that system.
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A Mechanistic and Comparative Guide to the Reactions of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Substituted Arylboronic Acids in Modern Synthesis
Arylboronic acids are foundational reagents in modern organic chemistry, primarily celebrated for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction's significance, recognized with the 2010 Nobel Prize in Chemistry, lies in its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[3] The specific boronic acid in focus, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, is a highly functionalized building block designed for the synthesis of complex molecular architectures, often found in pharmaceutical intermediates.[4][5] Its intricate substitution pattern—a bromine atom, a bulky 2-chlorobenzyl ether group, and a methyl group—presents unique steric and electronic characteristics that influence its reactivity. Understanding the mechanistic nuances of this reagent is paramount for optimizing reaction conditions and predicting outcomes in drug discovery and development.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[1][3] The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations for this compound
The specific substituents on this compound introduce several factors that can influence the kinetics and outcome of a Suzuki-Miyaura coupling.
-
Steric Hindrance: The ortho-substituted 2-chlorobenzyl ether group presents significant steric bulk around the boronic acid moiety. This can hinder the approach of the boronic acid to the palladium center during the transmetalation step. Consequently, higher reaction temperatures or more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) may be required to achieve efficient coupling.[7]
-
Electronic Effects:
-
The electron-withdrawing nature of the bromine and the 2-chlorobenzyl group can influence the nucleophilicity of the arylboronic acid. However, the ether oxygen can act as an electron-donating group through resonance. The overall electronic effect is a balance of these competing influences.
-
The methyl group is weakly electron-donating, which can slightly enhance the nucleophilicity of the aromatic ring.
-
-
Potential for Side Reactions: The presence of a bromine atom on the boronic acid itself opens the possibility for self-coupling or other undesired cross-coupling reactions if the reaction conditions are not carefully controlled. Selective coupling at the boronic acid site is generally favored due to the lower activation barrier for the C-B to C-C transformation compared to the C-Br to C-C transformation under typical Suzuki-Miyaura conditions.
Comparative Performance Analysis
To provide a practical context, we compare the expected performance of this compound with simpler, more common arylboronic acids. The following table summarizes these comparisons based on established structure-activity relationships in Suzuki-Miyaura couplings.[8][9]
| Boronic Acid | Key Structural Features | Expected Reactivity in Suzuki Coupling | Potential Challenges |
| Phenylboronic Acid | Unsubstituted aromatic ring | High: Serves as a benchmark for reactivity. Generally provides high yields under standard conditions. | Prone to protodeboronation under certain conditions. |
| 4-Methoxyphenylboronic Acid | Electron-donating methoxy group (para) | High to Very High: The electron-donating group increases the nucleophilicity of the aryl ring, often accelerating transmetalation. | Generally robust and reliable. |
| 4-Trifluoromethylphenylboronic Acid | Electron-withdrawing trifluoromethyl group (para) | Moderate to High: The electron-withdrawing group can slow down transmetalation but often leads to cleaner reactions. | Can be less reactive than electron-rich counterparts, may require longer reaction times or higher catalyst loading. |
| This compound | Ortho-alkoxy, meta-bromo, sterically hindered | Moderate: Steric hindrance from the ortho-substituent is the primary factor expected to reduce the reaction rate.[10] | Requires careful optimization of catalyst, ligand, and temperature to overcome steric hindrance and achieve high yields. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[11]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion and Future Perspectives
This compound is a valuable, albeit sterically demanding, building block for the synthesis of complex biaryl structures. While its reactivity is expected to be moderate compared to less substituted boronic acids, careful selection of advanced catalyst systems and optimization of reaction conditions can lead to successful couplings. Future work in this area could involve the development of tailored pre-catalysts that are particularly effective for coupling sterically hindered substrates, further expanding the utility of this and similar complex boronic acids in medicinal chemistry and materials science.
References
- Hall, D. G. (Ed.). (2011).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis.
- Suzuki, A. (2011). Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds (Nobel Lecture).
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Chemical Society Reviews, 43(1), 412-443.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridyl MIDA Boronates. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link][3]
-
The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate. (n.d.). Retrieved from [Link][11]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link][7]
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3-bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid - PubChem. (n.d.). Retrieved from [Link][12]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link][2]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. (n.d.). Retrieved from [Link][13]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Retrieved from [Link][10]
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. - ResearchGate. (n.d.). Retrieved from [Link][14]
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A Senior Application Scientist's Guide to Boronic Acids in Complex Synthesis: A Cost-Benefit Analysis of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
For drug development professionals and medicinal chemists, the choice of a building block is a critical decision, balancing synthetic accessibility, cost, and the potential to unlock novel chemical space. Boronic acids are cornerstone reagents in this field, largely due to their versatility in the Nobel-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, with thousands of commercially available options, selecting the optimal reagent for a specific synthetic challenge—especially the construction of sterically congested biaryl scaffolds—requires a nuanced understanding of structure-function relationships.
This guide provides an in-depth cost-benefit analysis of a highly specialized reagent: (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS 849052-17-1). We will dissect its unique structural features, compare its performance against common alternatives, and provide a framework for deciding when its premium cost is justified by its synthetic power.
Profiling the Reagent: this compound
At first glance, this molecule is a mouthful. Let's break down its key structural attributes and their synthetic implications.
-
Molecular Weight: 355.42 g/mol [4]
-
Core Functionality: A phenylboronic acid, primed for Suzuki-Miyaura cross-coupling.[5]
-
Key Structural Features:
-
Di-ortho Substitution: The boronic acid group is flanked by a bromine atom and a bulky 2-chlorobenzyl ether. This creates significant steric hindrance around the reactive center.
-
Multiple Functional Handles: The presence of a bromine atom, a chlorine atom, and a methyl group provides multiple points for potential downstream functionalization, a valuable feature in library synthesis and lead optimization.
-
The deliberate design of this molecule points to its intended application: tackling synthetically challenging couplings where simpler reagents fail. The steric bulk is not a flaw; it is its primary feature, enabling the synthesis of tetra-ortho-substituted biaryl systems. Such structures are of high interest in medicinal chemistry as they can introduce axial chirality (atropisomerism) or enforce specific, biologically active conformations.[6]
The Alternatives: A Comparative Framework
To understand the value of our target compound, we must compare it to a spectrum of alternatives, ranging from the simple and inexpensive to those with moderate complexity.
| Reagent | Relative Cost | Steric Hindrance | Key Characteristics & Use Cases |
| Phenylboronic Acid | $ | Low | The workhorse for simple, unhindered couplings. Low cost and high reactivity with non-congested partners. Prone to failure in sterically demanding reactions. |
| (2-Methoxyphenyl)boronic acid | Medium | Introduces a single ortho-substituent. The methoxy group can offer a chelating effect, potentially influencing the reaction mechanism and selectivity.[6] A good mid-range option for moderately hindered systems. | |
| (3-Bromo-2-methoxyphenyl)boronic acid | High | A closer structural analog. It allows for an assessment of the steric contribution of the 2-chlorobenzyl group versus a much smaller methyl group. | |
| This compound | Very High | Our target reagent. Specifically designed for creating highly congested C-C bonds, such as in the synthesis of tetra-ortho-substituted biaryls. Its cost is offset by its ability to succeed where others fail. | |
| Potassium Phenyltrifluoroborate | Low | An air- and moisture-stable crystalline alternative to the boronic acid.[7] Offers superior handling and stability but requires specific conditions for activation. |
Performance in Application: A Suzuki-Miyaura Case Study
The true test of a reagent lies in its performance. The Suzuki-Miyaura reaction, while robust, is sensitive to steric hindrance.[8][9] Increased steric bulk on either coupling partner can dramatically slow the rate-limiting transmetalation step and favor side reactions like protodeboronation.
Let's consider a hypothetical but common challenge in drug discovery: coupling our target boronic acid with a di-ortho-substituted aryl bromide, such as 2-bromo-1,3-dimethylbenzene.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is a representative procedure and may require optimization based on the specific substrates.
Objective: To couple this compound with 2-bromo-1,3-dimethylbenzene.
Rationale for Reagent Selection:
-
Catalyst: A palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or AntPhos) is chosen. These ligands stabilize the monomeric Pd(0) species and facilitate both oxidative addition and the difficult transmetalation step for hindered substrates.[9]
-
Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is used. These bases are effective in activating the boronic acid without causing competing side reactions.
-
Solvent: A biphasic system like Toluene/Water or a polar aprotic solvent like Dioxane is often used to ensure all components are sufficiently soluble.[10]
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv).
-
Addition of Reagents: Add the aryl bromide (2-bromo-1,3-dimethylbenzene, 1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the mixture to 90-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired tetra-ortho-substituted biaryl.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
The Cost-Benefit Verdict
The high monetary cost and complex structure of this compound are immediately apparent. The "cost" also includes potentially more challenging reaction conditions (higher temperatures, longer reaction times, more expensive catalysts) compared to simpler couplings.
However, the "benefit" is access. It provides access to a class of molecules—sterically congested biaryls—that are often difficult or impossible to synthesize using standard building blocks.
The use of this reagent is justified when:
-
Target Complexity Demands It: The primary goal is the synthesis of a tetra-ortho-substituted biaryl, where simpler ortho-substituted boronic acids have failed to provide the desired product in acceptable yields.
-
Late-Stage Functionalization: In a drug discovery program, when a complex core has already been built, this reagent can be used to install a bulky, multi-functional fragment in a late-stage diversification effort to probe a specific pocket of a biological target.
-
Atropisomer Synthesis: When the goal is to create stable, axially chiral biaryls, the steric bulk provided by this reagent is an enabling feature, not a hindrance.
-
Fragment-Based Drug Design (FBDD): The distinct vectors and functionalities on the molecule make it a valuable, information-rich fragment for exploring protein binding sites.
Caption: A simplified decision tree for selecting a boronic acid reagent.
References
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Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]
-
Li, W., et al. (2015). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 20(8), 13859-13871. Available from: [Link]
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LookChem. This compound CAS NO.849052-17-1. Available from: [Link]
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Nguyen, V. T. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Science and Technology Development Journal, 21(4), 56-62. Available from: [Link]
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Xie, L. G., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(23), 3008-3011. Available from: [Link]
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ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
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Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2314-2323. Available from: [Link]
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MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available from: [Link]
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Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available from: [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. Available from: [Link]
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American Chemical Society. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available from: [Link]
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PubChem. {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid. Available from: [Link]
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Pharmazam. Boronic Acids in Drug Discovery: A Versatile Synthetic Tool. Available from: [Link]
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da Silva, A. F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2665. Available from: [Link]
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A Comparative Guide to the Spectroscopic Validation of Products from (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Introduction
In the landscape of modern drug discovery and materials science, the synthesis of complex molecular architectures is paramount. Arylboronic acids are foundational building blocks, particularly in the formation of biaryl structures through transition-metal-catalyzed cross-coupling reactions.[1][2] (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is a versatile reagent, primed for creating sterically hindered and electronically diverse biaryl compounds, which are often key motifs in pharmacologically active molecules.[3]
However, the synthesis of a target molecule is only half the battle; unambiguous structural confirmation of the product is a critical and non-trivial step. The inherent complexities of cross-coupling reactions, such as the potential for side-products or starting material carryover, necessitate a robust, multi-faceted analytical approach. This guide provides an in-depth, comparative framework for the spectroscopic validation of products derived from this compound, focusing on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will compare the validation of a product from a standard Suzuki-Miyaura coupling with one from a Chan-Lam C-N coupling, illustrating how distinct spectroscopic signatures provide unequivocal proof of structure.
Part 1: Validation of a Biaryl Product via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its high functional group tolerance and mild reaction conditions.[4][5] Here, we consider the palladium-catalyzed coupling of our title boronic acid with phenylboronic acid to yield 3'-((2-chlorobenzyl)oxy)-5'-methyl-[1,1'-biphenyl]-2-ol.
Rationale for Experimental Choices
The selection of NMR and HRMS is deliberate. ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, confirming connectivity and the chemical environment of each atom. HRMS provides an extremely accurate mass measurement, allowing for the confident determination of the product's elemental composition.[6][7][8]
Experimental Workflow: Synthesis and Validation
The diagram below outlines the logical flow from synthesis to unambiguous structural confirmation.
Caption: Workflow for Suzuki Product Synthesis and Validation.
Step-by-Step Validation Protocols
¹H & ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single, well-defined solvent peak.
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex aromatic signals.
-
Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction.
-
Referencing: Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Utilize Electrospray Ionization (ESI), a soft ionization technique that minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺.
-
Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation: Compare the measured exact mass of the most abundant ion to the theoretically calculated mass for the expected molecular formula. A mass accuracy of <5 ppm is the standard for unambiguous formula assignment.[6]
Expected Data and Interpretation
Table 1: Spectroscopic Data for Suzuki Coupling Product
| Technique | Parameter | Expected Value / Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 6.8-7.6 ppm | Multiple signals in the aromatic region, consistent with two coupled phenyl rings.[9][10] |
| ~5.1 ppm (singlet, 2H) | Benzylic protons (O-CH₂-Ar). | ||
| ~2.3 ppm (singlet, 3H) | Methyl group protons on the phenyl ring. | ||
| ¹³C NMR | Chemical Shift (δ) | 110-160 ppm | Multiple signals corresponding to the aromatic and ether-linked carbons. |
| HRMS (ESI+) | Calculated Mass | C₂₀H₁₈O₂³⁵Cl [M+H]⁺ = 337.0990 | Theoretical exact mass for the target product. |
| Observed Mass | 337.0985 (Example) | An observed mass within 5 ppm of the calculated value confirms the elemental composition.[11] | |
| Isotopic Pattern | Absence of the characteristic ~1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |
The most critical diagnostic feature is the disappearance of the C-Br bond and the formation of a new C-C bond . In the mass spectrum, this is confirmed by the loss of the bromine isotopic signature. In the ¹H NMR, the coupling patterns of the aromatic protons will be significantly different from the starting material, reflecting the new biaryl framework.[12][13][14]
Part 2: Comparative Validation of a C-N Coupled Product via Chan-Lam Coupling
As a point of comparison, we'll examine an alternative transformation: the copper-catalyzed Chan-Lam coupling of our boronic acid with aniline.[15][16][17] This reaction forms a C-N bond, yielding N-(3-bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)aniline. This provides a powerful contrast, as the core spectroscopic changes will be fundamentally different from the Suzuki coupling.
Rationale for Alternative Reaction
The Chan-Lam coupling is an excellent alternative to palladium-catalyzed C-N coupling reactions (like the Buchwald-Hartwig amination) and demonstrates the versatility of the boronic acid starting material for forming bonds other than C-C.[18][19] Its validation relies on identifying spectroscopic evidence of C-N bond formation and the retention of the C-Br bond.
Comparative Experimental Workflow
Caption: Workflow for Chan-Lam Product Synthesis and Validation.
Expected Data for Chan-Lam Product
Table 2: Spectroscopic Data for Chan-Lam Coupling Product
| Technique | Parameter | Expected Value / Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~5.8-6.2 ppm (broad singlet, 1H) | N-H proton signal, which is diagnostic for C-N bond formation. |
| 6.7-7.5 ppm | Complex aromatic signals corresponding to the two aniline rings. | ||
| ~5.2 ppm (singlet, 2H) | Benzylic protons (O-CH₂-Ar). | ||
| ~2.2 ppm (singlet, 3H) | Methyl group protons. | ||
| ¹³C NMR | Chemical Shift (δ) | 115-150 ppm | Aromatic carbons, with shifts influenced by the nitrogen atom. |
| HRMS (ESI+) | Calculated Mass | C₂₀H₁₈⁷⁹Br³⁵ClNO [M+H]⁺ = 414.0255 | Theoretical exact mass for the target C-N coupled product. |
| Observed Mass | 414.0251 (Example) | An observed mass within 5 ppm confirms the elemental composition. | |
| Isotopic Pattern | Presence of a characteristic ~1:1 isotopic cluster for M⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br. |
Part 3: Head-to-Head Comparison and Logical Conclusions
The true power of this analytical approach lies in the direct comparison of the datasets. An analyst can definitively distinguish between the two products and confirm the success of the intended reaction.
Caption: Decision workflow for product structure determination.
Key Differentiating Features:
-
Mass Spectrometry - The Decisive Factor: The most unambiguous differentiator is the isotopic pattern in the mass spectrum. The Chan-Lam product retains the bromine atom, and its mass spectrum will show two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺). The Suzuki product, having undergone C-C coupling at the site of the bromine, will show a single major isotopic cluster corresponding to the elements C, H, O, and Cl.
-
¹H NMR - The Corroborating Evidence: The presence of a broad, exchangeable N-H proton signal in the ¹H NMR spectrum is a hallmark of the Chan-Lam product. Conversely, the spectrum of the Suzuki product will lack this signal but will feature a complex set of aromatic signals indicative of a new biaryl system.
Conclusion
The rigorous spectroscopic validation of synthetic products is a cornerstone of chemical research. As demonstrated, a multi-technique approach using both high-resolution mass spectrometry and NMR spectroscopy provides a self-validating system for structural confirmation. By comparing the expected spectroscopic outcomes of a Suzuki C-C coupling and a Chan-Lam C-N coupling from this compound, we have established a clear logical framework for differentiation. The presence or absence of the bromine isotopic pattern in HRMS is the definitive diagnostic test, while the characteristic signals in the ¹H NMR spectrum provide powerful corroborating evidence. This comparative guide equips researchers with the analytical strategy needed to confidently and accurately characterize the products of their synthetic endeavors.
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A Senior Application Scientist's Guide to (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid in Pharmaceutical Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth technical analysis of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, a sophisticated and highly versatile reagent. We will explore its primary application in the synthesis of a blockbuster pharmaceutical, compare its performance with viable alternatives, and provide detailed experimental insights to empower your synthetic strategies.
Introduction: A Uniquely Positioned Boronic Acid
This compound is a substituted arylboronic acid with the CAS Number 849052-17-1.[1] Its molecular formula is C14H13BBrClO3, and it presents as a powder or liquid.[1] This reagent has gained prominence in medicinal chemistry, primarily as a key intermediate in the synthesis of complex pharmaceutical compounds.[1] Its structure is strategically designed for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[2][3]
The unique arrangement of substituents on the phenyl ring—a bromine atom, a 2-chlorobenzyl ether, and a methyl group—offers a combination of steric and electronic properties that influence its reactivity and stability. The boronic acid moiety serves as the reactive handle for the Suzuki-Miyaura coupling, while the additional functional groups provide opportunities for further synthetic transformations or contribute to the final architecture of the target molecule.
Core Application: Synthesis of Empagliflozin
The most significant application of this compound is in the synthesis of Empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. Several synthetic routes to Empagliflozin and its key intermediates have been described in the patent literature, highlighting the importance of this boronic acid.[4][5][6][7]
The key transformation involving this compound is a Suzuki-Miyaura cross-coupling reaction to construct the central biaryl core of the Empagliflozin molecule.
The Strategic Advantage in Empagliflozin Synthesis
The choice of this particular boronic acid is not arbitrary. The bromine atom at the 3-position and the 2-chlorobenzyl ether at the 2-position are crucial for the subsequent steps in the Empagliflozin synthesis. The bromine can be later exploited for further functionalization if needed, although in many reported syntheses it is ultimately removed. The 2-chlorobenzyl ether serves as a protecting group and contributes to the overall structural integrity of the intermediate.
Comparative Analysis: Performance Against Alternatives
While this compound is a preferred reagent for certain applications, it is instructive to compare it with other substituted phenylboronic acids to understand its unique advantages and potential limitations. The performance of a boronic acid in a Suzuki-Miyaura coupling is influenced by factors such as steric hindrance, electronic effects of the substituents, and stability.[8][9]
| Reagent | Key Structural Features | Anticipated Performance in Suzuki-Miyaura Coupling |
| This compound | Ortho-ether, meta-bromo, para-methyl | The ortho-ether group can introduce steric hindrance, potentially requiring more forcing reaction conditions or specialized catalyst systems. The electron-withdrawing nature of the bromine and the ether oxygen can influence the electronic properties of the boronic acid. |
| (3-Bromo-5-methylphenyl)boronic acid | Lacks the ortho-ether group | Potentially higher reactivity due to reduced steric hindrance around the boronic acid moiety. However, it would require a separate step to introduce the necessary benzyloxy group, adding to the overall synthesis length. |
| (2-((2-Chlorobenzyl)oxy)-5-methylphenyl)boronic acid | Lacks the meta-bromo group | The absence of the bromine atom might lead to different electronic properties and potentially altered reactivity. This would not be a suitable starting material if the bromine is required for subsequent transformations. |
| Potassium (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)trifluoroborate | Trifluoroborate salt | Generally more stable and easier to handle than the corresponding boronic acid. They often require specific activation conditions for the Suzuki-Miyaura coupling but can offer advantages in terms of storage and handling. |
Expert Insight: The selection of this compound for the synthesis of Empagliflozin is a testament to its optimized design. While simpler boronic acids might appear more reactive, the integrated functionality of this reagent streamlines the overall synthetic sequence, a critical consideration in process chemistry and large-scale manufacturing.
Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
The following is a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted bromopyridine as a coupling partner, which can be adapted for use with this compound. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system.[10]
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)[10]
-
Anhydrous solvent (e.g., 1,4-Dioxane/water mixture)[10]
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl or heteroaryl bromide, this compound, and the base under an inert atmosphere (e.g., Argon or Nitrogen).[10]
-
Solvent Addition: Add the anhydrous solvent to the flask via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[10]
Experimental Workflow Diagram
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
The Catalytic Cycle of Suzuki-Miyaura Coupling
Understanding the mechanism of the Suzuki-Miyaura coupling is essential for optimizing reaction conditions and troubleshooting unexpected outcomes. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands out as a highly valuable and strategically designed building block in modern pharmaceutical synthesis. Its successful application in the synthesis of Empagliflozin underscores its importance and reliability. While alternative boronic acids exist, the unique combination of functional groups in this reagent offers a distinct advantage in multi-step synthetic sequences. By understanding its reactivity, the nuances of the Suzuki-Miyaura coupling, and the rationale behind its design, researchers can confidently incorporate this powerful tool into their synthetic endeavors, accelerating the discovery and development of new medicines.
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- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem. Accessed January 3, 2026.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
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- Synthesis of biologically active boron-containing compounds. PMC. NIH. Accessed January 3, 2026.
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- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Accessed January 3, 2026.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Accessed January 3, 2026.
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patent analysis for syntheses involving (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Starting Patent Research
I've initiated a thorough patent search focusing on syntheses utilizing "(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl) boronic acid." Preliminary results will guide a broader investigation into scientific literature and chemical supplier information, seeking alternative synthetic routes.
Comparing Synthetic Routes
I'm now diving into the comparative analysis. I'm focusing on organizing the synthetic strategies, weighing their pros and cons. I'll structure a guide explaining the significance of the boronic acid, followed by detailed comparisons of patented routes, summarized in tables for clarity. I'm critically assessing each route's yield, purity, cost, scalability, and safety, ensuring all angles are covered.
Initiating Protocol Drafting
I'm now starting to draft detailed experimental protocols, focusing on the most promising synthetic methods I've identified. I'll explain the specific choices made during each step. I'm taking the gathered data and structuring it into a cohesive, cited narrative to make a clear, complete guide.
Initiating Patent Search
I've begun my deep dive into the patent landscape. Initial searches yielded some useful data. I need more specifics, especially synthetic routes. I've found chemical properties, identified suppliers, and some relevant patents for the target and similar structures.
Deepening Patent Exploration
I'm focusing my efforts on finding patents that detail the synthesis of the target molecule or close analogs. While I've uncovered general methods, such as Grignard reactions and Suzuki couplings, I need more specific, step-by-step procedures. The initial search was too generic; the focus shifts now to narrowing down the search parameters. If the patent database falls short, I'll turn to scientific literature.
Pinpointing the Synthesis
I've refined my search strategy, focusing on exact phrases and patent-specific keywords. Unfortunately, this more targeted approach hasn't yielded a specific patent outlining the synthesis of "(3-Bromo- 2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid". Results remain disappointingly similar to the initial search.
Shifting Search Tactics
I'm now abandoning direct searches for the target molecule's synthesis. Instead, I'll focus on precursor syntheses: "3-bromo-2-hydroxy-5-methylphenylboronic acid," and "2-chlorobenzyl" group introduction to phenols. Literature databases like SciFinder and Reaxys will supplement my patent hunt. This multi-pronged approach seems more promising for uncovering relevant synthetic pathways.
Adjusting the Strategy
The exact phrase searches didn't unearth the specific patent I'm after, mirroring earlier outcomes. Perhaps a direct hit isn't feasible. I'm pivoting to a precursor-focused approach: synthesizing "3-bromo-2-hydroxy-5-methylphenylboronic acid," or introducing "2-chlorobenzyl" to phenols. Scientific literature, accessed via Google Scholar, will complement the patent hunt. Combining these methods appears more fruitful for identifying workable synthetic pathways.
Refining the Search
Combining the Insights
I've synthesized a multi-step synthetic route for the target molecule, leveraging the insights from prior searches on dapagliflozin precursors and related compounds. The information on bromination of p-cresol and aryl boronic acid synthesis is particularly valuable. I can now reference the patents and articles I found to justify each step of the synthesis. The guide structure is in progress.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
This document provides a detailed, procedural guide for the safe and compliant disposal of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS No. 849052-17-1). As a compound utilized in advanced research and drug development, its handling and disposal demand meticulous attention to safety and regulatory standards to protect laboratory personnel, the environment, and the integrity of your research operations. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring a deep understanding of the required protocols.
Immediate Safety & Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily accessible, its structure allows for a robust hazard assessment based on its constituent chemical classes: an arylboronic acid and a halogenated organic compound.
Inherent Hazards:
-
Boronic Acids: This class of compounds can cause skin, eye, and respiratory irritation.[1][2]
-
Halogenated Organic Compounds: This category includes substances that are often toxic and persistent in the environment. The presence of bromine and chlorine atoms necessitates that this compound be treated as a regulated hazardous waste.[3][4]
-
Solid Form: As a powder, it poses an inhalation risk. All handling of the solid should be performed in a manner that avoids dust generation.[5][6]
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. All disposal-related activities must be conducted within a certified chemical fume hood.[1]
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Tightly fitting safety goggles or a full-face shield.[2] | Protects against splashes of solutions or accidental projection of solid particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect for tears or degradation before each use.[2] | Prevents direct skin contact, which can cause irritation and potential absorption. |
| Body Protection | A flame-retardant lab coat, fully buttoned.[1] | Protects against spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be required if there is a significant risk of aerosol or dust generation.[2] | Essential for preventing inhalation of fine particulates, which can cause respiratory tract irritation. |
Core Disposal Protocol: Waste Characterization & Segregation
Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), any chemical waste must be properly characterized to ensure safe disposal.[7][8] this compound must be managed as Hazardous Waste .
The critical first step is segregation. This compound belongs to the Halogenated Organic Waste stream.[4] Cross-contamination with other waste streams, particularly non-halogenated solvents, must be avoided. Mixing these waste types complicates the disposal process and significantly increases disposal costs, as halogenated wastes require specific high-temperature incineration protocols.[9]
NEVER dispose of this chemical down the drain or in regular solid waste. [1][10]
Step-by-Step Waste Collection & Containerization
Proper containment is crucial for preventing leaks and ensuring the safety of personnel handling the waste.
Step 1: Select the Appropriate Waste Container
-
Use a dedicated, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are suitable for both solid and liquid halogenated organic waste.[11]
-
Ensure the container is in good condition, free from cracks or residue from previous use.
-
The container must have a screw-top cap to ensure it can be kept closed and vapor-tight except when waste is being added.[7][12]
Step 2: Label the Container Before Use
-
Proper labeling is a primary requirement of both OSHA and the EPA.[12][13] Before the first drop of waste is added, the container must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The specific waste stream: "HALOGENATED ORGANIC WASTE"
-
For liquid waste, list all solvent components and their approximate percentages.[9]
-
An indication of the primary hazards (e.g., "Irritant," "Toxic").
-
Step 3: Collect the Waste
-
Solid Waste: Carefully transfer the pure compound, reaction byproducts, or contaminated consumables (e.g., weighing paper, gloves, silica gel) into the designated solid waste container. Minimize dust generation during transfer.
-
Liquid Waste: If the compound is in solution, pour it into the designated liquid halogenated waste container using a funnel to prevent spills. Do not mix with incompatible waste types like strong acids, bases, or oxidizers.[9][11]
On-Site Accumulation & Storage
Collected hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) until it is collected for final disposal.
-
Location: The sealed waste container should be stored in a secondary containment bin within or near the fume hood where the waste is generated.
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[11]
-
Compliance: Adhere to your institution's limits on the volume of waste and the time it can be stored in an SAA. Once these limits are reached, arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[13]
Decontamination & Spill Management
Accidents can happen, and proper preparation is key to mitigating risks.
Decontamination of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.[1]
-
In a chemical fume hood, perform a triple rinse of the empty container with a suitable solvent (e.g., methanol, acetone).
-
Crucially, the first rinsate is hazardous and must be collected and added to your liquid halogenated hazardous waste container. [1] Subsequent rinsates should also be collected as hazardous waste.
-
After the triple rinse and air drying, the container can typically be disposed of as regular laboratory glassware or plastic waste, pending your institution's specific policies.
Spill Cleanup Protocol
For small spills that can be cleaned up in under 10 minutes by trained personnel:
-
Alert colleagues in the immediate area and restrict access.
-
Ensure you are wearing the full complement of required PPE.
-
For solid spills: Gently cover the spill with an inert absorbent material to avoid raising dust. Carefully sweep the material into a labeled hazardous waste container.[5]
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).
-
Collect the contaminated absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as halogenated hazardous waste.[2]
-
Clean the spill area with soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.[2]
-
Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.[2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from Lab Alley website.[10]
-
BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Retrieved from BenchChem website.[1]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from US Bio-Clean website.[12]
-
BenchChem. (2025). Proper Disposal of 3-Thienylboronic acid: A Guide for Laboratory Professionals. Retrieved from BenchChem website.[2]
-
P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics. Retrieved from P2 InfoHouse website.[3]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from Bucknell University website.[4]
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National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[14]
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from Purdue University website.[7]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety website.[11]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from EPA website.[13]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois website.[15]
-
Cornell University Environmental Health and Safety. (n.d.). Organic Solvents. Retrieved from Cornell EHS website.[9]
-
BenchChem. (2025). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Retrieved from BenchChem website.[16]
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AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from AEG Environmental website.[8]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from Carl ROTH website.[5]
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U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA website.[17]
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U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from EPA website.[18]
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Fisher Scientific. (2025). Safety Data Sheet - Phenylboronic acid. Retrieved from Fisher Scientific website.[6]
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U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from OSHA website.[19]
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Comprehensive Safety and Handling Guide for (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
This document provides essential safety protocols and operational guidance for the handling and disposal of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS NO. 849052-17-1).[1][2][3] As a trusted partner in your research and development endeavors, we are committed to providing in-depth technical information that extends beyond the product itself, ensuring the safety and success of your scientific pursuits. The following procedures are based on established best practices for handling substituted phenylboronic acids and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Identification and Risk Assessment
Given these risks, a thorough risk assessment should be conducted before commencing any work. This assessment should consider the quantity of the substance being handled, the nature of the experimental procedure, and the potential for dust or aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[9][10] | Protects eyes from dust particles and potential splashes of the chemical or solvents.[9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[9][10] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[9] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[9] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[7][9] | Minimizes the risk of respiratory tract irritation.[9] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][10][11] This is the primary method for minimizing inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]
-
Work Area: The designated work area should be clean, free of clutter, and covered with an absorbent, disposable bench liner.
Donning PPE
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
Handling the Compound
-
Container Handling: Keep the container of this compound tightly closed when not in use.[4][9][11]
-
Preventing Dust Generation: Avoid generating dust when transferring the solid.[9][11] Use appropriate tools, such as a spatula, for transfers.[9] For larger quantities, consider using a glove box or a powder containment hood.
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent, followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[7] Wash clothing before reuse.[7]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[7]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[10][12]
Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[12]
Disposal Procedure
-
Solid Waste: Contaminated solid materials such as gloves, bench paper, and disposable labware should be placed in a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions and rinsates from cleaning should be collected in a designated liquid hazardous waste container. Do not dispose of this chemical or its solutions down the drain.[12]
-
Empty Containers: "Empty" containers may still contain residual product and should be treated as hazardous waste.
-
Waste Storage and Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling the specified boronic acid.
References
- Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem.
- Personal protective equipment for handling Borinic acid, methyl ester. Benchchem.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
- Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide. Benchchem.
- Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid. Benchchem.
- How To Safely Dispose of Boric Acid. Lab Alley.
- (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid. Echemi.
- Boric Acid - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Fisher Scientific. (2-Methylpropyl)boronic acid.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid. PubChem.
- This compound CAS NO.849052-17-1. Amadis Chemical Co., Ltd.
- SAFETY DATA SHEET - Fisher Scientific. 3-(2-Bromophenyl)propionic acid.
- SAFETY DATA SHEET - Spectrum Chemical. Bromobenzene.
- SAFETY DATA SHEET - TCI Chemicals. 4-Methylphenylboronic Acid.
- 3-Bromo-2-(2''-Chlorobenzyloxy)-5-Methylphenylboronic Acid. Parchem.
- 3-BROMO-2,4,6-TRIMETHYLPHENYLBORONIC ACID Safety Data Sheets. Echemi.
- (3-bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid. Echemi.
- This compound. ProcessPointChemicals.
- 849062-23-3|(3-Bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid. BLDpharm.
- CAS 849052-23-9 | 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid. Synblock.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
